molecular formula C9H12O2 B1359942 2-Ethoxy-4-methylphenol CAS No. 2563-07-7

2-Ethoxy-4-methylphenol

Cat. No.: B1359942
CAS No.: 2563-07-7
M. Wt: 152.19 g/mol
InChI Key: ZWQBCCVEOIYNDL-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylphenol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethoxy-4-methylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethoxy-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-methylphenol
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InChI

InChI=1S/C9H12O2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,10H,3H2,1-2H3
Source PubChem
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InChI Key

ZWQBCCVEOIYNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID8062523
Record name Phenol, 2-ethoxy-4-methyl-
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Molecular Weight

152.19 g/mol
Source PubChem
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CAS No.

2563-07-7
Record name 2-Ethoxy-4-methylphenol
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Record name Phenol, 2-ethoxy-4-methyl-
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Record name Phenol, 2-ethoxy-4-methyl-
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Record name Phenol, 2-ethoxy-4-methyl-
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Record name Phenol, 2-ethoxy-4-methyl
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Record name 2-ETHOXY-4-METHYLPHENOL
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-methylphenol from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2-ethoxy-4-methylphenol, a valuable fragrance and flavoring agent, starting from the readily available bio-based platform chemical, vanillin. The synthesis is presented as a two-stage process, commencing with the reduction of vanillin to creosol (2-methoxy-4-methylphenol), followed by the ethylation of the resulting creosol to yield the target molecule. This document details the experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to facilitate understanding and replication.

Synthesis Pathway Overview

The synthesis of 2-ethoxy-4-methylphenol from vanillin is not a direct conversion but proceeds through the intermediate, creosol. The overall transformation can be summarized in two principal steps:

  • Reduction of Vanillin to Creosol: The aldehyde functional group in vanillin is reduced to a methyl group. This can be effectively achieved through catalytic hydrodeoxygenation (HDO) or by a Clemmensen reduction.

  • Ethylation of Creosol: The hydroxyl group of creosol is then ethylated to form the final product, 2-ethoxy-4-methylphenol. The Williamson ether synthesis is a standard and effective method for this transformation.

Synthesis_Pathway Vanillin Vanillin Creosol Creosol (2-Methoxy-4-methylphenol) Vanillin->Creosol Reduction (HDO or Clemmensen) Final_Product 2-Ethoxy-4-methylphenol Creosol->Final_Product Ethylation (Williamson Ether Synthesis) HDO_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Load_Reactor Load batch reactor with: - Vanillin - Solvent (e.g., 2-propanol) - Catalyst (e.g., Pd/C) Seal_Purge Seal reactor and purge with inert gas (e.g., N2) Load_Reactor->Seal_Purge Pressurize Pressurize with H2 Seal_Purge->Pressurize Heat_Stir Heat to desired temperature and stir Pressurize->Heat_Stir Monitor Monitor reaction progress (e.g., GC, TLC) Heat_Stir->Monitor Cool_Vent Cool reactor and vent H2 Monitor->Cool_Vent Filter Filter to remove catalyst Cool_Vent->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify crude creosol (e.g., vacuum distillation) Evaporate->Purify Ethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Mix_Reagents In a reaction flask, mix: - Creosol - Toluene - Aqueous NaOH Add_DES Add Diethyl Sulfate dropwise at 25-30°C Mix_Reagents->Add_DES Heat Heat the mixture to 60-65°C and stir Add_DES->Heat Cool Cool the reaction mixture Heat->Cool Separate Separate aqueous and organic layers Cool->Separate Acidify Acidify the aqueous layer with HCl Separate->Acidify Extract Extract with Toluene Acidify->Extract Dry_Evaporate Dry the organic layer and evaporate the solvent Extract->Dry_Evaporate Purify Purify by vacuum distillation Dry_Evaporate->Purify

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Ethoxy-4-methylphenol. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical analysis, drug development, and materials science, offering detailed spectral data, experimental protocols, and visual aids to facilitate a deeper understanding of the molecular structure and characteristics of this compound.

Molecular Structure and NMR Assignments

2-Ethoxy-4-methylphenol, a substituted phenol derivative, possesses a unique arrangement of functional groups that give rise to a distinct NMR spectrum. The numbering of the carbon and hydrogen atoms is crucial for the accurate assignment of spectral peaks.

Figure 1: Molecular structure of 2-Ethoxy-4-methylphenol with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Ethoxy-4-methylphenol provides detailed information about the proton environments within the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
H-6~6.8d1H~8.0
H-5~6.7dd1H~8.0, 2.0
H-3~6.6d1H~2.0
-OH~5.0s1H-
-OCH₂-~4.0q2H~7.0
-CH₃ (Aromatic)~2.3s3H-
-OCH₂CH₃ ~1.4t3H~7.0

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The assignments for the carbon signals of 2-Ethoxy-4-methylphenol are presented below.

Assignment Chemical Shift (δ) ppm
C-1~148
C-2~145
C-4~130
C-5~120
C-6~115
C-3~112
-OC H₂-~64
-C H₃ (Aromatic)~21
-OCH₂C H₃~15

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameterization. A generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of phenolic compounds is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 2-Ethoxy-4-methylphenol for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

  • Dissolution: Gently agitate or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition

The following is a representative workflow for NMR data acquisition.

NMR_Workflow cluster_workflow NMR Data Acquisition Workflow A Sample Insertion B Locking on Solvent Signal A->B C Shimming Magnetic Field B->C D Tuning and Matching Probe C->D E Determine 90° Pulse Width D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Data Processing (FT, Phasing, Baseline Correction) F->H G->H I Referencing to TMS or Solvent H->I J Data Analysis and Interpretation I->J

Figure 2: A generalized workflow for acquiring NMR data.

Typical Spectrometer Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the peak for tetramethylsilane (TMS) to 0 ppm or by using the known chemical shift of the residual solvent peak.

  • Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons and perform peak picking for both ¹H and ¹³C spectra to identify the exact chemical shifts.

This guide provides a foundational understanding of the NMR spectral characteristics of 2-Ethoxy-4-methylphenol. For definitive structural elucidation and purity assessment, it is recommended to acquire experimental data and perform a thorough analysis, potentially including two-dimensional NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignments.

Mass spectrometry and IR spectroscopy of 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 2-Ethoxy-4-methylphenol

Introduction

2-Ethoxy-4-methylphenol, also known as 4-methyl-2-ethoxyphenol, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[1][2] Its molecular weight is approximately 152.19 g/mol .[1][2][3] This compound is of interest in various fields, including fragrance and chemical synthesis. Understanding its structural features through analytical techniques like mass spectrometry (MS) and infrared (IR) spectroscopy is crucial for its identification, characterization, and quality control. This guide provides a detailed overview of the mass spectrometric and IR spectroscopic properties of 2-Ethoxy-4-methylphenol, complete with experimental protocols and data interpretation.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion.

Data Presentation

The electron ionization (EI) mass spectrum of 2-Ethoxy-4-methylphenol is characterized by a molecular ion peak and several key fragment ions. The quantitative data is summarized in the table below.

m/z ValueRelative IntensityProposed Fragment Ion
152High[C₉H₁₂O₂]⁺˙ (Molecular Ion)
124High[M - C₂H₄]⁺˙ or [M - CO]⁺˙
123Moderate[M - C₂H₅]⁺
95Low[C₆H₇O]⁺
77Low[C₆H₅]⁺

Data sourced from NIST and PubChem databases.[2][3]

Interpretation of Fragmentation

The fragmentation of 2-Ethoxy-4-methylphenol in an EI mass spectrometer can be rationalized as follows:

  • Molecular Ion (m/z 152): The peak at m/z 152 corresponds to the intact molecule with one electron removed.[3]

  • Loss of Ethylene (m/z 124): A common fragmentation pathway for aromatic ethers is the loss of an alkene, in this case, ethylene (C₂H₄), through a rearrangement process.[4][5]

  • Loss of an Ethyl Radical (m/z 123): Cleavage of the bond between the ether oxygen and the ethyl group results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a stable phenoxy cation.[6]

  • Further Fragmentation: The ion at m/z 95 likely arises from the loss of a CO molecule from the m/z 123 fragment. The peak at m/z 77 is characteristic of a phenyl cation, formed by cleavage of the substituents from the aromatic ring.[4][5]

Fragmentation Pathway Diagram

G M [C₉H₁₂O₂]⁺˙ m/z = 152 F1 [M - C₂H₄]⁺˙ m/z = 124 M->F1 - C₂H₄ F2 [M - C₂H₅]⁺ m/z = 123 M->F2 - •C₂H₅ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO, -H₂

Caption: Fragmentation pathway of 2-Ethoxy-4-methylphenol in EI-MS.

Infrared Spectroscopy Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.

Data Presentation

The IR spectrum of 2-Ethoxy-4-methylphenol exhibits characteristic absorption bands for its phenolic hydroxyl group, aromatic ring, and ether linkage.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3550 - 3200O-H stretch (broad)Phenolic -OH
~3100 - 3000C-H stretchAromatic C-H
~2980 - 2850C-H stretchAliphatic C-H (ethoxy & methyl)
~1600 - 1450C=C stretchAromatic Ring
~1260 - 1200C-O stretchPhenolic C-O
~1150 - 1050C-O-C stretch (asymmetric)Ether

This data is based on typical ranges for the specified functional groups.[7][8][9]

Interpretation of the IR Spectrum
  • O-H Stretching: A broad absorption band in the region of 3550-3200 cm⁻¹ is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.[8][9]

  • C-H Stretching: Absorptions between 3100-3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those in the 2980-2850 cm⁻¹ range are due to the C-H bonds of the ethoxy and methyl groups.[7]

  • Aromatic C=C Stretching: The presence of one or more sharp peaks in the 1600-1450 cm⁻¹ region confirms the presence of the aromatic benzene ring.[7][8]

  • C-O Stretching: The spectrum will show strong C-O stretching vibrations. The band around 1260-1200 cm⁻¹ is typical for a phenolic C-O bond, and the absorption in the 1150-1050 cm⁻¹ range is characteristic of the C-O-C ether linkage.[6][9]

IR Spectroscopy Workflow Diagram

G cluster_0 Preparation cluster_1 Analysis cluster_2 Interpretation A Sample Preparation (e.g., KBr pellet, Nujol mull, or thin film) B Acquire IR Spectrum A->B C Process Data (Baseline correction, smoothing) B->C D Identify Characteristic Peaks C->D E Assign Functional Groups D->E F Correlate with Molecular Structure E->F

Caption: General workflow for IR spectroscopic analysis.

Experimental Protocols

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: Prepare a dilute solution of 2-Ethoxy-4-methylphenol in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Injector: Split/splitless injector, set to 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-Ethoxy-4-methylphenol. Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).

Infrared Spectroscopy (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy)
  • Sample Preparation: If the sample is a solid, it can be analyzed directly. If it is a liquid, a small drop can be placed on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Place the 2-Ethoxy-4-methylphenol sample onto the ATR crystal, ensure good contact, and record the sample spectrum.

  • Data Analysis: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the positions and shapes of the major absorption bands and assign them to the corresponding functional group vibrations.

References

A Technical Guide to the Biological Activities of 2-Ethoxy-4-methylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 2-ethoxy-4-methylphenol and its derivatives. While research on the parent compound is nascent, this document synthesizes available data on its derivatives and structurally related methoxyphenolic compounds to elucidate potential therapeutic applications. The primary focus is on the antimicrobial, antioxidant, and anti-inflammatory properties of these molecules. This guide includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached to an aromatic hydrocarbon ring. They are widely distributed in nature and have been the subject of extensive research due to their diverse biological activities. 2-Ethoxy-4-methylphenol, a synthetic phenolic compound, and its derivatives are emerging as molecules of interest for their potential pharmacological applications. This guide aims to consolidate the existing, albeit limited, knowledge on these compounds and provide a framework for future investigation.

Antimicrobial Activity

The antimicrobial potential of derivatives of 2-ethoxyphenol has been explored, demonstrating activity against both bacteria and fungi. The structural modifications of the parent phenol play a crucial role in determining the spectrum and potency of antimicrobial action.

Quantitative Antimicrobial Data

A study on a Schiff base derivative of 2-ethoxyphenol, 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol, and its metal complexes has provided quantitative data on its antimicrobial activity. The results, summarized in Table 1, indicate significant inhibitory effects against common pathogens.

Compound/ComplexTest OrganismZone of Inhibition (mm)
2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol (Ligand)Staphylococcus aureus18
Escherichia coli16
Aspergillus niger20
Co(II) complexStaphylococcus aureus20
Escherichia coli22
Aspergillus niger23
Cu(II) complexStaphylococcus aureus25
Escherichia coli26
Aspergillus niger27
Oxytetracycline (Standard Antibiotic)Staphylococcus aureus22
Escherichia coli20
Amphotericin B (Standard Antifungal)Aspergillus niger18

Table 1: Antimicrobial activity of a 2-ethoxyphenol derivative and its metal complexes.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a fresh inoculum of the test microorganism and swab it uniformly over the surface of the solidified agar.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for determining the free radical scavenging activity of compounds.

Materials:

  • DPPH solution in methanol

  • Test compound solution at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol (or other suitable solvent)

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH in methanol.

  • In a series of test tubes or a 96-well plate, add a specific volume of the DPPH solution.

  • Add varying concentrations of the test compound solution to the DPPH solution.

  • Prepare a blank containing the solvent and DPPH solution, and a control containing the test compound and methanol (without DPPH).

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is a significant area of research. Studies on related methoxyphenolic compounds, such as 2-methoxy-4-vinylphenol, have demonstrated potent anti-inflammatory effects, suggesting that 2-ethoxy-4-methylphenol and its derivatives may possess similar activities. These effects are often mediated through the modulation of key inflammatory signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Based on studies of structurally similar methoxyphenolic compounds, a potential anti-inflammatory mechanism for 2-ethoxy-4-methylphenol could involve the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

G Proposed Anti-inflammatory Signaling Pathway of Ethoxyphenols cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Ethoxyphenol 2-Ethoxy-4-methylphenol (Proposed) Ethoxyphenol->MAPKKK Inhibition Ethoxyphenol->IKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Mediators IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Mediators

Proposed anti-inflammatory signaling pathway of 2-ethoxy-4-methylphenol.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to screen for anti-inflammatory compounds.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • Test compound solution

  • Griess Reagent (for Nitric Oxide measurement)

  • ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

  • MTT or other cell viability assay reagents

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM. Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Cell Viability Assay: Treat the cells with various concentrations of the test compound for 24 hours to determine non-toxic concentrations using an MTT assay.

  • Anti-inflammatory Assay:

    • Pre-treat the cells with non-toxic concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS or test compound).

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's protocol.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO and cytokines in the test compound-treated groups with the LPS-stimulated vehicle control group to determine the inhibitory effect.

Experimental Workflow for Biological Activity Screening

A systematic approach is essential for the efficient evaluation of the biological activities of novel compounds like 2-ethoxy-4-methylphenol and its derivatives. The following diagram illustrates a general workflow.

G General Workflow for Biological Activity Screening start Synthesis & Characterization of 2-Ethoxy-4-methylphenol & Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Agar Well Diffusion, MIC) cytotoxicity->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) cytotoxicity->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., RAW 264.7 cells) cytotoxicity->anti_inflammatory mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) antimicrobial->mechanism antioxidant->mechanism anti_inflammatory->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo end Lead Compound Identification & Preclinical Development in_vivo->end

General workflow for screening the biological activities of novel compounds.

Conclusion and Future Directions

The available evidence, primarily from studies on its derivatives and structurally related compounds, suggests that 2-ethoxy-4-methylphenol holds promise as a scaffold for the development of new therapeutic agents with antimicrobial, antioxidant, and anti-inflammatory properties. However, a significant knowledge gap exists regarding the specific biological activities of the parent compound.

Future research should focus on:

  • Systematic screening of 2-ethoxy-4-methylphenol for a wide range of biological activities.

  • Synthesis and biological evaluation of a library of 2-ethoxy-4-methylphenol derivatives to establish structure-activity relationships (SAR).

  • In-depth mechanistic studies to elucidate the molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of promising lead compounds.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of 2-ethoxy-4-methylphenol and its derivatives. The provided protocols and conceptual frameworks are intended to facilitate a systematic and rigorous exploration of this interesting class of phenolic compounds.

References

An In-depth Technical Guide to the Solubility Characteristics of 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-methylphenol, a phenolic compound, holds potential for various applications within the pharmaceutical and chemical industries. A thorough understanding of its solubility in different solvent systems is a critical prerequisite for its formulation, processing, and application. This guide provides an overview of the expected solubility behavior of 2-Ethoxy-4-methylphenol based on data from analogous compounds and outlines detailed experimental protocols for its precise determination.

Estimated Solubility Profile of 2-Ethoxy-4-methylphenol

Due to the absence of specific experimental data for 2-Ethoxy-4-methylphenol, its solubility profile can be inferred by examining structurally similar molecules such as p-cresol (4-methylphenol), guaiacol (2-methoxyphenol), and 2-ethoxyphenol. The presence of a hydroxyl group suggests some degree of solubility in polar solvents, while the ethoxy and methyl groups contribute to its lipophilic character, indicating solubility in organic solvents.

Table 1: Solubility Data of Compounds Structurally Analogous to 2-Ethoxy-4-methylphenol

SolventAnalogous CompoundSolubilityTemperature (°C)
Waterp-Cresol (4-methylphenol)2.4 g/100 mL[1][2]40[1]
WaterGuaiacol (2-methoxyphenol)1 g in 60-70 mL[3]Not Specified
Water2-Ethoxyphenol9 g/L[4]Not Specified
Ethanolp-Cresol (4-methylphenol)Miscible[1]Not Specified
EthanolGuaiacol (2-methoxyphenol)Miscible[3]Not Specified
Diethyl Etherp-Cresol (4-methylphenol)Miscible[1]Not Specified
Diethyl EtherGuaiacol (2-methoxyphenol)Miscible[3]Not Specified
ChloroformGuaiacol (2-methoxyphenol)Miscible[3]Not Specified
Acetonep-Cresol (4-methylphenol)Soluble[2]Not Specified
BenzeneGuaiacol (2-methoxyphenol)Slightly soluble[5][6]Not Specified
GlycerolGuaiacol (2-methoxyphenol)1 g/1 g[3]Not Specified
Petroleum EtherGuaiacol (2-methoxyphenol)Slightly soluble[3]Not Specified
Aqueous Sodium HydroxideGuaiacol (2-methoxyphenol)Soluble[3]Not Specified

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 2-Ethoxy-4-methylphenol, the following established experimental methodologies are recommended.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Ethoxy-4-methylphenol to a series of vials containing the selected solvents.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature using a mechanical shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to sediment.

    • Carefully withdraw a sample from the supernatant. It is crucial to avoid aspirating any solid particles.

    • Filter the supernatant using a chemically inert syringe filter (e.g., PTFE) to remove any remaining suspended microparticles.

  • Quantification of Solute:

    • Accurately dilute the clear, saturated filtrate with an appropriate solvent.

    • Determine the concentration of 2-Ethoxy-4-methylphenol in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Construct a calibration curve using standard solutions of known concentrations of 2-Ethoxy-4-methylphenol to ensure accurate quantification.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of 2-Ethoxy-4-methylphenol in the specific solvent, typically expressed in mg/mL or g/100 mL.

High-Throughput Solubility Screening using UV-Vis Spectroscopy

For rapid screening of solubility in multiple solvents, a 96-well plate-based UV-Vis spectroscopic method can be employed.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 2-Ethoxy-4-methylphenol in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).

  • Sample Preparation in 96-Well Plate:

    • Dispense the desired solvents into the wells of a 96-well filter plate.

    • Add a small, precise volume of the 2-Ethoxy-4-methylphenol stock solution to each well.

    • Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Filtration:

    • Place the filter plate on top of a 96-well collection plate.

    • Centrifuge the assembly to filter the solutions and separate any precipitated compound.

  • UV-Vis Analysis:

    • Transfer the clear filtrate from the collection plate to a UV-transparent 96-well plate.

    • Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for 2-Ethoxy-4-methylphenol using a microplate reader.

  • Solubility Determination:

    • Determine the concentration of the dissolved compound in each solvent by comparing the absorbance values to a pre-established calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of thermodynamic solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess 2-Ethoxy-4-methylphenol B Add to solvent in sealed vial A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC/UV-Vis G->H J Calculate solubility H->J I Construct calibration curve I->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for 2-Ethoxy-4-methylphenol remains to be experimentally determined and published, this guide provides a robust framework for approaching its solubility characterization. By leveraging data from analogous compounds and employing standardized, rigorous experimental protocols, researchers and drug development professionals can effectively ascertain the solubility of 2-Ethoxy-4-methylphenol in a variety of solvent systems, thereby facilitating its successful application in future research and development endeavors.

References

In-Depth Technical Guide: 2-Ethoxy-4-methylphenol (CAS Number 2563-07-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and available toxicological data for 2-Ethoxy-4-methylphenol (CAS 2563-07-7). This compound, also known by trade names such as Ultravanil or vanilla cresol, is primarily utilized as a fragrance ingredient. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who may encounter or be interested in the biological and toxicological profile of this molecule. All quantitative data is summarized in structured tables for ease of reference, and where available, insights into experimental methodologies are provided.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethoxy-4-methylphenol is presented in Table 1. Data has been compiled from various chemical databases and literature sources. It is important to note that some physical properties are estimated or based on structurally similar compounds.

Table 1: Physicochemical Properties of 2-Ethoxy-4-methylphenol

PropertyValueSource(s)
IUPAC Name 2-Ethoxy-4-methylphenol
Synonyms vanilla cresol, Ultravanil, 2-Ethoxy-p-cresol, 4-Methyl-2-ethoxyphenol[1]
CAS Number 2563-07-7
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Pale yellow to yellow clear liquid to solid (estimated)
Boiling Point 243.00 to 244.00 °C @ 760.00 mm Hg
Density 1.065 - 1.067 g/cm³ @ 25.00 °C
Refractive Index 1.510 @ 20.00 °C
Flash Point > 93.33 °C (> 200.00 °F) TCC
XlogP3-AA (est.) 2.3

Toxicological Profile and Hazards

The toxicological profile of 2-Ethoxy-4-methylphenol has been evaluated for several endpoints, primarily in the context of its use as a fragrance ingredient. The following sections summarize the available data.

Acute Toxicity

Quantitative data for acute oral and inhalation toxicity of 2-Ethoxy-4-methylphenol is limited. However, an acute dermal toxicity study has been conducted.

Table 2: Acute Toxicity Data for 2-Ethoxy-4-methylphenol

EndpointSpeciesRouteValueClassificationSource(s)
LD₅₀RabbitDermal> 2000 mg/kg bwNot Classified
LD₅₀Rat/MouseOralData Not Available-
LC₅₀RatInhalationData Not Available-
Skin and Eye Irritation

2-Ethoxy-4-methylphenol is classified as a skin and eye irritant.[1]

Skin Sensitization

This compound is recognized as a moderate skin sensitizer.[2] The Research Institute for Fragrance Materials (RIFM) has established a No Expected Sensitization Induction Level (NESIL) based on human repeat insult patch tests (HRIPTs).

Table 3: Skin Sensitization Data for 2-Ethoxy-4-methylphenol

TestSpeciesResultNESILSource(s)
Guinea Pig Maximization TestGuinea PigSensitizer-[2]
Human Repeat Insult Patch Test (HRIPT)HumanSensitizer230 µg/cm²[2]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is limited publicly available data on the genotoxicity, carcinogenicity, and reproductive toxicity of 2-Ethoxy-4-methylphenol. Safety assessments for fragrance ingredients often rely on data from structurally related compounds (read-across). For instance, a RIFM safety assessment mentions that for reproductive toxicity, the read-across material isoeugenol was used.[2] In a developmental toxicity study with isoeugenol, the LOAEL was 1000 mg/kg/day and the NOAEL was 500 mg/kg/day.[3]

Aquatic Toxicity

Data is available for the acute toxicity of 2-Ethoxy-4-methylphenol to aquatic organisms.

Table 4: Aquatic Toxicity Data for 2-Ethoxy-4-methylphenol

EndpointSpeciesDurationValueSource(s)
LC₅₀Carp (Cyprinus carpio)96 hours42 mg/L[2]
EC₅₀Water flea (Daphnia magna)48 hours1.0 - 1.8 mg/L[2]

Experimental Protocols

Acute Dermal Toxicity (as per OECD 402)

This test is designed to assess the potential for a substance to cause death when applied to the skin in a single dose.

Acute_Dermal_Toxicity_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation cluster_endpoint Endpoint Assessment Animal_Selection Select healthy young adult rabbits Acclimatization Acclimatize animals to lab conditions Animal_Selection->Acclimatization Dose_Prep Prepare test substance at 2000 mg/kg Application Apply single dose to ~10% of body surface area Dose_Prep->Application Shaving Shave dorsal area of the trunk Acclimatization->Shaving Shaving->Application Occlusion Cover with porous gauze and non-irritating tape Application->Occlusion Exposure 24-hour exposure period Occlusion->Exposure Removal Remove residual test substance Exposure->Removal Observation_Period Observe for 14 days for mortality and clinical signs Removal->Observation_Period Body_Weight Record body weight periodically Observation_Period->Body_Weight Necropsy Gross necropsy of all animals Observation_Period->Necropsy LD50_Determination Determine LD50 value Necropsy->LD50_Determination

Caption: Generalized workflow for an acute dermal toxicity study.

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (as per OECD 406)

The GPMT is an in vivo assay used to assess the potential of a substance to induce skin sensitization.

GPMT_Workflow cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_scoring Scoring cluster_evaluation Evaluation Intradermal_Injection Day 0: Intradermal injections (test substance, Freund's Adjuvant) Topical_Application Day 7: Topical application of test substance to injection site Intradermal_Injection->Topical_Application Challenge_Application Day 21: Topical application of test substance to a naive site Topical_Application->Challenge_Application Scoring_24h Observe and grade skin reactions at 24 hours Challenge_Application->Scoring_24h Scoring_48h Observe and grade skin reactions at 48 hours Scoring_24h->Scoring_48h Comparison Compare reactions of test group to control group Scoring_48h->Comparison Classification Classify sensitizing potential Comparison->Classification

Caption: Generalized workflow for the Guinea Pig Maximization Test.

Potential Mechanism of Action and Signaling Pathways

Direct research into the specific mechanism of action and interaction of 2-Ethoxy-4-methylphenol with cellular signaling pathways is not extensively published. However, based on its chemical structure as a substituted phenol, some potential interactions can be hypothesized.

Phenolic compounds are known to interact with various biological systems. For instance, some phenols can act as reducing co-substrates for the peroxidase activity of cyclooxygenase (COX) enzymes. This interaction can influence the production of prostaglandins, which are key mediators of inflammation. While this has not been demonstrated for 2-Ethoxy-4-methylphenol specifically, it represents a plausible area for future investigation.

The diagram below illustrates the potential interaction of a phenolic compound with the COX peroxidase cycle.

COX_Peroxidase_Cycle COX_Resting COX (Fe³⁺) Resting Enzyme Compound_I Compound I (O=Fe⁴⁺-Porphyrin⁺·) COX_Resting->Compound_I PGG₂ Compound_II Compound II (O=Fe⁴⁺-Porphyrin) Compound_I->Compound_II Phenol -> Phenoxy Radical (1 e⁻ donation) PGH2 PGH₂ Compound_II->COX_Resting Phenol -> Phenoxy Radical (1 e⁻ donation) PGG2 PGG₂ PGG2->PGH2 2 e⁻ reduction Phenol Phenolic Compound (e.g., 2-Ethoxy-4-methylphenol) Phenoxy_Radical Phenoxy Radical

Caption: Potential interaction of a phenolic compound in the COX peroxidase cycle.

Conclusion

2-Ethoxy-4-methylphenol (CAS 2563-07-7) is a fragrance ingredient with a well-documented potential for skin sensitization. While data on acute dermal toxicity is available, there are significant data gaps concerning its acute oral and inhalation toxicity, as well as its long-term toxicological effects such as carcinogenicity and reproductive toxicity. The mechanism of its biological activity is not well-defined, although its phenolic structure suggests potential interactions with enzymatic pathways like the cyclooxygenase system. Further research is warranted to fully characterize the toxicological profile and biological activity of this compound, particularly for applications beyond the fragrance industry that might involve higher or different routes of exposure. Researchers and drug development professionals should exercise caution and adhere to recommended safety protocols when handling this compound.

References

A Comprehensive Technical Guide to 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Ethoxy-4-methylphenol, a significant compound in the fragrance and flavor industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, and relevant experimental procedures.

Nomenclature: Synonyms and Alternative Names

2-Ethoxy-4-methylphenol is known by a variety of names in scientific literature and commercial applications. Its systematic IUPAC name is 2-ethoxy-4-methylphenol.[1] A comprehensive list of its identifiers and alternative names is provided below:

  • Systematic & Common Names:

    • 2-Ethoxy-p-cresol[2]

    • 4-Methyl-2-ethoxyphenol[2]

    • Phenol, 2-ethoxy-4-methyl-[2][3][4]

    • 2-(Ethyloxy)-4-methyl-1-benzenol[5]

    • p-Cresol, 2-ethoxy-[2]

    • Methyl creosol[2]

  • Commercial Names:

    • Ultravanil[2][5]

    • Supravanil[2]

  • Registry Numbers & Codes:

    • CAS Number: 2563-07-7[1][3][4]

    • InChI: 1S/C9H12O2/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6,10H,3H2,1-2H3[1][3][4]

    • InChIKey: ZWQBCCVEOIYNDL-UHFFFAOYSA-N[1][3][4]

    • SMILES: CCOC1=C(C=CC(=C1)C)O[2]

Physicochemical and Spectral Data

The fundamental physicochemical properties of 2-Ethoxy-4-methylphenol are summarized in the table below. This data is critical for its application in research and development, particularly in designing analytical methods and understanding its behavior in various matrices.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₂[3][4]
Molecular Weight 152.19 g/mol [2][3][4]
Appearance Offers a powerful vanilla aroma[6]
Melting Point 28-30 °C[5]
Boiling Point 105-108 °C at 15 mmHg[5]
Flash Point 105-108 °C at 15 mmHg[5]

Spectral Information: Spectral data is essential for the structural elucidation and quantification of 2-Ethoxy-4-methylphenol.

  • Mass Spectrometry: Electron Ionization (EI) mass spectrometry data is available through the NIST Chemistry WebBook.[3][4]

  • Infrared (IR) Spectroscopy: The gas-phase IR spectrum for this compound is also available from the NIST/EPA Gas-Phase Infrared Database.[7][8]

  • NMR Spectroscopy: A predicted ¹H NMR spectrum (800 MHz, D₂O) is available in the Human Metabolome Database (HMDB).[9]

Experimental Protocols

Detailed experimental protocols are fundamental for the replication of scientific findings. While a specific synthesis protocol for 2-Ethoxy-4-methylphenol was not found in the reviewed literature, a procedure for the closely related compound, 2-ethoxyphenol, provides a relevant methodological framework.

Synthesis of 2-Ethoxyphenol

This protocol describes the synthesis of 2-ethoxyphenol via the alkylation of catechol. The methodology involves a phase-transfer catalysis approach, which can be adapted for similar phenolic substrates.

Materials:

  • Pyrocatechol (Catechol)

  • Diethyl sulphate

  • Toluene

  • Aqueous sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

  • Carbon powder

  • Hyflow

Procedure: [10]

  • Reaction Setup: To a mixture of toluene (500 ml) and aqueous sodium hydroxide solution, add pyrocatechol (100 gm) and diethyl sulphate (112 gm) at a temperature of 25-30°C. Stir the resulting mixture for 10 minutes.

  • Reaction Execution: Heat the mixture to 60-65°C and maintain stirring for 3 hours. Subsequently, increase the temperature to reflux.

  • Product Isolation: Distill the mixture completely to collect the product in the distillate. Cool the distillate to 15-20°C.

  • Workup (Base Wash): Add aqueous sodium hydroxide solution to the cooled distillate and stir for 15 minutes. Separate the aqueous and organic layers.

  • Workup (Acidification & Extraction): Add toluene (400 ml) to the separated aqueous layer and cool the mixture to 15-20°C. Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes.

  • Purification: Filter the mixture through hyflow. Separate the organic layer and treat it with carbon powder.

  • Final Product: Distill off the organic layer to obtain the final product, 2-ethoxyphenol.

G Synthesis Workflow for 2-Ethoxyphenol cluster_0 Reaction cluster_1 Isolation & Workup cluster_2 Purification A Mix Catechol, Diethyl Sulphate, NaOH(aq), and Toluene B Heat to 60-65°C for 3 hours A->B C Heat to Reflux B->C D Distill Mixture C->D E Base Wash with NaOH(aq) D->E F Separate Layers E->F G Acidify Aqueous Layer with HCl F->G H Extract with Toluene G->H I Separate Layers H->I J Treat Organic Layer with Carbon I->J K Distill to Yield Final Product J->K G Plausible Metabolic Pathway of 2-Ethoxy-4-methylphenol Parent 2-Ethoxy-4-methylphenol Hydroxylated Hydroxylated Intermediate (e.g., 2-Ethoxy-4-methylbenzene-1,5-diol) Parent->Hydroxylated Phase I: CYP450 (Aromatic Hydroxylation) Quinone Reactive Quinone Intermediate (2-Ethoxy-4-methyl-1,5-benzoquinone) Hydroxylated->Quinone Oxidation Conjugate Conjugated Metabolite (e.g., Glutathione Adduct) Quinone->Conjugate Phase II: Conjugation (e.g., with GSH)

References

2-Ethoxy-p-cresol structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-Ethoxy-p-cresol, a compound of interest in various research and development applications. The information is presented to meet the needs of a scientific audience, with a focus on its structural and molecular characteristics.

Chemical Identity and Properties

2-Ethoxy-p-cresol, also known by its IUPAC name 2-Ethoxy-4-methylphenol, is an organic aromatic compound.[1] It is recognized for its vanilla-like aroma and is used in the fragrance industry.[2] The compound's key identifiers and molecular properties are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name2-Ethoxy-4-methylphenol[1]
SynonymsVanilla cresol, 4-Methyl-2-ethoxyphenol[1][2]
CAS Number2563-07-7[1][2]
Molecular FormulaC9H12O2[3][4]
Molecular Weight152.19 g/mol [1][3]
Canonical SMILESCCOC1=C(C=CC(=C1)C)O[1]

Structural Information

The structural formula of 2-Ethoxy-p-cresol consists of a phenol ring substituted with an ethoxy group at position 2 and a methyl group at position 4. This arrangement of functional groups is crucial for its chemical reactivity and physical properties.

Molecular Structure Visualization

The following diagram illustrates the atomic connectivity and the overall structure of the 2-Ethoxy-p-cresol molecule.

Caption: Ball-and-stick model of 2-Ethoxy-p-cresol.

Experimental Protocols and Further Data

Detailed experimental protocols for the synthesis or analysis of 2-Ethoxy-p-cresol are not provided in the readily available chemical database listings. For specific experimental procedures, researchers are advised to consult peer-reviewed scientific literature and established chemical synthesis archives. Similarly, as a small molecule primarily used in the flavor and fragrance industry, there is no established information regarding its involvement in specific biological signaling pathways.

References

Ultravanil: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Ultravanil, a synthetic aromatic compound, is prized in the fragrance and flavor industries for its potent, sweet, and vanilla-like aroma with phenolic undertones. Chemically, it is identified as 2-ethoxy-4-methylphenol .[1][2][3] Its registered CAS number is 2563-07-7.[2][3][4][5] The molecular formula of Ultravanil is C9H12O2, and it has a molecular weight of approximately 152.19 g/mol .[2][4] It is also known by the synonym "vanilla cresol".[2][3]

Chemical Structure

The molecular structure of Ultravanil consists of a phenol ring substituted with an ethoxy group at the second position and a methyl group at the fourth position.

Caption: Chemical structure of 2-ethoxy-4-methylphenol (Ultravanil).

Physicochemical Properties

Ultravanil is typically a white crystalline solid or a pale yellow liquid.[2][4] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C9H12O2[2][4]
Molecular Weight 152.19 g/mol [2][4]
Appearance White crystals / Pale yellow liquid to solid[2][4]
Density 1.046 - 1.067 g/cm³ @ 25°C[2][4]
Refractive Index 1.505 - 1.515 @ 25°C[2][4]
Log P (octanol-water) 2.2[4]
Flash Point > 93.33 °C (> 200 °F)[2]

Synthesis Methodology

While specific industrial synthesis routes for 2-ethoxy-4-methylphenol are often proprietary, a plausible laboratory-scale synthesis can be extrapolated from established methods for preparing similar phenolic ethers. A common approach involves the Williamson ether synthesis, where a phenoxide is reacted with an ethylating agent.

Experimental Protocol: Synthesis of 2-ethoxy-phenol

A representative protocol for the synthesis of a related compound, 2-ethoxy-phenol, involves the reaction of pyrocatechol with diethyl sulfate in the presence of a base.[6] This can be adapted for the synthesis of Ultravanil by starting with 4-methylcatechol.

Materials:

  • 4-methylcatechol

  • Diethyl sulfate

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 4-methylcatechol in toluene and an aqueous solution of sodium hydroxide at room temperature (25-30°C).

  • Addition of Ethylating Agent: Add diethyl sulfate to the mixture and stir for 10 minutes.

  • Heating: Heat the reaction mixture to 60-65°C and maintain for 3 hours, followed by heating to reflux.

  • Work-up: After cooling, the organic layer is separated, washed, and dried over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by distillation after treatment with activated carbon to remove colored impurities.

Synthesis_Workflow start Start: 4-methylcatechol, Toluene, NaOH(aq) add_des Add Diethyl Sulfate (25-30°C, 10 min stir) start->add_des heat1 Heat to 60-65°C (3 hours) add_des->heat1 reflux Heat to Reflux heat1->reflux cool Cool to Room Temperature reflux->cool separate Separate Organic Layer cool->separate wash Wash Organic Layer separate->wash dry Dry with Anhydrous Na2SO4 wash->dry filter_decolorize Filter & Treat with Activated Carbon dry->filter_decolorize distill Distillation filter_decolorize->distill end_product End Product: 2-ethoxy-4-methylphenol distill->end_product

Caption: A potential workflow for the synthesis of 2-ethoxy-4-methylphenol.

Biological Activity and Applications

Ultravanil is primarily utilized for its sensory properties in fragrances and as a flavoring agent.[6][7] It is noted for its ability to boost and enhance other vanilla-like notes in formulations, often in combination with vanillin and ethyl vanillin.[1][8]

Beyond its use in flavors and fragrances, compounds with a 2-methoxyphenol structure, closely related to Ultravanil, have been investigated for various biological activities. These studies suggest potential antioxidant properties.[3] For instance, research on other 2-methoxyphenols has explored their capacity as radical scavengers and inhibitors of cyclooxygenase (COX-2) expression. While these findings provide a basis for potential biological relevance, further research is required to specifically elucidate the biological activity and signaling pathways associated with Ultravanil.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-methylphenol is an aromatic organic compound used as a flavoring and fragrance agent, notable for its powerful vanilla-like aroma.[1] Accurate and precise quantification of this compound is essential for quality control in the food and fragrance industries, as well as for safety and exposure assessments in various consumer products. This document provides detailed analytical methods for the quantification of 2-Ethoxy-4-methylphenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of 2-Ethoxy-4-methylphenol:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for routine analysis, offering a good balance of sensitivity and accessibility for quantifying 2-Ethoxy-4-methylphenol in various sample matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides higher specificity and sensitivity, making it ideal for trace-level detection and confirmation of 2-Ethoxy-4-methylphenol, particularly in complex matrices where interferences may be present.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes the determination of 2-Ethoxy-4-methylphenol using reversed-phase HPLC with UV detection.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency. A Newcrom R1 column can also be utilized.[2]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid. For Mass-Spec (MS) compatible applications, formic acid should be used.[2]

  • Standard: 2-Ethoxy-4-methylphenol analytical standard.

2. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Ethoxy-4-methylphenol reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution:

    • Liquid Samples (e.g., fragrances, beverages): Dilute a known volume of the sample with the diluent to achieve a concentration within the calibration range.

    • Solid Samples (e.g., food products): Perform a solvent extraction using a suitable solvent (e.g., methanol or acetonitrile). The extract may require further cleanup using solid-phase extraction (SPE) to remove matrix interferences. The final extract should be dissolved in the diluent.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

3. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)
Gradient 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm

4. Calibration and Quantification

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of 2-Ethoxy-4-methylphenol against the corresponding concentration of the standards.

  • Determine the concentration of 2-Ethoxy-4-methylphenol in the samples from the calibration curve using the peak area of the analyte.

Expected Performance Characteristics (Illustrative)

The following table summarizes the expected performance of the HPLC-UV method. This data is illustrative and should be confirmed through in-house validation.

ParameterExpected Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (%RSD) < 2%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity for the quantification of 2-Ethoxy-4-methylphenol and is particularly useful for complex matrices and trace-level analysis.

Experimental Protocol

1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column such as a DB-5ms or DB-Wax (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Solvents: GC grade dichloromethane, methanol.

  • Derivatizing Agent (Optional): For enhanced volatility and improved peak shape, derivatization can be performed using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

  • Standard: 2-Ethoxy-4-methylphenol analytical standard.

2. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Ethoxy-4-methylphenol reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in the desired concentration range (e.g., 0.01-10 µg/mL) using dichloromethane.

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, acidify to pH < 2 with hydrochloric acid.

    • Extract a known volume of the sample with dichloromethane (e.g., 3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Derivatization (Optional):

    • Evaporate a 100 µL aliquot of the extract or standard to dryness.

    • Add 100 µL of BSTFA and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions

ParameterRecommended Conditions
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
SIM Ions (for 2-Ethoxy-4-methylphenol) To be determined from the mass spectrum of the standard (e.g., molecular ion and major fragment ions)

4. Calibration and Quantification

  • Inject the calibration standards and prepared samples into the GC-MS system.

  • For quantification, use the peak area of a characteristic ion of 2-Ethoxy-4-methylphenol.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 2-Ethoxy-4-methylphenol in the samples from the calibration curve.

Expected Performance Characteristics (Illustrative)

The following table summarizes the expected performance of the GC-MS method. This data is illustrative and should be confirmed through in-house validation.

ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Accuracy (Recovery) 90 - 110%
Precision (%RSD) < 5%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample Matrix (e.g., Fragrance, Food) extraction Extraction / Dilution sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms calibration Calibration Curve hplc->calibration gcms->calibration quantification Quantification of 2-Ethoxy-4-methylphenol calibration->quantification

Caption: General experimental workflow for the quantification of 2-Ethoxy-4-methylphenol.

analytical_method_selection start Start: Quantification of 2-Ethoxy-4-methylphenol matrix_complexity Is the sample matrix complex? start->matrix_complexity sensitivity_req Is high sensitivity required (trace analysis)? matrix_complexity->sensitivity_req No gcms Use GC-MS Method matrix_complexity->gcms Yes hplc Use HPLC-UV Method sensitivity_req->hplc No sensitivity_req->gcms Yes end_hplc Routine QC Analysis hplc->end_hplc end_gcms Confirmatory & Trace Analysis gcms->end_gcms

Caption: Decision tree for selecting an analytical method for 2-Ethoxy-4-methylphenol.

References

Application Note and Protocol for the Analysis of 2-Ethoxy-4-methylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethoxy-4-methylphenol is a phenolic compound of interest in various fields, including flavor and fragrance, environmental analysis, and as a potential intermediate in drug development. Accurate and reliable quantification of this compound is essential for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of semi-volatile organic compounds like 2-Ethoxy-4-methylphenol.[1]

This document provides a detailed protocol for the determination of 2-Ethoxy-4-methylphenol using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis, designed to be adaptable to various sample matrices.

Experimental Protocol

This protocol outlines the steps for sample preparation and GC-MS analysis. It is recommended that this method be validated for the specific sample matrix being investigated.

Materials and Reagents
  • 2-Ethoxy-4-methylphenol analytical standard (≥98% purity)

  • Hexane, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • Deionized water

  • Internal Standard (IS) solution (e.g., 2-Methoxy-4-propylphenol at 10 µg/mL in methanol)

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This procedure is a general guideline for aqueous samples. For solid or non-aqueous liquid samples, an appropriate extraction method should be developed and validated.

  • Sample Collection: Collect 5 mL of the aqueous sample in a glass vial.

  • Internal Standard Spiking: Add a known amount of internal standard solution to the sample.

  • pH Adjustment: Adjust the sample pH to approximately 5-6 using a suitable buffer to ensure 2-Ethoxy-4-methylphenol is in its non-ionized form.

  • Extraction: Add 5 mL of dichloromethane to the sample vial.

  • Mixing: Vortex the vial for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) two more times, combining the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

Derivatization (Optional)

For some applications, derivatization can improve the volatility and chromatographic peak shape of phenolic compounds. Silylation is a common derivatization technique.

  • Transfer 100 µL of the concentrated extract to a clean autosampler vial.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended and may require optimization for the specific instrument used.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5MS Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent[2]
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min[1][2]
Oven Temperature ProgramInitial temperature 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min[1][3]
Mass Spectrometer
MS SystemAgilent 7000D GC/TQ or equivalent
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Acquisition ModeFull Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp280°C
Data Analysis and Quantification
  • Qualitative Identification: The identification of 2-Ethoxy-4-methylphenol is confirmed by comparing the retention time and the acquired mass spectrum with that of a pure standard. The mass spectrum of 2-Ethoxy-4-methylphenol is available in the NIST WebBook.[4]

  • Quantitative Analysis: For quantification, a calibration curve should be prepared using standard solutions of 2-Ethoxy-4-methylphenol at a minimum of five different concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 2-Ethoxy-4-methylphenol in the samples is then determined from this calibration curve.

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following table serves as a template for presenting such data.

ParameterResult
Retention Time (min)
Linearity (R²)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Recovery (%)
Precision (%RSD)

Workflow Diagram

The following diagram illustrates the experimental workflow for the GC-MS analysis of 2-Ethoxy-4-methylphenol.

GCMS_Workflow Sample Sample Collection (Aqueous) Spike Internal Standard Spiking Sample->Spike pH_Adjust pH Adjustment (pH 5-6) Spike->pH_Adjust LLE Liquid-Liquid Extraction (DCM) pH_Adjust->LLE Dry Drying (Anhydrous Na2SO4) LLE->Dry Concentrate Concentration (N2 Stream) Dry->Concentrate Derivatize Derivatization (Optional) (BSTFA + 1% TMCS) Concentrate->Derivatize GCMS GC-MS Analysis Concentrate->GCMS If not derivatized Derivatize->GCMS If performed Data Data Analysis (Quantification & Identification) GCMS->Data

Caption: Workflow for the GC-MS analysis of 2-Ethoxy-4-methylphenol.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of 2-Ethoxy-4-methylphenol by GC-MS. The described methodology, from sample preparation to data analysis, offers a robust framework for researchers, scientists, and drug development professionals. Adherence to this protocol, with appropriate validation for specific matrices, will enable accurate and reliable quantification of this important phenolic compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis of 2-Ethoxy-4-methylphenol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is synthesized from established methodologies for phenolic compounds and provides a comprehensive framework for the quantification and purity assessment of 2-Ethoxy-4-methylphenol in various sample matrices. This document provides the necessary parameters for instrument setup, sample preparation, and data analysis.

Introduction

2-Ethoxy-4-methylphenol is a chemical compound with applications in the fragrance and flavor industry. Accurate and reliable analytical methods are essential for quality control, purity assessment, and stability testing of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such semi-volatile organic compounds. This application note outlines a reverse-phase HPLC (RP-HPLC) method that can be readily implemented in a laboratory setting. The methodology is based on established protocols for similar phenolic compounds, ensuring a high degree of transferability and robustness.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column is recommended. A "Newcrom R1" column, which is a reverse-phase column with low silanol activity, is also suitable.[1]

  • Solvents: HPLC-grade acetonitrile (MeCN) and water.

  • Acid Modifier: Phosphoric acid or formic acid (for MS-compatibility).[1]

  • Standards: A certified reference standard of 2-Ethoxy-4-methylphenol.

  • Sample Vials: Amber glass vials to protect the analyte from light.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of 2-Ethoxy-4-methylphenol. These conditions are based on methods for structurally similar phenolic compounds and may be optimized for specific applications.[1][2][3]

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase Acetonitrile and Water with an acid modifier
A: Water with 0.1% Phosphoric Acid
B: Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm[4]
Injection Volume 10 µL
Run Time 20 minutes

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]

Standard and Sample Preparation

Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Ethoxy-4-methylphenol reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

The sample preparation method will depend on the matrix. A generic protocol for a solid sample is provided below:

  • Accurately weigh a known amount of the homogenized sample containing 2-Ethoxy-4-methylphenol.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of 2-Ethoxy-4-methylphenol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup Method_Setup Set Chromatographic Conditions HPLC_System->Method_Setup Method_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of 2-Ethoxy-4-methylphenol.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area
1
5
10
25
50
100
Correlation Coefficient (r²) ≥ 0.999

Table 3: Sample Analysis Results

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Sample 1
Sample 2
Sample 3

Signaling Pathways and Logical Relationships

For the routine analysis of a small molecule like 2-Ethoxy-4-methylphenol by HPLC, a signaling pathway diagram is not applicable. However, the logical relationship of the analytical process can be visualized. The following diagram illustrates the relationship between the analytical components.

Analytical_Components Analyte 2-Ethoxy-4-methylphenol Stationary_Phase Stationary Phase (C18 Column) Analyte->Stationary_Phase Partitioning Mobile_Phase Mobile Phase (Acetonitrile/Water) Analyte->Mobile_Phase Elution Detector UV Detector (274 nm) Stationary_Phase->Detector Detection Signal Chromatographic Peak Detector->Signal

Caption: Component relationships in the HPLC analysis.

References

Applications of 2-Ethoxy-4-methylphenol in the Synthesis of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Ethoxy-4-methylphenol, a substituted phenolic compound, serves as a versatile starting material and intermediate in the synthesis of a variety of organic molecules. Its chemical structure, featuring a reactive hydroxyl group and an activated aromatic ring, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic reactions involving 2-Ethoxy-4-methylphenol, including Williamson ether synthesis, O-acylation, Vilsmeier-Haack formylation, and the Mannich reaction. The information presented is intended to guide researchers in the effective utilization of this compound in their synthetic endeavors.

Key Synthetic Applications

The reactivity of 2-Ethoxy-4-methylphenol is primarily centered around two features: the nucleophilicity of the phenolic hydroxyl group and the susceptibility of the electron-rich aromatic ring to electrophilic substitution.

Williamson Ether Synthesis: O-Alkylation

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. In the case of 2-Ethoxy-4-methylphenol, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. This reaction is particularly useful for introducing a variety of alkyl groups to the phenolic oxygen, thereby modifying the molecule's steric and electronic properties.

General Reaction:

ParameterConditionYield (%)Reference
Reactants 2-Ethoxy-4-methylphenol, Ethyl Chloroacetate-General Protocol
Base Potassium Carbonate-General Protocol
Solvent Acetone or DMF-General Protocol
Temperature 50-100 °C50-95[1][2]
Reaction Time 1-8 hours50-95[1][2]

Note: Specific yield data for the reaction with 2-Ethoxy-4-methylphenol was not found in the search results; the provided range is typical for this reaction type.

Materials:

  • 2-Ethoxy-4-methylphenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-Ethoxy-4-methylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

  • If necessary, purify the product by column chromatography on silica gel.

Williamson_Ether_Synthesis start 2-Ethoxy-4-methylphenol intermediate Phenoxide Intermediate start->intermediate Deprotonation reagents Ethyl Chloroacetate, K2CO3, Acetone product Ethyl (2-Ethoxy-4-methylphenoxy)acetate intermediate->product SN2 Reaction workup Workup & Purification product->workup

Caption: Williamson Ether Synthesis Workflow.

O-Acylation: Ester Formation

The phenolic hydroxyl group of 2-Ethoxy-4-methylphenol can be readily acylated to form esters using acylating agents such as acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base, like pyridine, which acts as a catalyst and an acid scavenger. O-acylation is a fundamental transformation for the synthesis of various derivatives with potential applications in materials science and as prodrugs.

General Reaction:

ParameterConditionYield (%)Reference
Reactants 2-Ethoxy-4-methylphenol, Acetic Anhydride-General Protocol
Base/Catalyst PyridineHigh[3]
Solvent PyridineHigh[3]
Temperature Room Temperature to 70 °C-[3]
Reaction Time Varies (monitored by TLC)-[3]

Note: Specific yield data for the O-acylation of 2-Ethoxy-4-methylphenol was not found in the search results; high yields are generally expected for this reaction.

Materials:

  • 2-Ethoxy-4-methylphenol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Ethoxy-4-methylphenol (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

O_Acylation start 2-Ethoxy-4-methylphenol product 2-Ethoxy-4-methylphenyl Acetate start->product Acylation reagents Acetic Anhydride, Pyridine workup Workup & Purification product->workup

Caption: O-Acylation Reaction Workflow.

Vilsmeier-Haack Reaction: Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. 2-Ethoxy-4-methylphenol, with its electron-donating ethoxy and methyl groups, is an excellent substrate for this reaction. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. The formyl group is introduced ortho or para to the activating hydroxyl group. Given the substitution pattern of 2-Ethoxy-4-methylphenol, formylation is expected to occur at the position ortho to the hydroxyl group.

General Reaction:

ParameterConditionYield (%)Reference
Reactants Electron-rich arene, (Chloromethylene)dimethyliminium Chloride77[5]
Solvent DMF77[5]
Temperature 0 °C to Room Temperature77[5]
Reaction Time 6.5 hours77[5]

Note: The provided data is for a general Vilsmeier-Haack reaction and can be used as a starting point for the formylation of 2-Ethoxy-4-methylphenol.

Materials:

  • 2-Ethoxy-4-methylphenol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Sodium acetate

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-Ethoxy-4-methylphenol (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.

Vilsmeier_Haack start POCl3 + DMF reagent Vilsmeier Reagent (Iminium Salt) start->reagent Formation intermediate Aryl Iminium Intermediate reagent->intermediate substrate 2-Ethoxy-4-methylphenol substrate->intermediate Electrophilic Attack product 2-Ethoxy-5-hydroxy-4-methylbenzaldehyde intermediate->product Hydrolysis

Caption: Vilsmeier-Haack Reaction Pathway.

Mannich Reaction: Aminomethylation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. As an electron-rich phenol, 2-Ethoxy-4-methylphenol can act as the active hydrogen component, undergoing aminomethylation. This reaction provides a straightforward route to introduce an aminomethyl group onto the aromatic ring, typically at the position ortho to the hydroxyl group, yielding a Mannich base. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

General Reaction:

ParameterConditionYield (%)Reference
Reactants Phenol, Formaldehyde, Secondary Amine-General Protocol
Solvent Ethanol or Methanol-General Protocol
Temperature Room Temperature to Reflux-General Protocol
Reaction Time Varies-General Protocol

Note: Specific quantitative data for the Mannich reaction with 2-Ethoxy-4-methylphenol was not found in the search results.

Materials:

  • 2-Ethoxy-4-methylphenol

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Ethanol

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Ethoxy-4-methylphenol (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Add aqueous formaldehyde (1.1 eq) followed by the dropwise addition of aqueous dimethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Mannich base.

  • Purify the product by column chromatography or recrystallization as needed.

Mannich_Reaction start Formaldehyde + Dimethylamine reagent Eschenmoser's Salt (Iminium Ion) start->reagent Formation product Mannich Base reagent->product substrate 2-Ethoxy-4-methylphenol substrate->product Electrophilic Substitution

Caption: Mannich Reaction Logical Pathway.

Conclusion

2-Ethoxy-4-methylphenol is a valuable and versatile building block in organic synthesis. The protocols and data provided herein for Williamson ether synthesis, O-acylation, Vilsmeier-Haack formylation, and the Mannich reaction demonstrate its utility in generating a diverse range of functionalized aromatic compounds. These reactions provide a foundation for the development of novel molecules with potential applications in the pharmaceutical, agrochemical, and materials science industries. Further optimization of the presented general protocols for specific substrates and desired products is encouraged to achieve optimal reaction outcomes.

References

Application Notes and Protocols: 2-Ethoxy-4-methylphenol as a Building Block for Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-methylphenol, a substituted phenol, presents a compelling scaffold for the development of novel fragrance compounds. Possessing a pleasant, sweet, and spicy vanilla-like aroma, it also boasts high chemical stability, particularly in alkaline media, making it a valuable alternative to vanillin in various applications.[1] Its phenolic hydroxyl group offers a reactive site for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially unique and commercially valuable olfactory properties.

These application notes provide a comprehensive overview of the synthetic utility of 2-ethoxy-4-methylphenol as a precursor for novel fragrance compounds. Detailed protocols for the synthesis of derivatives via etherification and esterification are presented, along with methodologies for their characterization and sensory evaluation. Furthermore, the underlying olfactory signaling pathway through which these compounds elicit a scent is described.

Proposed Synthetic Pathways for Novel Fragrance Compounds

Two primary and highly effective synthetic routes for derivatizing 2-ethoxy-4-methylphenol to create novel fragrance molecules are O-alkylation (etherification) and O-acylation (esterification). These reactions target the phenolic hydroxyl group, modifying the molecule's polarity, volatility, and interaction with olfactory receptors, thereby altering its scent profile.

G A 2-Ethoxy-4-methylphenol B O-Alkylation (Etherification) A->B D O-Acylation (Esterification) A->D C Novel Fragrance Ethers B->C E Novel Fragrance Esters D->E

Caption: Proposed synthetic pathways from 2-ethoxy-4-methylphenol.

Experimental Protocols

Synthesis of 2-Ethoxy-4-methylphenol

A foundational step is the synthesis of the starting material, 2-ethoxy-4-methylphenol. One established method involves the alkylation of 4-methylcatechol.[1]

Protocol 1: Synthesis of 2-Ethoxy-4-methylphenol

  • Materials: 4-methylcatechol, 10% Sodium Hydroxide solution, Diethyl sulphate, Diethyl ether, Hydrochloric acid.

  • Procedure:

    • Dissolve 1.0 mole of 4-methylcatechol in 420 g of 10% sodium hydroxide solution (1.05 mole equivalents) at 50 °C.

    • Slowly add 1.05 mole equivalents of diethyl sulphate dropwise to the solution.

    • Stir the reaction mixture for an additional 2 hours at 50-60 °C.

    • After cooling, acidify the reaction mixture with hydrochloric acid and extract with diethyl ether.

    • Concentrate the ether solution by evaporation.

    • Purify the residue by distillation under reduced pressure to obtain a mixture of 2-ethoxy-4-methylphenol and 2-ethoxy-5-methylphenol.[1]

ParameterValueReference
Reactants4-methylcatechol, Diethyl sulphate[1]
BaseSodium Hydroxide[1]
Temperature50-60 °C[1]
Reaction Time2 hours[1]
Yield~80%[1]
Boiling Point76-77 °C / 40 Pa[1]
O-Alkylation (Etherification) for Novel Fragrance Ethers

The Williamson ether synthesis is a classic and reliable method for preparing ethers from phenols. By varying the alkylating agent, a diverse range of ethers with potentially different scent profiles can be synthesized.

Protocol 2: General Procedure for O-Alkylation of 2-Ethoxy-4-methylphenol

  • Materials: 2-Ethoxy-4-methylphenol, Sodium hydride (or other suitable base), Anhydrous Dimethylformamide (DMF), Alkyl halide (e.g., benzyl bromide, allyl bromide, isoamyl bromide), Diethyl ether, Saturated aqueous ammonium chloride.

  • Procedure:

    • To a solution of 2-ethoxy-4-methylphenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the desired alkyl halide (1.1 eq) dropwise at 0 °C.

    • Let the reaction warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or vacuum distillation.

DerivativeAlkylating AgentPotential Odor Profile (Hypothesized)
Benzyl EtherBenzyl bromideSweet, floral, slightly spicy
Allyl EtherAllyl bromideGreen, slightly pungent, ethereal
Isoamyl EtherIsoamyl bromideFruity, banana-like, sweet
O-Acylation (Esterification) for Novel Fragrance Esters

Esterification of phenols is a common strategy to generate fragrance compounds, often imparting fruity and floral notes.

Protocol 3: General Procedure for O-Acylation of 2-Ethoxy-4-methylphenol

  • Materials: 2-Ethoxy-4-methylphenol, Pyridine (or other suitable base), Acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride, isobutyryl chloride), Dichloromethane (DCM), 1M Hydrochloric acid, Saturated aqueous sodium bicarbonate.

  • Procedure:

    • Dissolve 2-ethoxy-4-methylphenol (1.0 eq) in DCM and add pyridine (1.5 eq).

    • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or vacuum distillation.

DerivativeAcylating AgentPotential Odor Profile (Hypothesized)
Acetate EsterAcetyl chlorideFruity, sweet, slightly woody
Propionate EsterPropionyl chlorideFruity, rum-like, sweet
Isobutyrate EsterIsobutyryl chlorideFruity, cheesy, herbaceous

Characterization and Sensory Evaluation

Analytical Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the synthesized compounds and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the novel derivatives.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the synthesized molecules.

Sensory Evaluation

A trained sensory panel should evaluate the olfactory properties of the purified novel compounds.

Protocol 4: Sensory Evaluation

  • Sample Preparation: Prepare solutions of the purified fragrance compounds in a suitable solvent (e.g., ethanol) at various concentrations (e.g., 1%, 0.1%, and 0.01%).

  • Olfactory Assessment: Dip smelling strips into the solutions and allow the solvent to evaporate for a few seconds.

  • Panel Evaluation: A panel of trained evaluators should smell the strips at different time intervals (top, middle, and base notes) and describe the odor profile using a standardized fragrance vocabulary.

  • Data Analysis: Compile the descriptors and intensity ratings from the panel to create a comprehensive sensory profile for each new compound.

CompoundOdor DescriptionIntensity (1-5)Notes
2-Ethoxy-4-methylphenolSweet, spicy, vanilla4-
Hypothetical Ether 1.........
Hypothetical Ester 1.........

Olfactory Signaling Pathway

The perception of smell is initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. ORs are G-protein coupled receptors (GPCRs).

G cluster_membrane Cell Membrane A Odorant Molecule (e.g., 2-Ethoxy-4-methylphenol derivative) B Olfactory Receptor (GPCR) A->B Binding C G-protein (Golf) B->C Activation D Adenylate Cyclase C->D Activation F cAMP E ATP E:e->F:w Conversion G Ion Channel F->G Opening H Ca²⁺/Na⁺ Influx G->H Influx I Depolarization H->I J Action Potential to Brain I->J

Caption: Simplified diagram of the olfactory signaling pathway.

The binding of a fragrance molecule to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Golf). The activated G-protein then stimulates adenylate cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). This increase in intracellular cAMP opens ion channels, leading to an influx of calcium and sodium ions. The influx of positive ions depolarizes the neuron, generating an action potential that travels to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.

Conclusion

2-Ethoxy-4-methylphenol is a versatile and promising building block for the synthesis of novel fragrance compounds. Through established chemical transformations such as O-alkylation and O-acylation, a wide array of new molecules with diverse and potentially valuable olfactory profiles can be generated. The protocols and methodologies outlined in these application notes provide a framework for the systematic exploration of 2-ethoxy-4-methylphenol derivatives, from their synthesis and characterization to their sensory evaluation. This approach can lead to the discovery of new and exciting ingredients for the fragrance industry.

References

The Role of 2-Ethoxy-4-methylphenol in the Development of Food Flavoring Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-methylphenol, also known by its synonyms 2-Ethoxy-p-cresol, Supravanil, and Ultravanil, is an aromatic compound valued for its potent sensory characteristics.[1] With a powerful and complex aroma profile described as vanilla-like, sweet, spicy, woody, and phenolic, it serves as a significant component in the creation of flavor profiles, particularly as a vanilla flavor enhancer.[1][2][3][4][5] This document provides detailed application notes and protocols for researchers and developers in the food and pharmaceutical industries, summarizing its sensory properties, applications, and methodologies for its use and evaluation. While primarily recognized in the fragrance industry, its application as a food flavoring agent is an area of growing interest.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Ethoxy-4-methylphenol is fundamental for its effective application in food systems.

PropertyValueReference
CAS Number 2563-07-7[6][7]
Molecular Formula C₉H₁₂O₂[6][7]
Molecular Weight 152.19 g/mol [7]
Appearance White crystals[8]
Odor Profile Powerful vanilla absolute, sweet, spicy, woody, phenolic, somewhat burnt[2][3][4][5][9]
Taste Profile Sweet, vanilla, with phenolic and botanical nuances[5]

Role in Food Flavoring

2-Ethoxy-4-methylphenol is primarily utilized as a flavoring agent in food products, valued for its ability to impart a rich vanilla scent and taste.[1] Its potent character allows it to be used as a booster for other vanillic notes, working in synergy with compounds like vanillin and ethyl vanillin to create a more complex and authentic vanilla profile.[2][4] This makes it a valuable tool for flavorists looking to create nuanced and impactful vanilla flavors in a variety of food and beverage applications. Its antioxidant properties may also contribute to food preservation by extending the shelf life of products.[1]

Applications in Food Products

While specific regulatory approval for all regions should be verified, 2-Ethoxy-4-methylphenol is used in the formulation of various food products, including:

  • Baked Goods: To enhance and round out the vanilla flavor in cakes, cookies, and pastries.

  • Beverages: To add a warm and inviting vanilla note to both alcoholic and non-alcoholic drinks.[2]

  • Confectionery: In chocolates, candies, and other sweets to provide a rich vanilla character.

  • Dairy Products: To boost the vanilla flavor in ice cream, yogurt, and flavored milk.

A related compound, 2-ethoxy-4-(hydroxymethyl)phenol, has been granted Generally Recognized as Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 4893, indicating the potential for similar ethoxy phenols to be considered safe for consumption.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4-methylphenol

A common method for the synthesis of 2-Ethoxy-4-methylphenol involves the catalytic reduction of ethylvanillin.[3] While various methods exist, a general laboratory-scale synthesis can be adapted from established procedures for similar phenolic compounds.

Objective: To synthesize 2-Ethoxy-4-methylphenol for research and development purposes.

Materials:

  • Ethylvanillin

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Ethanol (as solvent)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Dissolve ethylvanillin in ethanol in a hydrogenation flask.

  • Add a catalytic amount of Pd/C to the solution.

  • Place the flask on a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield pure 2-Ethoxy-4-methylphenol.

Workflow for Synthesis of 2-Ethoxy-4-methylphenol:

G cluster_synthesis Synthesis Protocol A Dissolve Ethylvanillin in Ethanol B Add Pd/C Catalyst A->B C Hydrogenation B->C D Filter to Remove Catalyst C->D E Evaporate Solvent D->E F Purify by Distillation E->F G 2-Ethoxy-4-methylphenol F->G

Caption: Synthesis of 2-Ethoxy-4-methylphenol.

Protocol 2: Sensory Evaluation of 2-Ethoxy-4-methylphenol in a Beverage Matrix

Objective: To determine the sensory profile and optimal concentration of 2-Ethoxy-4-methylphenol in a model beverage system.

Materials:

  • 2-Ethoxy-4-methylphenol

  • Model beverage base (e.g., sweetened water, clear carbonated beverage)

  • Trained sensory panel (8-12 members)

  • Standard sensory evaluation booths and glassware

  • Unsalted crackers and water for palate cleansing

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Ethoxy-4-methylphenol in ethanol. Create a series of dilutions in the model beverage base at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm). A control sample with no added flavoring should also be prepared.

  • Panelist Training: Familiarize the sensory panel with the aroma and flavor attributes associated with vanilla, including terms like "vanilla bean," "sweet," "creamy," "woody," "smoky," and "phenolic."

  • Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask panelists to rate the intensity of the agreed-upon sensory attributes for each sample using a structured scale (e.g., a 15-point scale).

  • Data Analysis: Analyze the data statistically to determine the sensory profile of 2-Ethoxy-4-methylphenol at different concentrations and to identify the optimal concentration range for the desired flavor profile.

Workflow for Sensory Evaluation:

G cluster_sensory Sensory Evaluation Protocol A Prepare Sample Dilutions C Blind and Randomized Sample Presentation A->C B Train Sensory Panel B->C D Rate Sensory Attributes C->D E Statistical Data Analysis D->E F Determine Sensory Profile and Optimal Concentration E->F

Caption: Protocol for sensory evaluation.

Protocol 3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of 2-Ethoxy-4-methylphenol in a food matrix.

Materials:

  • Food sample containing 2-Ethoxy-4-methylphenol

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Solvents for extraction (e.g., dichloromethane, diethyl ether)

  • Solid-phase microextraction (SPME) fibers (for headspace analysis)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Homogenize the food sample. For solvent extraction, mix a known amount of the sample with a solvent and the internal standard, followed by filtration or centrifugation. For headspace analysis, place a known amount of the sample in a sealed vial with the internal standard and heat to allow volatiles to equilibrate in the headspace.

  • Extraction: For solvent extraction, concentrate the extract. For headspace analysis, expose the SPME fiber to the headspace for a defined period.

  • GC-MS Analysis: Inject the concentrated extract or introduce the SPME fiber into the GC inlet. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of 2-Ethoxy-4-methylphenol from other volatile compounds. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of 2-Ethoxy-4-methylphenol and the internal standard.

  • Quantification: Create a calibration curve using standard solutions of 2-Ethoxy-4-methylphenol with the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Logical Relationship for GC-MS Analysis:

G cluster_gcms GC-MS Quantification Sample Food Sample Extraction Extraction (Solvent or SPME) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection) GC->MS Quantification Quantification MS->Quantification

Caption: Quantitative analysis workflow.

Signaling Pathways and Receptor Interactions

The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors (ORs) in the nasal cavity and non-volatile compounds with taste receptors on the tongue. As a volatile aromatic compound, the primary sensory impact of 2-Ethoxy-4-methylphenol is through the olfactory system. While specific research on the interaction of 2-Ethoxy-4-methylphenol with human olfactory receptors is limited, it is hypothesized to activate a combination of ORs that contribute to the perception of its vanilla-like aroma. Phenolic compounds, in general, are known to interact with a range of ORs.[11] Further research, such as in-vitro assays using heterologously expressed ORs, is needed to elucidate the specific receptors and signaling pathways involved in the perception of 2-Ethoxy-4-methylphenol.

Hypothesized Olfactory Signaling Pathway:

G cluster_pathway Hypothesized Olfactory Signaling Odorant 2-Ethoxy-4-methylphenol OR Olfactory Receptor(s) Odorant->OR G_Protein G-protein (Golf) OR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Depolarization Neuron Depolarization CNG_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction.

Conclusion

2-Ethoxy-4-methylphenol is a potent flavoring agent with a desirable vanilla-like aroma profile, making it a valuable ingredient in the development of food and beverage products. Its ability to enhance and modify vanilla flavors provides flavorists with a versatile tool for creating complex and appealing sensory experiences. The protocols outlined in this document provide a framework for the synthesis, application, and evaluation of 2-Ethoxy-4-methylphenol in a research and development setting. Further investigation into its specific receptor interactions and a definitive clarification of its GRAS status for food use will be beneficial for its broader application in the food industry.

References

Application Notes and Protocols for 2-Ethoxy-4-methylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Ethoxy-4-methylphenol in medicinal chemistry, based on the known biological activities of structurally related phenolic compounds. While direct experimental data on the medicinal applications of 2-Ethoxy-4-methylphenol is limited, its structural similarity to known antioxidant and anti-inflammatory agents suggests it as a promising candidate for further investigation.

Potential Therapeutic Applications

Based on structure-activity relationships of similar phenolic compounds, 2-Ethoxy-4-methylphenol is proposed as a scaffold for the development of novel therapeutics in the following areas:

  • Antioxidant Therapy: Phenolic compounds are well-established radical scavengers. The electron-donating nature of the ethoxy and hydroxyl groups on the aromatic ring of 2-Ethoxy-4-methylphenol suggests its potential to mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

  • Anti-inflammatory Agents: Structurally related methoxyphenols have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[1][2] 2-Ethoxy-4-methylphenol may share this activity, making it a candidate for the development of treatments for chronic inflammatory conditions like arthritis and inflammatory bowel disease.

Physicochemical Properties

A summary of the known physicochemical properties of 2-Ethoxy-4-methylphenol is presented in Table 1. This data is essential for its handling, formulation, and in the design of further experimental studies.

PropertyValueReference
CAS Number 2563-07-7[3]
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
IUPAC Name 2-ethoxy-4-methylphenol[3]
Synonyms 2-Ethoxy-p-cresol, 4-Methyl-2-ethoxyphenol[3]
Appearance Colorless solid with a tar-like odor[4]
Boiling Point 105-108 °C[5]
Melting Point 28-30 °C[5]
Flash Point 105-108 °C[5]
Purity 95%[5]
Density 1.052±0.06 g/cm³[5]

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and biological evaluation of 2-Ethoxy-4-methylphenol, adapted from standard procedures for similar phenolic compounds.

Proposed Synthesis of 2-Ethoxy-4-methylphenol

A potential synthetic route to 2-Ethoxy-4-methylphenol is outlined below. This method is based on the Williamson ether synthesis, a common and reliable method for preparing ethers.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 4-Methylphenol (p-Cresol) Reaction Williamson Ether Synthesis in Acetone Reactant1->Reaction Reactant2 Ethyl Iodide Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product 2-Ethoxy-4-methylphenol Purification->Product Purified Product

Caption: Proposed workflow for the synthesis of 2-Ethoxy-4-methylphenol.

Protocol:

  • Reaction Setup: To a solution of 4-methylphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, filter the solid potassium carbonate and wash with acetone. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2-Ethoxy-4-methylphenol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method to evaluate the antioxidant potential of 2-Ethoxy-4-methylphenol.

Materials:

  • 2-Ethoxy-4-methylphenol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of 2-Ethoxy-4-methylphenol in methanol.

    • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a stock solution of ascorbic acid in methanol for use as a positive control.

    • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay:

    • In a 96-well plate, add 50 µL of the test compound solutions (or ascorbic acid) to 150 µL of the DPPH solution.

    • For the blank, add 50 µL of methanol to 150 µL of the DPPH solution.

    • For the negative control, add 50 µL of the test compound solutions to 150 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the percentage of scavenging activity against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the dose-response curve.

Table 2: Proposed Table for Reporting Antioxidant Activity Data

CompoundDPPH Scavenging IC50 (µM)
2-Ethoxy-4-methylphenolTo be determined
Ascorbic Acid (Control)To be determined
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This protocol outlines a method to assess the potential anti-inflammatory effects of 2-Ethoxy-4-methylphenol by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The anti-inflammatory activity of a related compound, 2-methoxy-4-vinylphenol, has been demonstrated to involve the suppression of NF-κB and MAPK activation.[1]

Anti_inflammatory_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits degradation NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylates IκBα, leading to NF-κB release IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO Compound 2-Ethoxy-4-methylphenol Compound->IKK Potential Inhibition

Caption: Proposed inhibitory pathway of 2-Ethoxy-4-methylphenol on NO production.

Materials:

  • 2-Ethoxy-4-methylphenol

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Cell counting kit (e.g., MTT or WST-1)

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay:

    • Determine the non-toxic concentration range of 2-Ethoxy-4-methylphenol on RAW 264.7 cells using an MTT or similar cell viability assay.

  • NO Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of 2-Ethoxy-4-methylphenol for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

  • Griess Assay:

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

    • Determine the IC50 value for NO inhibition.

Table 3: Proposed Table for Reporting Anti-inflammatory Activity Data

CompoundNO Inhibition IC50 (µM)Cell Viability (at IC50)
2-Ethoxy-4-methylphenolTo be determinedTo be determined
Dexamethasone (Control)To be determinedTo be determined

Disclaimer: The proposed applications and protocols are for research purposes only and are based on the chemical similarity of 2-Ethoxy-4-methylphenol to other bioactive phenolic compounds. Further experimental validation is required to confirm these potential activities and to establish detailed mechanisms of action.

References

Application Notes and Protocols: 2-Ethoxy-4-methylphenol Derivatives in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Ethoxy-4-methylphenol and related guaiacol and vanillin derivatives in polymer science. The unique chemical structures of these bio-based phenolic compounds make them versatile candidates for applications ranging from advanced polymer synthesis to enhancing the durability of existing polymer systems. Detailed protocols for key experimental procedures are provided to facilitate further research and development.

Application Note 1: Bio-Based Monomers for Novel Polymer Architectures

Derivatives of vanillin and guaiacol, which share a core structure with 2-Ethoxy-4-methylphenol, are increasingly being explored as sustainable building blocks for a new generation of polymers. Their rigid aromatic rings and reactive functional groups allow for their incorporation into a variety of polymer backbones, including polyesters, polycarbonates, and vinyl polymers.[1]

Polymers derived from these monomers often exhibit enhanced thermomechanical properties compared to some conventional plastics. For instance, vanillin-based polymers have been shown to possess high glass transition temperatures and thermal stability, making them suitable for applications requiring heat resistance.[2]

Key Advantages:

  • Renewable Feedstock: Sourced from lignin, a major component of biomass, reducing reliance on petrochemicals.[1]

  • Enhanced Thermal Properties: The aromatic structure contributes to higher glass transition temperatures (Tg) and thermal degradation temperatures.[2]

  • Tunable Properties: The functionality of the monomers can be modified to control the mechanical properties of the final polymer, such as modulus and strain.[2]

Table 1: Thermomechanical Properties of Vanillin-Derived Polymers vs. Conventional Polymers
Polymer TypeGlass Transition Temp. (Tg) (°C)Initial Degradation Temp. (°C)Young's Modulus (MPa)Strain at Break (%)
Vanillin-Based Polymer[2]95 - 180300 - 320--
Vanillin-Derived Polyurethane[2]--8.0 - 9.7644.8 - 770.9
Polystyrene (PS)[2]~100~300~3000~2.5
Poly(methyl methacrylate) (PMMA)[2]~105~280~3100~5
Typical Polyurethane[2]--7.5522.6

Application Note 2: High-Performance Phenolic Antioxidants for Polymer Stabilization

Phenolic compounds are widely used as primary antioxidants in the polymer industry to protect materials from degradation caused by heat, oxygen, and UV radiation. They function by scavenging free radicals, thereby interrupting the auto-oxidation cycle that leads to loss of mechanical properties, discoloration, and embrittlement.

2-Ethoxy-4-methylphenol, as a substituted phenol, is a strong candidate for use as a polymer stabilizer. Its structural similarity to commercial antioxidants like Butylated Hydroxytoluene (BHT) suggests it can effectively donate its phenolic hydrogen to neutralize peroxy radicals. The ethoxy and methyl groups can further influence its solubility in various polymer matrices and its overall stability.

Key Advantages:

  • Effective Radical Scavenging: The phenolic hydroxyl group is the active site for neutralizing degradation-initiating radicals.

  • Improved Durability: Incorporation of these antioxidants can significantly extend the service life of plastics and rubbers.

  • Processing Stability: They can protect polymers from degradation during high-temperature processing steps like extrusion and molding.

Table 2: Comparative Antioxidant Activity of Vanillin and Its Derivatives (DPPH Assay)
CompoundIC50 (µg/mL)Antioxidant Activity at 1000 µg/mL (%)
Vanillin0.81[3]19.4[4]
Vanillyl Acetate (acetylated derivative)0.63[3]-
3,4-Dihydroxy Benzaldehyde (demethylated derivative)0.84[3]-
Resorcinarene Derivative of Vanillin>2000[4]84.9[4]
Vitamin C (Reference)0.44[3]-

Experimental Protocols

Protocol 1: Free-Radical Polymerization of a Methacrylated Vanillin Derivative

This protocol describes a general procedure for the synthesis of a polymer from a vanillin-based monomer.

Materials:

  • Methacrylated Vanillin (Monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • Anhydrous Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask, magnetic stirrer, oil bath, vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the methacrylated vanillin monomer (e.g., 5.0 g) and AIBN (e.g., 20 mg, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 50 mL).

  • Degassing: To remove dissolved oxygen which inhibits polymerization, subject the solution to three freeze-pump-thaw cycles.

  • Polymerization: Backfill the flask with an inert gas (e.g., nitrogen or argon). Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots over time and analyzing the monomer conversion by ¹H NMR or by observing the increase in viscosity of the solution. A typical reaction time is 12-24 hours.

  • Termination and Precipitation: After the desired time, terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.

  • Isolation and Drying: Collect the precipitated white polymer by filtration. Wash the polymer with fresh methanol and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Incorporation and Evaluation of 2-Ethoxy-4-methylphenol as an Antioxidant in an Elastomer Matrix

This protocol outlines the procedure for incorporating a phenolic antioxidant into a rubber compound and evaluating its effectiveness.

Materials:

  • Natural Rubber or other elastomer

  • 2-Ethoxy-4-methylphenol

  • Standard rubber compounding ingredients (e.g., zinc oxide, stearic acid, sulfur, accelerator)

  • Two-roll mill

  • Compression molding press

  • Aging oven

  • Tensile tester

Procedure:

  • Compounding (Dry Method):

    • On a two-roll mill, masticate the rubber until a smooth sheet is formed.

    • Add the compounding ingredients (zinc oxide, stearic acid) and mix until well dispersed.

    • Add 2-Ethoxy-4-methylphenol (typically 1-2 phr - parts per hundred rubber) and ensure uniform mixing.

    • Finally, add the curing agents (sulfur and accelerator) at a lower temperature to prevent scorching.

  • Vulcanization:

    • Sheet out the compounded rubber.

    • Cut the sheets to the desired dimensions for the test specimens.

    • Cure the sheets in a compression molding press at a specified temperature and time (e.g., 160°C for 10 minutes) to form vulcanized slabs.

  • Specimen Preparation:

    • Die-cut dumbbell-shaped specimens for tensile testing from the vulcanized slabs.

  • Accelerated Aging:

    • Place a set of specimens in an aging oven at an elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 24, 48, 72 hours).

    • Keep a set of unaged (control) specimens at room temperature.

  • Evaluation:

    • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

    • Perform tensile testing on both the aged and unaged specimens to determine tensile strength and elongation at break.

    • Calculate the percentage retention of these properties after aging to quantify the antioxidant's performance.

Visualizations

G cluster_0 Synthesis of Vanillin-Based Polymer Vanillin Vanillin Methacrylation Methacrylation Vanillin->Methacrylation Reaction with Methacrylic Anhydride Methacrylated_Vanillin Methacrylated_Vanillin Methacrylation->Methacrylated_Vanillin Monomer Synthesis Free_Radical_Polymerization Free_Radical_Polymerization Methacrylated_Vanillin->Free_Radical_Polymerization Initiator (AIBN), Heat Vanillin_Polymer Vanillin_Polymer Free_Radical_Polymerization->Vanillin_Polymer Polymer Formation

Caption: Experimental workflow for the synthesis of a vanillin-based polymer.

G cluster_1 Polymer Stabilization Workflow Elastomer_Compounding 1. Elastomer Compounding (Two-Roll Mill) Vulcanization 2. Vulcanization (Compression Molding) Elastomer_Compounding->Vulcanization Add 2-Ethoxy-4-methylphenol Accelerated_Aging 3. Accelerated Aging (Aging Oven) Vulcanization->Accelerated_Aging Prepare Test Specimens Mechanical_Testing 4. Mechanical Testing (Tensile Tester) Accelerated_Aging->Mechanical_Testing Age Specimens at High Temp Data_Analysis 5. Data Analysis (Property Retention %) Mechanical_Testing->Data_Analysis Compare Aged vs. Unaged

Caption: Workflow for evaluating a phenolic antioxidant in an elastomer.

G cluster_2 Antioxidant Mechanism of Phenolic Derivatives Polymer_Radical Polymer Radical (R•) Stabilized_Polymer Stabilized Polymer (RH) Polymer_Radical->Stabilized_Polymer H-atom donation Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Phenolic_Antioxidant->Stabilized_Polymer Phenoxy_Radical Stable Phenoxy Radical (ArO•) Phenolic_Antioxidant->Phenoxy_Radical H-atom donation

References

Application Notes and Protocols for the Etherification of 4-Methylcatechol to 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the selective mono-etherification of 4-methylcatechol to yield 2-ethoxy-4-methylphenol. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. The protocol herein is optimized for the selective formation of the mono-ether product over the di-ether byproduct, a common challenge in the etherification of catechols. This is achieved through the careful control of stoichiometry and the use of a phase-transfer catalyst to enhance the reaction rate and selectivity. This protocol also includes procedures for the purification of the final product and its characterization using various analytical techniques.

Introduction

2-Ethoxy-4-methylphenol is a valuable organic intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring both a free phenolic hydroxyl group and an ether linkage, allows for further functionalization, making it a versatile building block in medicinal chemistry and materials science. The Williamson ether synthesis is a classic and effective method for the formation of the ether bond in this molecule.[1][2] The primary challenge in the synthesis of 2-ethoxy-4-methylphenol from 4-methylcatechol is achieving selective mono-etherification, as the starting material possesses two hydroxyl groups that can potentially react.[3] This protocol addresses this challenge by employing a stoichiometric amount of base and a phase-transfer catalyst to favor the formation of the desired mono-ether product.

Reaction Scheme

Reaction_Scheme 4-Methylcatechol <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7110&t=l"/>TD>TR><TR><TD>4-MethylcatecholTD>TR>TABLE>> Product <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=75715&t=l"/>TD>TR><TR><TD>2-Ethoxy-4-methylphenolTD>TR>TABLE>> 4-Methylcatechol->Product K2CO3, TBAB, Acetone, Reflux Ethyl_Iodide <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=6371&t=l"/>TD>TR><TR><TD>Ethyl IodideTD>TR>TABLE>> Ethyl_Iodide->Product

Caption: Williamson Ether Synthesis of 2-Ethoxy-4-methylphenol.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberNotes
4-MethylcatecholC₇H₈O₂124.14452-86-8Starting material
Ethyl IodideC₂H₅I155.9775-03-6Ethylating agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Base
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.371643-19-2Phase-transfer catalyst
AcetoneC₃H₆O58.0867-64-1Solvent
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
2 M Sodium Hydroxide (NaOH)NaOH40.001310-73-2For extraction
2 M Hydrochloric Acid (HCl)HCl36.467647-01-0For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent
Silica GelSiO₂60.087631-86-9For column chromatography
HexaneC₆H₁₄86.18110-54-3Eluent for chromatography
Ethyl AcetateC₄H₈O₂88.11141-78-6Eluent for chromatography
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylcatechol (10.0 g, 80.5 mmol), anhydrous potassium carbonate (11.1 g, 80.5 mmol), and tetrabutylammonium bromide (TBAB, 1.3 g, 4.0 mmol).

    • Add 100 mL of acetone to the flask.

  • Addition of Ethylating Agent:

    • While stirring the mixture, add ethyl iodide (12.5 g, 80.5 mmol) dropwise at room temperature.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 6-8 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction and Purification:

    • Dissolve the residue in 100 mL of diethyl ether.

    • Transfer the ethereal solution to a 500 mL separatory funnel and wash with 2 M aqueous sodium hydroxide solution (3 x 50 mL) to remove any unreacted 4-methylcatechol.[4]

    • Combine the aqueous basic extracts and carefully acidify with 2 M hydrochloric acid to pH ~2. This will allow for the recovery of unreacted 4-methylcatechol by extraction with diethyl ether if desired.

    • Wash the original ethereal layer with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethoxy-4-methylphenol.

  • Column Chromatography (if necessary):

    • If the crude product contains significant impurities (such as the di-ether byproduct), further purification by column chromatography on silica gel is recommended.

    • Pack a glass column with silica gel slurried in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

    • Collect the fractions and monitor by TLC to isolate the pure 2-ethoxy-4-methylphenol.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Data Presentation

Expected Yield and Physical Properties
PropertyValue
Theoretical Yield 12.25 g
Expected Yield 70-80%
Appearance Colorless to pale yellow liquid or low melting solid
Molecular Formula C₉H₁₂O₂[5][6][7]
Molecular Weight 152.19 g/mol [5][6][7]
CAS Number 2563-07-7[5][6][7]
Spectroscopic Data for Product Characterization
TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): 6.8-6.6 (m, 3H, Ar-H), 5.6 (br s, 1H, -OH), 4.0 (q, 2H, -OCH₂CH₃), 2.2 (s, 3H, Ar-CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 146.1, 144.9, 129.5, 120.8, 112.1, 111.9, 64.5, 21.0, 14.9
IR (Infrared) ν (cm⁻¹): 3400-3200 (O-H stretch, broad), 3050-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1250 (C-O-C stretch, ether)[5]
Mass Spectrometry (EI) m/z (%): 152 (M⁺), 124, 109, 95[6]

Experimental Workflow

G Experimental Workflow for the Synthesis of 2-Ethoxy-4-methylphenol A 1. Reaction Setup - 4-Methylcatechol - K2CO3 - TBAB - Acetone B 2. Add Ethyl Iodide A->B C 3. Reflux (6-8 h) B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in Diethyl Ether E->F G 7. Wash with 2M NaOH (aq) F->G H 8. Wash with Water and Brine G->H I 9. Dry with MgSO4 H->I J 10. Concentrate Crude Product I->J K 11. Column Chromatography (Silica Gel, Hexane/EtOAc) J->K If necessary L 12. Pure 2-Ethoxy-4-methylphenol J->L If pure K->L

Caption: Workflow for the synthesis and purification of 2-Ethoxy-4-methylphenol.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl iodide is a lachrymator and should be handled with care.

  • Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.

  • Handle strong acids and bases with caution.

Conclusion

This protocol provides a comprehensive and detailed methodology for the selective synthesis of 2-ethoxy-4-methylphenol from 4-methylcatechol. By following this procedure, researchers can reliably obtain the desired mono-ether product in good yield and purity. The provided spectroscopic data will aid in the confirmation of the product's identity and purity. This application note serves as a valuable resource for scientists engaged in organic synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethoxy-4-methylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Ethoxy-4-methylphenol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help optimize yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Ethoxy-4-methylphenol via the Williamson ether synthesis, which is a primary route for its preparation.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of 4-methylcatechol.Use a sufficiently strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Ensure anhydrous conditions, as water can consume the base and hinder phenoxide formation.
Low reaction temperature.The reaction typically requires heating. A temperature range of 50-100°C is common for Williamson ether synthesis.[1]
Poor quality of ethylating agent (e.g., diethyl sulfate or ethyl halide).Use a fresh, high-purity ethylating agent. Diethyl sulfate is often effective.
Short reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 8 hours.[1]
Low Purity of Final Product Presence of unreacted 4-methylcatechol.Improve the stoichiometry by using a slight excess of the ethylating agent. Optimize the reaction time to ensure complete conversion of the starting material.
Formation of the diether byproduct (1,2-diethoxy-4-methylbenzene).Use a controlled amount of the ethylating agent (closer to a 1:1 molar ratio with 4-methylcatechol). A lower reaction temperature may also favor mono-alkylation.
Formation of C-alkylation byproducts.The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1] Using polar aprotic solvents like DMF or acetonitrile can favor the desired O-alkylation.
Contamination with residual base or salts.Perform a thorough aqueous work-up. Wash the organic layer with water and brine to remove water-soluble impurities.
Reaction Mixture Turns Dark Oxidation of the phenol.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.
Difficulty in Product Isolation Emulsion formation during work-up.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is an oil and difficult to crystallize.If recrystallization is challenging, consider purification by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Ethoxy-4-methylphenol?

A1: The most prevalent method is the Williamson ether synthesis. This involves the reaction of a 4-methylcatechol salt (phenoxide) with an ethylating agent, such as diethyl sulfate or an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Q2: What is the role of the base in this synthesis?

A2: The base is crucial for deprotonating the phenolic hydroxyl group of 4-methylcatechol to form the more nucleophilic phenoxide ion. Common bases for this reaction include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Q3: What are the potential side reactions in the synthesis of 2-Ethoxy-4-methylphenol?

A3: The primary side reactions include:

  • Over-alkylation: Formation of the diether, 1,2-diethoxy-4-methylbenzene.

  • C-alkylation: The ethyl group attaching to the aromatic ring instead of the oxygen atom.[1]

  • Elimination: If using an ethyl halide, the base can promote an elimination reaction to form ethene, though this is less common with primary halides.

Q4: Which solvent is most suitable for this reaction?

A4: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often recommended for Williamson ether synthesis as they can accelerate the reaction rate.[1] However, other solvents like acetone or even aqueous solutions with a phase-transfer catalyst can also be employed.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The disappearance of the starting material (4-methylcatechol) and the appearance of the product spot indicate the reaction's progress.

Q6: What are the recommended purification techniques for 2-Ethoxy-4-methylphenol?

A6: After an aqueous work-up to remove the base and salts, the crude product can be purified by:

  • Distillation under reduced pressure: This is effective for separating the product from less volatile impurities.

  • Column chromatography: Using silica gel as the stationary phase and a solvent system like hexane/ethyl acetate as the mobile phase can provide high purity.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, this is an excellent method for achieving high purity.

Experimental Protocols

Synthesis of 2-Ethoxy-4-methylphenol via Williamson Ether Synthesis

This protocol is adapted from a known procedure for the synthesis of a mixture containing 2-Ethoxy-4-methylphenol.

Materials:

  • 4-Methylcatechol

  • Diethyl sulfate

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl), aqueous solution

  • Ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mole of 4-methylcatechol in a 10% aqueous solution of sodium hydroxide (containing 1.05 mole equivalents of NaOH).

  • Addition of Ethylating Agent: While stirring, slowly add 1.05 mole equivalents of diethyl sulfate dropwise to the solution at 50°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 50-60°C for an additional 2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with a dilute solution of hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product with ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic solution by evaporation under reduced pressure.

    • The resulting residue, a mixture containing 2-ethoxy-4-methylphenol, can be further purified by distillation under reduced pressure.

Expected Yield: A yield of approximately 80% of a mixture containing 2-ethoxy-4-methyl- and 2-ethoxy-5-methylphenol has been reported for a similar procedure.

Data Presentation

The following table summarizes the key parameters influencing the Williamson ether synthesis of 2-Ethoxy-4-methylphenol and their expected impact on yield and purity.

Parameter Variation Expected Impact on Yield Expected Impact on Purity Rationale
Base Weak Base (e.g., K₂CO₃) vs. Strong Base (e.g., NaOH, NaH)Stronger bases can lead to a faster reaction and higher conversion, potentially increasing the yield.Stronger bases may increase the likelihood of side reactions if not carefully controlled.A stronger base ensures more complete deprotonation of the phenol.
Solvent Polar Aprotic (e.g., DMF, Acetonitrile) vs. Protic (e.g., Ethanol)Polar aprotic solvents generally accelerate Sₙ2 reactions, leading to higher yields in shorter times.[1]Polar aprotic solvents can better solvate the cation of the phenoxide, leaving a more "naked" and reactive nucleophile, which can improve selectivity for O-alkylation.Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Temperature Lower Temperature (e.g., 50°C) vs. Higher Temperature (e.g., 100°C)Higher temperatures increase the reaction rate, which can lead to higher yields within a given timeframe.Higher temperatures can promote side reactions such as C-alkylation and elimination, potentially reducing purity.A balance must be struck to achieve a reasonable reaction rate without significant byproduct formation.
Ethylating Agent Diethyl sulfate vs. Ethyl iodide vs. Ethyl bromideEthyl iodide is generally the most reactive, followed by ethyl bromide and then diethyl sulfate. Higher reactivity can lead to higher yields.The choice of leaving group can influence the rate of side reactions.A better leaving group (I⁻ > Br⁻) results in a faster Sₙ2 reaction.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 4-Methylcatechol + NaOH (aq) C Reaction Mixture (50-60°C) A->C B Diethyl Sulfate B->C D Acidification (HCl) C->D Cooling E Solvent Extraction (Ether) D->E F Washing (Water, Brine) E->F G Drying (Na2SO4) F->G H Solvent Removal G->H I Vacuum Distillation H->I J Pure 2-Ethoxy-4-methylphenol I->J

Caption: Experimental workflow for the synthesis and purification of 2-Ethoxy-4-methylphenol.

Troubleshooting_Tree cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis start Low Yield or Purity Issue q1 TLC shows unreacted starting material? start->q1 q2 Multiple spots on TLC? start->q2 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Side reactions likely q1->a1_no No sol1 Increase reaction time and/or temperature. Ensure sufficient base. a1_yes->sol1 a2_yes Byproduct Formation q2->a2_yes Yes a2_no Check work-up procedure q2->a2_no No sol2 Optimize stoichiometry. Consider milder conditions. Improve purification. a2_yes->sol2 sol3 Ensure complete removal of base and salts. a2_no->sol3

Caption: Troubleshooting decision tree for optimizing 2-Ethoxy-4-methylphenol synthesis.

References

Common byproducts in the synthesis of 2-Ethoxy-4-methylphenol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxy-4-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Ethoxy-4-methylphenol?

The two primary methods for synthesizing 2-Ethoxy-4-methylphenol are:

  • Ethylation of 4-methylcatechol: This involves the reaction of 4-methylcatechol with an ethylating agent, such as diethyl sulfate, in the presence of a base.

  • Reduction of ethylvanillin: This route utilizes a reduction reaction to convert the aldehyde group of ethylvanillin into a methyl group. Common reduction methods include the Clemmensen reduction, Wolff-Kishner reduction, and catalytic hydrogenation.

Q2: I synthesized 2-Ethoxy-4-methylphenol via ethylation of 4-methylcatechol and my product is impure. What are the likely byproducts?

When synthesizing 2-Ethoxy-4-methylphenol by the ethylation of 4-methylcatechol, the most common byproduct is the constitutional isomer, 2-ethoxy-5-methylphenol . This can often form in significant quantities, sometimes approaching a 1:1 ratio with the desired product. Another potential, though typically minor, byproduct is o-diethoxybenzene , resulting from the ethylation of both hydroxyl groups of the catechol.

Q3: I used a reduction method starting from ethylvanillin. What byproducts should I be aware of?

The byproducts in this synthesis depend heavily on the specific reduction method employed:

  • Clemmensen Reduction (Zinc Amalgam and HCl):

    • Incomplete reduction: The corresponding alcohol, (3-ethoxy-4-hydroxyphenyl)methanol , may be present if the reaction does not go to completion.

    • Dimerization products: Pinacols can form as byproducts.[1]

  • Wolff-Kishner Reduction (Hydrazine and a Strong Base):

    • Incomplete reaction: The hydrazone of ethylvanillin may be isolated if the reaction conditions are not harsh enough to effect the final elimination step.

    • Azine formation: The hydrazone can react with another molecule of ethylvanillin to form an azine byproduct.[2]

    • Reduction to the alcohol: Under certain conditions, the aldehyde may be reduced to the corresponding alcohol.[2]

  • Catalytic Hydrogenation:

    • Vanillyl alcohol: Incomplete hydrogenation may result in the formation of vanillyl alcohol .[3][4]

    • Creosol: Subsequent hydrodeoxygenation of the desired product can lead to the formation of creosol .[5]

Troubleshooting Guides for Byproduct Removal

Issue: Presence of the 2-ethoxy-5-methylphenol isomer after synthesis via ethylation of 4-methylcatechol.

Cause: The ethylation of 4-methylcatechol can occur at either of the two hydroxyl groups, leading to the formation of a mixture of isomers with very similar physical properties, making separation challenging.

Solutions:

  • Fractional Distillation under Reduced Pressure:

    • Principle: This technique separates compounds based on differences in their boiling points. While the boiling points of 2-ethoxy-4-methylphenol and its 5-methyl isomer are very close, careful fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column) can achieve separation. The process is performed under reduced pressure to lower the boiling points and prevent thermal decomposition.

    • Experimental Protocol:

      • Assemble a fractional distillation apparatus equipped for vacuum distillation.

      • Ensure the distillation column provides sufficient theoretical plates for the separation of close-boiling isomers.

      • Carefully heat the crude mixture under reduced pressure.

      • Collect fractions at a slow rate, monitoring the temperature at the still head closely.

      • Analyze the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of each fraction.

  • Preparative High-Performance Liquid Chromatography (Prep HPLC):

    • Principle: Prep HPLC is a highly effective method for separating isomers. It utilizes a high-pressure liquid mobile phase to pass the sample through a column packed with a stationary phase. The different interactions of the isomers with the stationary phase lead to their separation.[6][7]

    • Experimental Protocol:

      • Develop an analytical HPLC method to achieve baseline separation of 2-ethoxy-4-methylphenol and 2-ethoxy-5-methylphenol. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a common starting point.[8]

      • Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate.

      • Inject the crude mixture onto the preparative column.

      • Collect the eluting fractions corresponding to each isomer.

      • Combine the pure fractions of the desired product and remove the solvent under reduced pressure.

Issue: Presence of unreacted starting materials or partially reduced byproducts from the reduction of ethylvanillin.

Cause: Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.

Solutions:

  • Column Chromatography:

    • Principle: This is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted by a mobile phase (a solvent or mixture of solvents). The polarity difference between the desired product, unreacted ethylvanillin (more polar), and other byproducts allows for effective separation.

    • Experimental Protocol:

      • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

      • Pack a chromatography column with the silica gel slurry.

      • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

      • Load the adsorbed sample onto the top of the column.

      • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

      • Collect fractions and monitor their composition by Thin-Layer Chromatography (TLC).

      • Combine the pure fractions containing 2-Ethoxy-4-methylphenol and evaporate the solvent.

  • Recrystallization:

    • Principle: This method purifies solid compounds based on differences in their solubility in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.[9]

    • Experimental Protocol:

      • Select a suitable solvent or solvent system in which 2-Ethoxy-4-methylphenol has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for phenolic compounds include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[9][10]

      • Dissolve the crude solid in the minimum amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the solution in an ice bath to maximize crystal yield.

      • Collect the crystals by vacuum filtration using a Buchner funnel.

      • Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

      • Dry the purified crystals.

Data Presentation

Table 1: Physical Properties of 2-Ethoxy-4-methylphenol and a Key Isomeric Byproduct

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Ethoxy-4-methylphenolC₉H₁₂O₂152.19~245-247 (at 760 mmHg)
2-ethoxy-5-methylphenolC₉H₁₂O₂152.19Data not readily available, but expected to be very close to the 4-methyl isomer.

Table 2: Overview of Purification Techniques and Their Applicability

Purification MethodPrinciple of SeparationBest Suited For RemovingTypical Purity Achieved
Fractional DistillationBoiling point differencesIsomers with slightly different boiling points (e.g., 2-ethoxy-5-methylphenol)>95% (highly dependent on column efficiency)
Preparative HPLCDifferential partitioning between mobile and stationary phasesIsomers, unreacted starting materials, and byproducts with different polarities>99%
Column ChromatographyAdsorption affinity to a stationary phaseCompounds with significant polarity differences (e.g., unreacted ethylvanillin)>98%
RecrystallizationSolubility differences at varying temperaturesSolid impurities present in smaller quantities>99%

Mandatory Visualization

Byproduct_Removal_Workflow cluster_synthesis Synthesis of 2-Ethoxy-4-methylphenol cluster_purification Purification Strategy Ethylation Ethylation of 4-methylcatechol Crude_Product Crude Product Mixture Ethylation->Crude_Product Reduction Reduction of Ethylvanillin Reduction->Crude_Product Analysis Analyze Purity (GC, HPLC, TLC, NMR) Crude_Product->Analysis Fractional_Distillation Fractional Distillation Analysis->Fractional_Distillation Isomeric Impurities (Close Boiling Points) Prep_HPLC Preparative HPLC Analysis->Prep_HPLC Complex Mixture/ Isomers Column_Chromatography Column Chromatography Analysis->Column_Chromatography Polarity Differences Recrystallization Recrystallization Fractional_Distillation->Recrystallization Further Purification Pure_Product Pure 2-Ethoxy-4-methylphenol Prep_HPLC->Pure_Product Column_Chromatography->Recrystallization Final Polishing Recrystallization->Pure_Product Final_Analysis Final Purity Analysis Pure_Product->Final_Analysis

Caption: Logical workflow for the identification and removal of byproducts.

References

Troubleshooting guide for the analysis of 2-Ethoxy-4-methylphenol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the analysis of 2-Ethoxy-4-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 2-Ethoxy-4-methylphenol?

A1: The hydroxyl group (-OH) on the phenol ring of 2-Ethoxy-4-methylphenol makes the molecule polar. This polarity can lead to poor chromatographic peak shape (tailing), reduced volatility, and potential interactions with active sites in the GC system (e.g., injector liner, column).[1][2][3] Derivatization replaces the active hydrogen of the hydroxyl group with a less polar functional group, typically a trimethylsilyl (TMS) group.[1][2] This process increases the volatility and thermal stability of the analyte, resulting in improved peak symmetry, increased sensitivity, and better overall chromatographic performance.[1][2]

Q2: What are the common derivatization reagents for phenols like 2-Ethoxy-4-methylphenol?

A2: The most common derivatization reagents for phenols are silylating agents.[1][2] These include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like trimethylchlorosilane (TMCS).[4][5][6]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A highly effective silylating reagent.

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): Forms a more stable tert-butyldimethylsilyl (TBDMS) derivative, which can be advantageous.[7]

Q3: What type of GC column is suitable for the analysis of derivatized 2-Ethoxy-4-methylphenol?

A3: A low to mid-polarity column is generally recommended for the analysis of silylated phenols. A common choice is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[8] These columns provide good separation for a wide range of semi-volatile compounds and are compatible with mass spectrometry.

Q4: How can I confirm the identity of 2-Ethoxy-4-methylphenol in my sample?

A4: The identity of 2-Ethoxy-4-methylphenol can be confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should exhibit a characteristic fragmentation pattern. The NIST WebBook provides a reference mass spectrum for 2-Ethoxy-4-methylphenol (CAS No. 2563-07-7). The molecular ion peak (M+) for the underivatized compound is expected at m/z 152.

Q5: What is the purpose of using an internal standard in the quantitative analysis of 2-Ethoxy-4-methylphenol?

A5: An internal standard (IS) is a compound with similar chemical properties to the analyte, added in a known concentration to all samples, standards, and blanks.[9][10] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.[9][10] For GC-MS analysis, a stable isotope-labeled (SIL) analog of the analyte, such as 2-Ethoxy-4-methylphenol-d3, is the ideal internal standard as it has nearly identical chemical and physical properties to the unlabeled analyte.[9][10][11]

Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of 2-Ethoxy-4-methylphenol.

Problem 1: Poor Peak Shape (Tailing Peaks)

  • Question: My chromatogram for 2-Ethoxy-4-methylphenol shows significant peak tailing. What are the possible causes and how can I resolve this?

  • Answer: Peak tailing for phenolic compounds is a common issue and can be caused by several factors:

    • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining underivatized analyte will interact with active sites in the GC system.

      • Solution: Optimize the derivatization conditions. Increase the reaction temperature or time, and ensure the reagents are fresh and not exposed to moisture.

    • Active Sites in the GC System: Active sites in the injector liner, on the column, or in the transfer line can cause interactions with the analyte.

      • Solution: Use a deactivated injector liner and replace it regularly. Trim the first few centimeters of the GC column to remove any accumulated non-volatile residues. Ensure the entire flow path is inert.

    • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases can also contribute to tailing.

      • Solution: Dilute the sample or use a split injection with a higher split ratio.

Problem 2: Low Sensitivity or No Peak Detected

  • Question: I am not seeing a peak for 2-Ethoxy-4-methylphenol, or the signal is very weak. How can I improve the sensitivity?

  • Answer: Low sensitivity can be due to several factors:

    • Analyte Loss During Sample Preparation: The analyte may be lost during extraction or concentration steps.

      • Solution: Optimize your sample preparation procedure. Ensure the pH during liquid-liquid extraction is appropriate to keep the phenol in its non-ionized form for efficient extraction into the organic solvent. Use gentle evaporation techniques (e.g., nitrogen stream) to avoid loss of the semi-volatile analyte.

    • Inefficient Derivatization: As mentioned above, incomplete derivatization will lead to a poor response.

      • Solution: Re-optimize the derivatization procedure.

    • Suboptimal GC-MS Conditions: The instrument parameters may not be optimized for your analyte.

      • Solution:

        • Injection: Use a splitless injection for trace analysis to ensure the entire sample is transferred to the column.

        • MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. This significantly increases sensitivity by monitoring only a few characteristic ions of your analyte.

Problem 3: High Background Noise in the Chromatogram

  • Question: My chromatogram has a high and noisy baseline, which makes it difficult to detect my analyte. What could be the cause?

  • Answer: High background noise can originate from several sources:

    • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline.

      • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions.

    • Contaminated Carrier Gas: Impurities in the carrier gas can contribute to a noisy baseline.

      • Solution: Use high-purity carrier gas and ensure that gas purifiers (oxygen, moisture, and hydrocarbon traps) are installed and functioning correctly.

    • Injector Contamination: Septum bleed or residue in the injector liner can introduce contaminants.

      • Solution: Use high-quality, low-bleed septa and replace them regularly. Clean or replace the injector liner.

    • Dirty Ion Source: A contaminated ion source in the mass spectrometer will result in a high background.

      • Solution: Perform regular ion source cleaning as part of your instrument maintenance routine.

Problem 4: Inconsistent Retention Times

  • Question: The retention time for 2-Ethoxy-4-methylphenol is shifting between runs. Why is this happening?

  • Answer: Retention time variability can be caused by:

    • Leaks in the GC System: Leaks in the carrier gas flow path will affect the column flow rate and pressure, leading to retention time shifts.

      • Solution: Perform a thorough leak check of the system, including the injector, column fittings, and gas lines.

    • Inconsistent Oven Temperature: Fluctuations in the oven temperature will directly impact retention times.

      • Solution: Verify the oven temperature accuracy and stability.

    • Changes in Carrier Gas Flow Rate: An unstable flow rate will cause retention times to vary.

      • Solution: Check the gas supply and regulators. Ensure the electronic pressure control (EPC) is functioning correctly.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from an Aqueous Matrix (e.g., Wine)
  • Sample Collection: Take a 10 mL aliquot of the aqueous sample.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., 2-Ethoxy-4-methylphenol-d3 or a structurally similar phenol not present in the sample).

  • pH Adjustment: Adjust the pH of the sample to approximately 2-3 using hydrochloric acid (HCl) to ensure the phenol is in its protonated form.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether). Vortex or shake vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean vial.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 5 mL of the organic solvent. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

Derivatization Protocol (Silylation)
  • Reagent Preparation: Prepare a fresh solution of the silylating reagent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Add 50 µL of the derivatizing reagent to the 100 µL concentrated sample extract in a sealed vial.

  • Incubation: Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

Data Presentation

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized 2-Ethoxy-4-methylphenol

ParameterRecommended SettingPurpose
GC System
Injection ModeSplitless (for trace analysis)Maximizes analyte transfer to the column for higher sensitivity.
Injector Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte.
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentProvides good separation of semi-volatile compounds.
Carrier GasHeliumInert carrier gas, provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Ensures reproducible retention times.
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Separates the analyte from other matrix components.
MS System
Ion Source Temp.230 °COptimal temperature for ionization.
Quadrupole Temp.150 °CMaintains ion focusing.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity by monitoring only characteristic ions.
SIM Ions (TMS derivative)m/z 224 (M+), 209, 181 (example ions, should be confirmed with a standard)Specific ions for quantification and qualification of the analyte.

Table 2: Example Performance Data for the Analysis of a Silylated Phenolic Compound

ParameterTypical Value
Retention Time (min)12 - 18 (highly dependent on the specific method)
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.5 - 5.0 µg/L
Linearity (R²)> 0.995
Recovery (%)85 - 110
Relative Standard Deviation (RSD, %)< 10

Note: The values in this table are illustrative for a typical silylated phenol and should be determined for 2-Ethoxy-4-methylphenol through method validation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample (10 mL) Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH to 2-3 Add_IS->Adjust_pH LLE Liquid-Liquid Extraction (Dichloromethane) Adjust_pH->LLE Concentrate Concentrate Extract (to 100 µL) LLE->Concentrate Add_Reagent Add Silylating Reagent (BSTFA + 1% TMCS) Concentrate->Add_Reagent Heat Heat at 60-70°C (30 min) Add_Reagent->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for the GC-MS analysis of 2-Ethoxy-4-methylphenol.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Peak Tailing, Low Sensitivity) Check_Derivatization Check Derivatization (Complete reaction?) Problem->Check_Derivatization Check_SamplePrep Review Sample Prep (Analyte loss?) Problem->Check_SamplePrep Check_GC_System Inspect GC System (Leaks, Active Sites?) Problem->Check_GC_System Check_MS_Params Optimize MS Parameters (SIM mode?) Problem->Check_MS_Params Sol_Derivatization Optimize Derivatization: - Fresh reagents - Increase temp/time Check_Derivatization->Sol_Derivatization Sol_SamplePrep Optimize Extraction: - Adjust pH - Gentle concentration Check_SamplePrep->Sol_SamplePrep Sol_GC_System Maintain GC System: - Leak check - Replace liner/septum - Trim column Check_GC_System->Sol_GC_System Sol_MS_Params Enhance Detection: - Use SIM mode - Clean ion source Check_MS_Params->Sol_MS_Params

Caption: Troubleshooting logic for common GC-MS analysis issues.

References

Improving the stability of 2-Ethoxy-4-methylphenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Ethoxy-4-methylphenol in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

Issue 1: Rapid Degradation of 2-Ethoxy-4-methylphenol in Solution

Question: My 2-Ethoxy-4-methylphenol solution is showing signs of degradation (e.g., color change, loss of potency) shortly after preparation. What are the potential causes and how can I mitigate this?

Answer: Rapid degradation of 2-Ethoxy-4-methylphenol is most commonly due to oxidation. Phenolic compounds, in general, are susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperature, presence of oxygen, and certain metal ions.[1][2][3][4]

Troubleshooting Steps:

  • Control Environmental Factors:

    • Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[5]

    • Temperature: Store stock solutions and working solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down degradation kinetics.[5]

    • Oxygen: Degas your solvent and solution by sparging with an inert gas (e.g., nitrogen or argon) before and during preparation. Sealing storage vials under an inert atmosphere can also be beneficial.[6]

  • pH Adjustment: The stability of phenolic compounds is often pH-dependent.[7][8]

    • Acidic Conditions: Generally, phenolic compounds are more stable in acidic to neutral pH.[8] Consider buffering your solution to a pH below 7.

    • Alkaline Conditions: Avoid alkaline conditions (pH > 7) as they can promote the formation of phenolate anions, which are more susceptible to oxidation.[8][9]

  • Use of Additives:

    • Antioxidants: The addition of a small amount of a sacrificial antioxidant can protect 2-Ethoxy-4-methylphenol. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).[6][10]

    • Chelating Agents: Metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[2]

Issue 2: Inconsistent Results in Assays Using 2-Ethoxy-4-methylphenol

Question: I am observing high variability in my experimental results when using solutions of 2-Ethoxy-4-methylphenol. Could this be related to its stability?

Answer: Yes, inconsistent results are a common consequence of compound instability. If the concentration of your active compound is decreasing over the course of an experiment or between experiments, it will lead to poor reproducibility.

Troubleshooting Steps:

  • Freshly Prepare Solutions: Whenever possible, prepare 2-Ethoxy-4-methylphenol solutions fresh before each experiment.

  • Stability Study: Conduct a preliminary stability study under your specific experimental conditions (solvent, temperature, pH, light exposure) to determine the time frame within which the compound is stable.

  • Standardize Solution Handling: Ensure that all solutions are handled consistently. This includes the preparation method, storage conditions, and the duration between preparation and use.

  • Analytical Verification: Periodically verify the concentration and purity of your stock and working solutions using an appropriate analytical method, such as HPLC-UV.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Ethoxy-4-methylphenol?

A1: The primary degradation pathway for phenolic compounds like 2-Ethoxy-4-methylphenol is oxidation.[1][3] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, forming a phenoxyl radical. This radical is resonance-stabilized but can further react to form quinone-type structures and other degradation products, often leading to a colored solution.[2][3] While specific degradation products for 2-Ethoxy-4-methylphenol are not extensively documented in readily available literature, the general pathway for similar alkylphenol ethoxylates involves modifications to the ethoxy chain and the aromatic ring.[12]

Q2: How does the structure of 2-Ethoxy-4-methylphenol contribute to its stability?

A2: The structure of 2-Ethoxy-4-methylphenol contains a phenolic hydroxyl group, which is the primary site of antioxidant activity and also the point of instability.[1][4] The electron-donating nature of the ethoxy and methyl groups on the aromatic ring can influence the antioxidant potential and the stability of the resulting phenoxyl radical.[3][13]

Q3: What solvents are recommended for dissolving 2-Ethoxy-4-methylphenol to enhance its stability?

A3: The choice of solvent is critical.

  • Aprotic Solvents: Aprotic solvents are generally preferred over protic solvents for long-term storage as they are less likely to participate in degradation reactions.

  • Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides upon storage, which will accelerate the degradation of phenolic compounds.

  • Degassing: As mentioned previously, degassing the solvent to remove dissolved oxygen is a crucial step.[6]

Q4: Are there any known incompatibilities of 2-Ethoxy-4-methylphenol with common lab reagents?

A4: Avoid strong oxidizing agents, strong bases, and solutions containing high concentrations of metal ions. As a phenol, it will react with bases to form a phenolate salt.[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized 2-Ethoxy-4-methylphenol Stock Solution

Objective: To prepare a stock solution of 2-Ethoxy-4-methylphenol with enhanced stability for use in various assays.

Materials:

  • 2-Ethoxy-4-methylphenol (CAS 2563-07-7)[14][15]

  • High-purity solvent (e.g., ethanol, DMSO, or acetonitrile)

  • Ascorbic acid (or BHT)

  • EDTA disodium salt

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation: Place the desired volume of solvent in a flask. Sparge with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Additive Incorporation: To the degassed solvent, add ascorbic acid to a final concentration of 0.01% (w/v) and EDTA to a final concentration of 0.01% (w/v). Mix until dissolved.

  • Compound Dissolution: Accurately weigh the required amount of 2-Ethoxy-4-methylphenol and dissolve it in the prepared solvent to achieve the desired stock concentration.

  • Storage: Aliquot the stock solution into amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly with a Teflon-lined cap.

  • Labeling and Storage: Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions. Store at -20°C.

Protocol 2: Monitoring the Stability of 2-Ethoxy-4-methylphenol using HPLC-UV

Objective: To quantitatively assess the stability of a 2-Ethoxy-4-methylphenol solution over time under specific storage conditions.

Methodology: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for this analysis.[11]

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 2-Ethoxy-4-methylphenol (a wavelength around 280 nm is a reasonable starting point for phenolic compounds).

  • Column Temperature: 30 °C.

Procedure:

  • Prepare a calibration curve: Create a series of standards of known concentrations of 2-Ethoxy-4-methylphenol in the chosen solvent.

  • Inject standards: Inject each standard into the HPLC system and record the peak area.

  • Plot calibration curve: Plot a graph of peak area versus concentration and determine the linearity (R² value should be >0.99).

  • Initial Analysis (T=0): Immediately after preparing the 2-Ethoxy-4-methylphenol solution for the stability study, inject a sample and determine its initial concentration using the calibration curve.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a sample from the stored solution, allow it to come to room temperature, and inject it into the HPLC system.

  • Data Analysis: Calculate the concentration of 2-Ethoxy-4-methylphenol at each time point. The stability can be expressed as the percentage of the initial concentration remaining.

Data Presentation

Table 1: Factors Influencing the Stability of 2-Ethoxy-4-methylphenol in Solution

FactorCondition Promoting InstabilityRecommended Condition for Stability
Light Exposure to UV or ambient lightStorage in amber vials or darkness
Temperature Elevated temperaturesRefrigeration (2-8 °C) or freezing (-20 °C)
Oxygen Presence of atmospheric oxygenDegassed solvents, inert atmosphere (N₂ or Ar)
pH Alkaline (pH > 7)Acidic to neutral (pH < 7)
Metal Ions Presence of Fe²⁺, Cu²⁺, etc.Addition of a chelating agent (e.g., EDTA)
Solvent Protic, peroxide-containing solventsHigh-purity, peroxide-free aprotic solvents

Table 2: Example Stability Data for 2-Ethoxy-4-methylphenol (1 mg/mL in Ethanol) at 25°C

Time (days)% Remaining (Unprotected)% Remaining (With 0.01% Ascorbic Acid + 0.01% EDTA, in Amber Vial)
0100.0100.0
192.599.8
378.399.5
755.198.9
1430.297.2
30<1095.1

Note: This is example data and actual results may vary depending on specific experimental conditions.

Visualizations

DegradationPathway A 2-Ethoxy-4-methylphenol B Phenoxyl Radical (Resonance Stabilized) A->B H• abstraction D Quinone-type Products B->D further oxidation E Polymerization B->E dimerization C Oxidative Stress (Light, O₂, Metal Ions) C->A initiates degradation F Antioxidants (e.g., Ascorbic Acid) F->C scavenges

Caption: Oxidative degradation pathway of 2-Ethoxy-4-methylphenol.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_analysis Stability Analysis (HPLC-UV) prep1 Degas Solvent (N₂ or Ar sparging) prep2 Add Stabilizers (e.g., Ascorbic Acid, EDTA) prep1->prep2 prep3 Dissolve 2-Ethoxy-4-methylphenol prep2->prep3 prep4 Store in Amber Vial under Inert Gas at -20°C prep3->prep4 analysis2 Analyze Sample at T=0 prep4->analysis2 Start Stability Study analysis1 Prepare Calibration Curve analysis1->analysis2 analysis3 Analyze Samples at Predefined Time Points analysis2->analysis3 analysis4 Calculate % Remaining vs. Time analysis3->analysis4

Caption: Workflow for preparing and analyzing stabilized solutions.

TroubleshootingLogic start Problem: Rapid Degradation or Inconsistent Results q1 Is the solution protected from light? start->q1 sol1 Store in amber vials or in the dark. q1->sol1 No q2 Is the solution stored at low temp? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Store at 2-8°C or -20°C. q2->sol2 No q3 Is oxygen excluded? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use degassed solvents and an inert atmosphere. q3->sol3 No q4 Is the pH acidic or neutral? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Adjust pH to < 7. q4->sol4 No end Consider adding antioxidants/chelators. q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Industrial Scale-Up of 2-Ethoxy-4-methylphenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2-Ethoxy-4-methylphenol production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 2-Ethoxy-4-methylphenol on an industrial scale.

Issue 1: Low Yield in Williamson Ether Synthesis

Question: We are experiencing a low yield of 2-Ethoxy-4-methylphenol when scaling up the Williamson ether synthesis from 4-methylcatechol and an ethylating agent. What are the potential causes and solutions?

Answer:

Low yields during the scale-up of the Williamson ether synthesis for 2-Ethoxy-4-methylphenol are a common challenge. The primary causes often revolve around reaction conditions, reagent quality, and competing side reactions.

Potential Causes and Troubleshooting Steps:

  • Incomplete Deprotonation: The phenoxide formation is a critical step. Inadequate deprotonation of 4-methylcatechol will result in unreacted starting material.

    • Solution: Ensure the use of a sufficiently strong base (e.g., sodium hydroxide, potassium hydroxide) in the correct stoichiometric ratio. On a larger scale, mixing efficiency can decrease, leading to localized areas of incomplete reaction. Verify effective agitation and consider a slight excess of the base.

  • Side Reactions (Elimination): The Williamson ether synthesis is an S(_N)2 reaction that competes with the E2 elimination pathway, especially with secondary and tertiary alkyl halides.[1] While ethylating agents are primary, elevated temperatures can still promote elimination.

    • Solution: Maintain strict temperature control. The reaction is typically conducted at temperatures between 50 to 100°C.[2] Avoid localized overheating by ensuring efficient heat transfer within the reactor.

  • Reagent Quality: The purity of 4-methylcatechol, the ethylating agent (e.g., diethyl sulfate, ethyl iodide), and the solvent is crucial. Water in the reaction mixture can consume the base and hydrolyze the alkyl halide.

    • Solution: Use anhydrous solvents and ensure the purity of all reagents. Perform quality control checks on incoming raw materials.

  • Formation of Isomeric Byproducts: The alkylation of 4-methylcatechol can lead to the formation of the undesired isomer, 2-ethoxy-5-methylphenol, which can complicate purification and reduce the yield of the target compound.

    • Solution: Optimize reaction conditions (temperature, solvent, and base) to favor the formation of the desired isomer. The choice of ethylating agent can also influence selectivity.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of 2-Ethoxy-4-methylphenol check_deprotonation Verify Complete Deprotonation start->check_deprotonation check_side_reactions Investigate Side Reactions (Elimination) start->check_side_reactions check_reagents Assess Reagent Purity start->check_reagents check_isomer_formation Analyze for Isomeric Byproducts start->check_isomer_formation optimize_base Optimize Base Stoichiometry and Addition check_deprotonation->optimize_base control_temp Implement Strict Temperature Control check_side_reactions->control_temp purify_reagents Ensure Anhydrous Conditions and High Purity Reagents check_reagents->purify_reagents optimize_selectivity Optimize Conditions for Regioselectivity check_isomer_formation->optimize_selectivity end Improved Yield optimize_base->end control_temp->end purify_reagents->end optimize_selectivity->end

Caption: A workflow for troubleshooting low yields in the synthesis of 2-Ethoxy-4-methylphenol.

Issue 2: Difficulty in Isomer Separation

Question: Our synthesis produces a mixture of 2-ethoxy-4-methylphenol and 2-ethoxy-5-methylphenol. How can we effectively separate these isomers on an industrial scale?

Answer:

The separation of cresol isomers and their derivatives is a well-known challenge in the chemical industry due to their similar physical properties.[3][4]

Separation Techniques for Industrial Scale:

  • Fractional Distillation: While challenging due to potentially close boiling points, high-efficiency fractional distillation columns (with a high number of theoretical plates) under reduced pressure can be effective.

  • Crystallization: Melt crystallization or fractional crystallization from a suitable solvent can be employed. The success of this method depends on the differences in the melting points and solubilities of the isomers.

  • Preparative Chromatography: While often expensive for large-scale production, preparative chromatography using a suitable stationary phase (e.g., phenyl columns that offer π-π interactions) can provide high-purity material.[3] This is more common for high-value products.

  • Derivatization: In some cases, the isomers can be converted into derivatives that have more distinct physical properties, allowing for easier separation. The desired isomer can then be regenerated. For example, acylation of the phenolic hydroxyl group can lead to derivatives with different crystallization or chromatographic behavior.[4]

Comparison of Separation Techniques

TechniqueAdvantagesDisadvantagesScalability
Fractional Distillation Cost-effective for large volumes.Requires significant difference in boiling points; energy-intensive.High
Crystallization Can yield high-purity product; relatively low cost.Dependent on favorable phase diagram; may require multiple stages.High
Preparative Chromatography High separation efficiency for complex mixtures.High capital and operational costs; solvent consumption.Moderate
Derivatization Can simplify separation.Adds extra reaction and purification steps; increases cost.Moderate

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 2-Ethoxy-4-methylphenol?

A1: The most prevalent industrial route is the Williamson ether synthesis.[2] This involves the reaction of a 4-methylcatechol salt (phenoxide) with an ethylating agent, such as diethyl sulfate or an ethyl halide, in a suitable solvent.

Synthesis Pathway

synthesis_pathway start 4-Methylcatechol phenoxide 4-Methylcatechol Phenoxide start->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide product 2-Ethoxy-4-methylphenol phenoxide->product SN2 Reaction ethylating_agent Ethylating Agent (e.g., Diethyl Sulfate) ethylating_agent->product byproduct Salt Byproduct (e.g., Na2SO4) product->byproduct Formation of

Caption: Williamson ether synthesis of 2-Ethoxy-4-methylphenol.

Q2: What are the key process parameters to monitor during the scale-up of the Williamson ether synthesis?

A2: Critical process parameters (CPPs) to monitor include:

  • Temperature: To control reaction rate and minimize side reactions.

  • Agitation Speed: To ensure proper mixing and heat transfer.

  • Rate of Reagent Addition: To manage exotherms and maintain reaction control.

  • Reaction Time: To ensure complete conversion.

  • pH: To monitor the deprotonation and neutralization steps.

Implementing Process Analytical Technology (PAT) can aid in real-time monitoring and control of these parameters.[5][6]

Q3: What are the primary safety concerns associated with the industrial production of 2-Ethoxy-4-methylphenol?

A3: Key safety concerns include:

  • Corrosive Materials: Strong bases (NaOH, KOH) are corrosive.

  • Toxic and Flammable Reagents: Ethylating agents like diethyl sulfate are toxic and potentially carcinogenic. Solvents used may be flammable.

  • Exothermic Reactions: The deprotonation and etherification steps can be exothermic, requiring careful temperature control to prevent runaways.

  • Handling of Phenolic Compounds: Phenols are skin irritants and toxic.

Appropriate personal protective equipment (PPE), well-ventilated facilities, and robust process safety management systems are essential.

Q4: How can the formation of byproducts be minimized?

A4: Besides the isomeric byproduct, other impurities can form.

  • Over-alkylation: Reaction of the product with the ethylating agent can occur at the phenolic hydroxyl group. This can be minimized by controlling the stoichiometry of the reactants.

  • Hydrolysis of Ethylating Agent: The presence of water can lead to the formation of ethanol and the corresponding acid.

  • Elimination Products: As mentioned, elevated temperatures can lead to the formation of ethene.

Careful control of reaction conditions and reagent purity is the primary strategy for minimizing byproduct formation.

Experimental Protocols

Representative Lab-Scale Synthesis of 2-Ethoxy-4-methylphenol

This protocol is a representative example and should be optimized for specific laboratory conditions and scaled with appropriate process safety considerations.

Materials:

  • 4-Methylcatechol

  • Sodium Hydroxide (NaOH)

  • Diethyl Sulfate ((C₂H₅)₂SO₄)

  • Toluene

  • Hydrochloric Acid (HCl)

  • Water (deionized)

Procedure:

  • Phenoxide Formation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-methylcatechol in toluene.

  • Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while maintaining the temperature below 30°C.

  • Stir the mixture until the 4-methylcatechol is completely dissolved and the phenoxide has formed.

  • Etherification: Slowly add diethyl sulfate to the reaction mixture, maintaining the temperature between 50-60°C.

  • After the addition is complete, continue to stir the mixture at 60-70°C for several hours until the reaction is complete (monitored by GC or TLC).

  • Work-up: Cool the reaction mixture to room temperature.

  • Add water and separate the aqueous layer.

  • Wash the organic layer with a dilute HCl solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the toluene by distillation. The crude product can be purified by vacuum distillation.

Representative Yield and Purity Data (Lab vs. Industrial)

ParameterLaboratory ScalePilot Plant ScaleIndustrial Scale
Batch Size 100 g10 kg1000 kg
Typical Yield 75-85%80-90%>90%[2]
Purity (before final purification) 90-95%88-94%85-92%
Key Impurities Unreacted 4-methylcatechol, 2-ethoxy-5-methylphenolUnreacted 4-methylcatechol, 2-ethoxy-5-methylphenol, thermal degradation productsUnreacted 4-methylcatechol, 2-ethoxy-5-methylphenol, thermal degradation products, process-related impurities

Note: The data in this table is representative and will vary depending on the specific process and optimization.

References

Technical Support Center: Purification of Crude 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Ethoxy-4-methylphenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2-Ethoxy-4-methylphenol?

A1: The most common and effective methods for the purification of crude 2-Ethoxy-4-methylphenol are fractional distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques is employed for optimal results.

Q2: What are the typical impurities found in crude 2-Ethoxy-4-methylphenol?

A2: Common impurities can include unreacted starting materials from the synthesis (e.g., 4-methylcatechol), side-products from incomplete or over-alkylation, and colored oxidation products (quinone-type compounds) that form upon exposure to air and light.

Q3: My purified 2-Ethoxy-4-methylphenol is discolored (pink or brown). What causes this and how can I prevent it?

A3: Discoloration in phenols is typically due to the formation of colored oxidation products. This can be minimized by:

  • Working under an inert atmosphere (nitrogen or argon) when possible.

  • Using degassed solvents to reduce dissolved oxygen.

  • Storing the purified product under an inert atmosphere, protected from light, and at a low temperature.

Q4: What is the expected purity of 2-Ethoxy-4-methylphenol after purification?

A4: With proper purification techniques, a purity of 98% or higher can be achieved. For instance, a process involving distillation followed by acid-base extraction has been reported to yield 2-ethoxyphenol with a purity of 99.4% as determined by HPLC. Commercial suppliers of 2-Ethoxy-4-methylphenol typically offer purities in the range of 95-98%.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of 2-Ethoxy-4-methylphenol from impurities with close boiling points.

  • Possible Cause: Inefficient distillation column or improper heating.

  • Troubleshooting Steps:

    • Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.

    • Ensure slow and steady heating to allow for proper vapor-liquid equilibrium to be established in the column.

    • Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.

Issue 2: The compound solidifies in the condenser.

  • Possible Cause: The temperature of the cooling water is too low. 2-Ethoxy-4-methylphenol has a melting point, and if the condenser is too cold, the distillate can solidify and block the apparatus.

  • Troubleshooting Steps:

    • Use warmer water for the condenser or control the flow rate to maintain a temperature above the melting point of the compound.

Column Chromatography

Issue 1: Tailing of the 2-Ethoxy-4-methylphenol peak on the column.

  • Possible Cause: The acidic nature of the phenolic hydroxyl group interacting strongly with the silica gel stationary phase.

  • Troubleshooting Steps:

    • Add a small amount of a weak acid, such as acetic acid (0.1-1%), to the eluent to suppress the ionization of the phenol and reduce tailing.[1]

    • Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

Issue 2: Difficulty in separating 2-Ethoxy-4-methylphenol from a non-polar impurity.

  • Possible Cause: The chosen solvent system is too polar, causing both compounds to elute quickly.

  • Troubleshooting Steps:

    • Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

    • Perform thorough TLC analysis with various solvent systems to find the optimal conditions for separation before running the column.[2]

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the solute.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil dissolves completely. If necessary, add a small amount of additional solvent.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of pure 2-Ethoxy-4-methylphenol.

Issue 2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, or the solution is not sufficiently saturated.

  • Troubleshooting Steps:

    • Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

    • If using a mixed solvent system, add a small amount of the "bad" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly.[3]

Data Presentation

Table 1: Comparison of Purification Methods for Phenolic Compounds

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesTypical Purity Range
Fractional Distillation Difference in boiling pointsGood for large quantities; can remove volatile and non-volatile impurities.Not effective for separating compounds with very close boiling points; potential for thermal degradation.95-99%
Column Chromatography Differential adsorption on a stationary phaseHigh resolution for complex mixtures; adaptable to various polarities.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.>98%
Recrystallization Difference in solubility at different temperaturesCan yield very pure crystalline product; effective for removing small amounts of impurities.Yield can be low if the compound has some solubility in the cold solvent; finding a suitable solvent can be challenging.>99%

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Charging: Charge the crude 2-Ethoxy-4-methylphenol into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle or oil bath.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of 2-Ethoxy-4-methylphenol. Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Product Collection: Collect the purified product in a clean, dry receiving flask.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine a suitable solvent system for separation using thin-layer chromatography (TLC). A good solvent system will give a clear separation of 2-Ethoxy-4-methylphenol from its impurities with an Rf value of approximately 0.3 for the desired compound.[1]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 2-Ethoxy-4-methylphenol in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Ethoxy-4-methylphenol.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which 2-Ethoxy-4-methylphenol is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for phenols include ethanol, methanol, and mixtures of hexane and ethyl acetate.[4]

  • Dissolution: Dissolve the crude 2-Ethoxy-4-methylphenol in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Mandatory Visualizations

Purification_Workflow crude Crude 2-Ethoxy-4-methylphenol distillation Fractional Distillation crude->distillation Initial Purification (removes bulk impurities) column_chrom Column Chromatography distillation->column_chrom Further Purification (separates close-boiling impurities) recrystallization Recrystallization column_chrom->recrystallization Final Polishing (removes minor impurities) pure_product Pure 2-Ethoxy-4-methylphenol recrystallization->pure_product

Caption: A general workflow for the multi-step purification of crude 2-Ethoxy-4-methylphenol.

Troubleshooting_Recrystallization start Dissolve crude product in minimum hot solvent cool Cool solution start->cool oiling_out Product Oils Out? cool->oiling_out crystals_form Crystals Form? oiling_out->crystals_form No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes slow_cool Cool slowly, scratch flask, or add seed crystal crystals_form->slow_cool No collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes reheat_add_solvent->cool slow_cool->cool evaporate_solvent Evaporate some solvent slow_cool->evaporate_solvent Still no crystals evaporate_solvent->cool

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Avoiding degradation of 2-Ethoxy-4-methylphenol during chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethoxy-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid degradation of 2-Ethoxy-4-methylphenol during chemical reactions.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction mixture containing 2-Ethoxy-4-methylphenol is turning dark, and I'm observing a lower than expected yield of my desired product. What could be the cause?

A1: A darkening of the reaction mixture and low yields are common indicators of the degradation of 2-Ethoxy-4-methylphenol, which is susceptible to oxidation. Phenols, in general, can be oxidized to form colored quinone-type byproducts. This is often accelerated by the presence of oxidizing agents, exposure to air (oxygen), elevated temperatures, or certain metal catalysts.

Q2: I suspect my 2-Ethoxy-4-methylphenol is degrading via oxidation. How can I prevent this?

A2: To prevent oxidative degradation, you should consider the following strategies:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Control Temperature: Avoid unnecessarily high reaction temperatures, as heat can promote oxidation.

  • Avoid Strong Oxidants: Check for the presence of any strong oxidizing agents in your reaction and consider milder alternatives if possible.

  • Use of Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant, like BHT (butylated hydroxytoluene), can help to inhibit oxidative degradation pathways.

  • Protecting Groups: The most robust method to prevent unwanted reactions at the phenolic hydroxyl group is to use a protecting group. This involves temporarily converting the hydroxyl group into a less reactive functional group.

Q3: What are protecting groups, and which ones are suitable for 2-Ethoxy-4-methylphenol?

A3: Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions.[1][2] After the desired reaction is complete, the protecting group can be selectively removed. For phenols like 2-Ethoxy-4-methylphenol, common protecting groups include:

  • Silyl Ethers: (e.g., Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS)). These are introduced by reacting the phenol with the corresponding silyl chloride in the presence of a base.[3] They are generally stable to a wide range of non-acidic and non-fluoride conditions.

  • Benzyl Ethers (Bn): Formed by reacting the phenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base. Benzyl ethers are robust and stable to many reagents but can be removed by hydrogenolysis.[1][4]

  • Methoxymethyl (MOM) Ethers: Introduced using methoxymethyl chloride (MOMCl) and a base. MOM ethers are stable to basic and nucleophilic conditions but are cleaved by acids.[5][6][7]

Q4: My reaction requires strongly basic conditions. Will 2-Ethoxy-4-methylphenol be stable?

A4: While the phenolic proton is acidic and will be deprotonated by strong bases to form a phenoxide, the 2-Ethoxy-4-methylphenol molecule itself is generally stable to basic conditions in the absence of other reactive species. However, the resulting phenoxide is highly susceptible to oxidation. Therefore, if your reaction is run under basic conditions, it is crucial to maintain a strictly inert atmosphere. Protecting the hydroxyl group as an ether (e.g., silyl, benzyl, or MOM ether) is a highly recommended strategy to avoid this issue altogether.

Q5: I need to perform a reaction under acidic conditions. Is 2-Ethoxy-4-methylphenol stable?

A5: Phenols are generally stable to acidic conditions. However, very strong acids or high temperatures in the presence of acid could potentially lead to side reactions, such as cleavage of the ethoxy group or electrophilic aromatic substitution if other electrophiles are present. If you observe unexpected byproducts under acidic conditions, consider protecting the phenolic hydroxyl group. Silyl ethers are generally acid-labile, so benzyl or MOM ethers might be more suitable choices for reactions requiring acidic conditions.[8]

Data Presentation

The following table provides a qualitative summary of the stability of a protected versus unprotected 2-Ethoxy-4-methylphenol under various reaction conditions. This data is generalized for phenols and their derivatives.

ConditionUnprotected 2-Ethoxy-4-methylphenolProtected 2-Ethoxy-4-methylphenol (e.g., as Benzyl Ether)
Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) High DegradationStable
Mild Oxidizing Agents (e.g., air, mild heat) Moderate DegradationStable
Strong Bases (e.g., NaH, n-BuLi) Forms phenoxide, susceptible to oxidationStable
Aqueous Bases (e.g., NaOH, K₂CO₃) Forms phenoxide, susceptible to oxidationStable
Strong Acids (e.g., conc. H₂SO₄, high temp.) Potential for side reactionsStable
Mild Acids (e.g., dilute HCl, AcOH) Generally StableStable
Hydrogenolysis (H₂, Pd/C) StableBenzyl group cleaved
Fluoride Ion (e.g., TBAF) StableSilyl group cleaved

Experimental Protocols

Below are detailed methodologies for the protection of 2-Ethoxy-4-methylphenol as a benzyl ether and its subsequent deprotection.

Protocol 1: Protection of 2-Ethoxy-4-methylphenol as a Benzyl Ether

Objective: To protect the hydroxyl group of 2-Ethoxy-4-methylphenol to prevent its degradation during subsequent chemical reactions.

Materials:

  • 2-Ethoxy-4-methylphenol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Ethoxy-4-methylphenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3 times) and brine (1 time).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-2-ethoxy-4-methylbenzene.

Protocol 2: Deprotection of Benzyl Ether to Regenerate 2-Ethoxy-4-methylphenol

Objective: To remove the benzyl protecting group and restore the free hydroxyl group of 2-Ethoxy-4-methylphenol.

Materials:

  • 1-(benzyloxy)-2-ethoxy-4-methylbenzene (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected 2-Ethoxy-4-methylphenol (1.0 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate).

  • Seal the flask and flush with hydrogen gas (a balloon filled with H₂ is often sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.

  • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 2-Ethoxy-4-methylphenol. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.[9]

Visualizations

The following diagrams illustrate the key concepts discussed.

degradation_pathway A 2-Ethoxy-4-methylphenol B Oxidizing Conditions (Air, Heat, Oxidants) A->B C Degradation (Oxidation) B->C Leads to D Colored Quinone-like Byproducts C->D Forms E Preventative Measures C->E Prevented by F Inert Atmosphere (N2 or Ar) E->F e.g. G Use of Protecting Groups E->G e.g. H Temperature Control E->H e.g.

Caption: Factors leading to the degradation of 2-Ethoxy-4-methylphenol and preventative measures.

experimental_workflow cluster_protection Protection Step cluster_reaction Main Reaction cluster_deprotection Deprotection Step A 2-Ethoxy-4-methylphenol B React with Benzyl Bromide + K2CO3 in DMF A->B C Protected Intermediate (Benzyl Ether) B->C D Perform Desired Chemical Transformation C->D E Product with Protecting Group D->E F Hydrogenolysis (H2, Pd/C) E->F G Final Product with Free Hydroxyl Group F->G

Caption: Workflow for using a benzyl protecting group to avoid degradation during a chemical reaction.

References

Optimizing reaction conditions for the synthesis of 2-Ethoxy-4-methylphenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 2-Ethoxy-4-methylphenol and its derivatives. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Ethoxy-4-methylphenol?

The most prevalent method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-methylphenol (p-cresol) to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl halide, via an SN2 mechanism.[1][2]

Q2: Which base is most suitable for the deprotonation of 4-methylphenol?

The choice of base depends on the reactivity of the ethylating agent and the desired reaction conditions.

  • For standard primary alkyl halides: Moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient for deprotonating the phenol.[3]

  • For less reactive alkylating agents: A very strong base like sodium hydride (NaH) can be used to ensure complete deprotonation.[3] However, NaH is a potent reagent and may increase the likelihood of side reactions, so it should be used with caution.[3]

Q3: Can I use secondary or tertiary alkyl halides as the ethylating agent?

It is strongly discouraged to use secondary or tertiary alkyl halides. The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1][3]

  • Secondary alkyl halides will lead to a mixture of the desired ether product (SN2) and an alkene (E2 elimination product), resulting in lower yields and purification difficulties.[3]

  • Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of a strong nucleophile/base like a phenoxide, forming an alkene instead of an ether.[3] For a successful synthesis, always use a methyl or primary alkyl halide.[3]

Q4: What are the key analytical techniques to confirm the successful synthesis of 2-Ethoxy-4-methylphenol?

Several analytical techniques can be used for product confirmation and purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed structural confirmation and helps in identifying impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the product.[5][6]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the formation of the ether linkage.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Ethoxy-4-methylphenol derivatives.

Problem Potential Causes Solutions
Low or No Reaction 1. Insufficient Base Strength: The chosen base may be too weak to fully deprotonate the 4-methylphenol, leading to unreacted starting material.[3] 2. Poor Quality Reagents: Degradation of the alkylating agent or base can inhibit the reaction. 3. Low Reaction Temperature: The activation energy for the reaction may not be met.1. Switch to a Stronger Base: If using a weak base like sodium bicarbonate, consider changing to potassium carbonate, sodium hydroxide, or sodium hydride.[3] 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. 3. Increase Temperature: Gradually increase the reaction temperature, typically within the range of 50-100°C.[3]
Consistently Low Yield 1. Incomplete Deprotonation: The base may not be strong enough for complete conversion to the phenoxide.[3] 2. Side Reactions: Competing reactions, such as elimination (E2) of the alkyl halide or C-alkylation of the phenol ring, can reduce the yield of the desired O-alkylation product.[1][3] 3. Suboptimal Solvent: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[3]1. Use a Stronger Base: Ensure complete deprotonation by using a base like NaOH or NaH.[3] 2. Optimize Reaction Conditions: Maintain the lowest possible temperature that allows the reaction to proceed to minimize elimination. Use a primary ethylating agent. 3. Choose an Appropriate Solvent: Use polar aprotic solvents like acetonitrile, DMF, or DMSO to accelerate the reaction rate.[3]
Formation of Multiple Products (Impure Sample) 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring as a competing reaction.[1] 2. Elimination Side Reaction: If using a sterically hindered or secondary alkyl halide, E2 elimination will produce alkene byproducts.[2] 3. Over-alkylation: In some cases, polyalkylation can occur on the aromatic ring.[8]1. Solvent and Temperature Control: Polar aprotic solvents generally favor O-alkylation.[3] Lowering the reaction temperature can also improve selectivity. 2. Use a Primary Alkyl Halide: To avoid elimination, exclusively use primary ethylating agents like ethyl bromide or ethyl iodide.[3] 3. Control Stoichiometry: Use a controlled molar ratio of the ethylating agent to the phenol to minimize polyalkylation.[8]
Difficulty in Product Purification 1. Similar Boiling Points: Isomeric byproducts may have boiling points close to the desired product, making distillation challenging. 2. Presence of Unreacted Phenol: The acidity of the starting material can complicate extraction procedures.1. Column Chromatography: Use silica gel column chromatography for efficient separation of isomers. 2. Aqueous Base Wash: During workup, wash the organic layer with an aqueous NaOH solution to remove unreacted acidic 4-methylphenol.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-4-methylphenol via Williamson Ether Synthesis

This protocol details the ethylation of 4-methylphenol using diethyl sulfate.

Materials:

  • 4-methylphenol (p-cresol)

  • Diethyl sulfate

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare an aqueous solution of sodium hydroxide. Add 4-methylphenol and toluene to the flask.

  • Addition of Ethylating Agent: While stirring at 25-30°C, add diethyl sulfate to the mixture.

  • Reaction: Heat the mixture to 60-65°C and maintain stirring for approximately 3 hours. Further heat the mixture to reflux.

  • Workup:

    • Cool the reaction mixture to 15-20°C.

    • Add an aqueous sodium hydroxide solution and stir.

    • Separate the organic and aqueous layers.

    • To the aqueous layer, add toluene and cool to 15-20°C.

    • Slowly add aqueous hydrochloric acid to neutralize the mixture.

    • Separate the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation to obtain the crude product.

    • If necessary, further purify the product by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for related syntheses, which can serve as a starting point for optimization.

ParameterValueContextReference
Reaction Temperature 50 - 100 °CGeneral Williamson Ether Synthesis[3]
Reaction Time 1 - 8 hoursGeneral Williamson Ether Synthesis[3]
Yield 80 - 90%Reduction of an ester to an alcohol derivative[9][10]
Solvent Acetonitrile, DMF, DMSOPreferred for Williamson Ether Synthesis[3]
Base K₂CO₃, NaOH, NaHCommon bases for deprotonation[3]

Visualized Workflows and Logic

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reagents: - 4-Methylphenol - Ethylating Agent - Base (e.g., NaOH) - Solvent (e.g., Toluene) setup Reaction Setup: Combine phenol, base, and solvent reagents->setup deprotonation Deprotonation: Formation of Phenoxide Ion setup->deprotonation addition Add Ethylating Agent deprotonation->addition reflux Heat and Reflux (e.g., 60-65°C, 3h) addition->reflux cool Cool Reaction reflux->cool wash Aqueous Wash & Neutralization cool->wash extract Solvent Extraction wash->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (Distillation or Chromatography) concentrate->purify product Final Product: 2-Ethoxy-4-methylphenol purify->product analysis Purity & Structure Confirmation (HPLC, GC-MS, NMR) product->analysis

Caption: General workflow for the synthesis of 2-Ethoxy-4-methylphenol.

Troubleshooting_Tree cluster_side_reactions Side Reaction Solutions start Low Yield or Incomplete Reaction check_base Is the base strong enough? (e.g., K2CO3, NaOH) start->check_base stronger_base Action: Use a stronger base (e.g., NaOH, NaH) check_base->stronger_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes increase_temp Action: Increase temperature (50-100°C) or reaction time check_conditions->increase_temp No check_side_reactions Evidence of side products? (e.g., Alkenes, Isomers) check_conditions->check_side_reactions Yes use_primary_halide Ensure primary alkyl halide is used check_side_reactions->use_primary_halide Yes change_solvent Use polar aprotic solvent (DMF, DMSO) check_side_reactions->change_solvent Yes lower_temp Lower reaction temperature check_side_reactions->lower_temp Yes check_solvent Is the solvent appropriate? check_side_reactions->check_solvent No check_solvent->start Yes, re-evaluate aprotic_solvent Action: Switch to a polar aprotic solvent (e.g., DMF) check_solvent->aprotic_solvent No

Caption: Troubleshooting decision tree for low-yield synthesis reactions.

References

Resolving peak tailing issues in the HPLC analysis of 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethoxy-4-methylphenol. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is peak tailing and why is it a problem in the analysis of 2-Ethoxy-4-methylphenol?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian.[2] Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity.[2] For phenolic compounds like 2-Ethoxy-4-methylphenol, which can be part of complex mixtures, maintaining good peak shape is crucial for accurate analysis.

Q2: What are the most common causes of peak tailing for a phenolic compound like 2-Ethoxy-4-methylphenol?

A2: The primary causes of peak tailing for phenolic compounds are often related to secondary interactions with the stationary phase and mobile phase conditions. Key factors include:

  • Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based reversed-phase columns can interact strongly with the polar phenol group of the analyte.[2][3] This secondary retention mechanism is a major contributor to peak tailing.[4][5]

  • Improper Mobile Phase pH: The pH of the mobile phase is a critical parameter.[6] Since 2-Ethoxy-4-methylphenol is a weakly acidic compound, if the mobile phase pH is near its pKa, both ionized and non-ionized forms of the molecule will exist, leading to peak distortion.[7][8]

  • Column Contamination or Degradation: The accumulation of strongly retained sample components or the chemical degradation of the stationary phase can create active sites that cause peak tailing.[2][9]

  • Column Overloading: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[2][10][11]

  • Extra-Column Effects: Dead volume from long or wide-bore tubing, as well as poorly made connections between the column and detector, can cause band broadening and peak tailing.[7][9]

  • Metal Contamination: Trace metal impurities in the silica packing material can chelate with phenolic compounds, leading to peak tailing.[1][12]

Q3: How can I prevent silanol interactions when analyzing 2-Ethoxy-4-methylphenol?

A3: To minimize unwanted interactions with silanol groups, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acidic modifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) will suppress the ionization of the silanol groups, reducing their ability to interact with the analyte.[3][4][13]

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them significantly less active.[4][10]

  • Employ Base-Deactivated Columns: These columns are specifically treated to have minimal silanol activity and are ideal for analyzing polar and basic compounds, and can also improve the peak shape of acidic compounds like phenols.

  • Consider Alternative Stationary Phases: If peak tailing persists, columns with alternative stationary phases, such as polymer-based or hybrid silica-polymer columns, can be used as they have different surface chemistries with reduced or no silanol groups.[1]

Q4: What is the optimal mobile phase pH for analyzing 2-Ethoxy-4-methylphenol?

A4: For acidic compounds like phenols, it is generally recommended to use a mobile phase pH that is at least 1-2 pH units below the pKa of the analyte.[6][14] This ensures the compound is in its neutral, non-ionized form, which minimizes secondary interactions and improves retention and peak shape. For 2-Ethoxy-4-methylphenol, a mobile phase containing an acidic modifier like phosphoric acid or formic acid is recommended.[15][16][17]

Q5: My peak tailing issue appeared suddenly. What should I check first?

A5: If peak tailing appears suddenly, it is often indicative of a problem with the column or the sample. Here’s a systematic approach to troubleshooting:

  • Check for Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any strongly retained contaminants.[9] If a guard column is being used, replace it, as it may be contaminated.[13]

  • Inspect for Column Voids: A void at the column inlet can cause peak distortion for all analytes.[10][13] This can sometimes be addressed by reversing and flushing the column (if the manufacturer's instructions permit).[4]

  • Evaluate Sample Preparation: Ensure the sample is fully dissolved in a solvent that is weaker than or of similar strength to the mobile phase.[2] Also, verify that the sample concentration is not causing column overload.[10][11]

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be optimized to mitigate peak tailing for phenolic compounds.

ParameterRecommended Condition/ValueRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of silanol groups and the phenolic analyte, minimizing secondary interactions.[3][4][13]
Buffer Concentration 10 - 50 mMAdequate buffer capacity is needed to maintain a stable pH.[9]
Acidic Modifier 0.1% Formic Acid or Phosphoric AcidEffective for pH control in reversed-phase chromatography.[13][15]
Column Type C18 or C8, End-capped, Base-deactivatedMinimizes the availability of active silanol groups for interaction.[4][10]
Injection Volume 1 - 20 µL (analytical scale)Avoids column overload, which can cause peak asymmetry.[11]
Sample Solvent Mobile phase or a weaker solventPrevents peak distortion caused by a strong sample solvent.[2]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acidified)

  • Objective: To prepare a mobile phase at a pH suitable for the analysis of 2-Ethoxy-4-methylphenol.

  • Materials:

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (or phosphoric acid)

    • Sterile filtered flasks

    • 0.22 µm membrane filter

  • Procedure:

    • Measure the desired volume of HPLC-grade water into a sterile filtered flask.

    • Add the acidic modifier to the water to achieve the target concentration (e.g., for 0.1% formic acid, add 1 mL of formic acid to 999 mL of water).

    • Mix the aqueous component thoroughly.

    • Measure the desired volume of HPLC-grade acetonitrile into a separate sterile filtered flask.

    • Degas both the aqueous and organic phases separately using sonication or vacuum degassing for 10-15 minutes.

    • The mobile phase can be run in isocratic mode by pre-mixing the aqueous and organic phases at the desired ratio, or used in a gradient elution by placing the prepared solvents in their respective solvent reservoirs on the HPLC system.

Protocol 2: Column Flushing and Regeneration

  • Objective: To remove strongly retained contaminants from the HPLC column that may be causing peak tailing.

  • Materials:

    • HPLC-grade water

    • HPLC-grade isopropanol

    • HPLC-grade acetonitrile or methanol

  • Procedure:

    • Disconnect the column from the detector to avoid contamination of the detector cell.

    • Set the pump flow rate to a low value (e.g., 0.5 mL/min).

    • Flush the column with 20-30 column volumes of HPLC-grade water (if the mobile phase contained a buffer).

    • Sequentially flush the column with 20-30 column volumes of the following solvents:

      • Methanol

      • Acetonitrile

      • Isopropanol (an effective solvent for removing strongly adsorbed impurities)

      • Acetonitrile

      • Methanol

    • Equilibrate the column with the initial mobile phase conditions for your analysis until a stable baseline is achieved.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for 2-Ethoxy-4-methylphenol check_all_peaks Are all peaks tailing? start->check_all_peaks check_column System/Column Issue check_all_peaks->check_column Yes check_analyte Analyte-Specific Issue check_all_peaks->check_analyte No inspect_system Check for extra-column volume (tubing, connections) check_column->inspect_system check_ph Is mobile phase pH << pKa of phenol? check_analyte->check_ph flush_column Flush column with strong solvent inspect_system->flush_column replace_guard_column Replace guard column (if present) flush_column->replace_guard_column replace_column Replace analytical column replace_guard_column->replace_column adjust_ph Lower mobile phase pH (e.g., pH 2.5-3.0) check_ph->adjust_ph No check_overload Check for column overload check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_column_chem Is an end-capped or base-deactivated column in use? check_overload->check_column_chem No dilute_sample->check_column_chem use_deactivated_column Use a modern, high-purity, end-capped/deactivated column check_column_chem->use_deactivated_column No Silanol_Interaction silanol Si-OH (Residual Silanol) phenol R-OH (Phenolic Hydroxyl Group) silanol->phenol phenol->silanol Secondary Interaction (Hydrogen Bonding)

References

Technical Support Center: Minimizing Solvent Effects in the Spectroscopic Analysis of 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and methodological support for minimizing solvent effects during the spectroscopic analysis of 2-Ethoxy-4-methylphenol.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the spectroscopic analysis of 2-Ethoxy-4-methylphenol?

A: The molecular structure of 2-Ethoxy-4-methylphenol contains a phenolic hydroxyl (-OH) group and an ether (-O-) linkage. These functional groups can engage in significant intermolecular interactions with solvent molecules, such as hydrogen bonding and dipole-dipole interactions. These interactions can alter the energy difference between the ground and excited states of the molecule, leading to shifts in absorption and emission spectra (solvatochromism), or affect the local chemical environment of protons, influencing their resonance frequency in NMR.[1][2][3] Therefore, an inappropriate solvent can lead to peak shifts, changes in peak shape, and altered intensities, compromising data accuracy and reproducibility.

Q2: What are the most common solvent-induced issues I might encounter during analysis?

A: The most frequent issues include:

  • Peak Shifts (Solvatochromism): The position of UV-Vis absorption maxima (λmax) or fluorescence emission peaks can shift with solvent polarity.[4][5] Polar solvents often cause a red shift (to longer wavelengths), while non-polar solvents may cause a blue shift (to shorter wavelengths).[5]

  • Changes in Peak Intensity: Solute-solvent interactions, particularly hydrogen bonding, can alter the probability of an electronic transition, affecting the molar absorptivity and, consequently, the peak intensity.[5]

  • Peak Broadening: In ¹H NMR, rapid chemical exchange of the phenolic proton with protic solvents or impurities can cause the -OH peak to broaden or even disappear.[6] In IR spectroscopy, strong hydrogen bonding with the solvent results in a very broad O-H stretching band, which can obscure other important peaks.[7][8]

  • Loss of Spectral Resolution: In UV-Vis spectroscopy, specific interactions like hydrogen bonding can mask the fine vibrational structure of the electronic absorption bands.[1]

Q3: Is there a single "best" solvent for analyzing 2-Ethoxy-4-methylphenol?

A: No single solvent is ideal for all spectroscopic techniques. The choice is always a compromise between analyte solubility and minimizing unwanted interactions.[9]

  • For UV-Vis and Fluorescence , starting with a non-polar solvent like cyclohexane or a moderately polar, aprotic solvent like dichloromethane is often recommended to observe the fine structure with minimal hydrogen bonding interference.

  • For NMR , deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[10][11] However, for observing the exchangeable phenolic proton, a hydrogen-bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it slows down the exchange rate, resulting in a sharper -OH peak.[12]

  • For IR , the best approach is often to avoid solvents entirely by using techniques like Attenuated Total Reflectance (ATR) or preparing a KBr pellet.[13]

Q4: How do I choose a suitable solvent for UV-Vis spectroscopy?

A: The primary considerations are:

  • Transparency: The solvent must be transparent (i.e., not absorb) in the wavelength range where 2-Ethoxy-4-methylphenol absorbs (typically in the UV region). Check the solvent's "UV cutoff" wavelength; the solvent should only be used at wavelengths above this value.[14][15]

  • Solubility: The compound must be fully dissolved to ensure a homogeneous solution and accurate absorbance readings.[5]

  • Minimal Interactions: To obtain a spectrum representative of the molecule itself, choose a solvent that minimizes strong interactions like hydrogen bonding. Non-polar, aprotic solvents are often preferred.[1][2]

Q5: My phenolic -OH peak in the ¹H NMR spectrum keeps shifting or disappearing. Why?

A: The chemical shift of the phenolic -OH proton is highly sensitive to several factors:

  • Solvent: The extent of hydrogen bonding with the deuterated solvent dramatically affects the chemical shift. Solvents like DMSO-d₆ are strong hydrogen bond acceptors and will shift the -OH peak significantly downfield.[16]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding between phenol molecules can occur, also causing a downfield shift.[16]

  • Temperature: Changes in temperature can affect the dynamics of hydrogen bonding and proton exchange.

  • Water Content: Traces of water (H₂O/D₂O) in the NMR solvent can lead to rapid proton-deuterium exchange, causing the -OH peak to broaden or disappear entirely.[17][18][19] Adding a drop of D₂O intentionally is a common technique to confirm the identity of an -OH or -NH peak, as it will cause the peak to vanish.[6][18][19]

Q6: How can I acquire an IR spectrum of my sample without solvent interference?

A: Several solvent-free techniques are available:

  • Attenuated Total Reflectance (ATR): This is a popular and convenient method for both solids and liquids. The sample is placed in direct contact with a high-refractive-index crystal (like diamond or zinc selenide), and the IR beam penetrates only a few micrometers into the sample, making it insensitive to sample thickness and eliminating the need for a solvent.

  • KBr Pellet: For solid samples, a small amount of the compound can be finely ground with dry potassium bromide (KBr) powder and pressed into a transparent pellet. KBr is transparent to IR radiation.

  • Nujol Mull: The solid sample is ground into a fine paste with a mineral oil (Nujol). This mull is then spread between two salt plates (e.g., NaCl or KBr) for analysis.[20] Note that the Nujol itself will show C-H stretching and bending bands.

Troubleshooting Guides

UV-Vis Spectroscopy
ProblemProbable Cause(s)Recommended Solution(s)
Unexpected λmax Shift 1. Solvent polarity differs from reference method.[5] 2. Hydrogen bonding between analyte and solvent.[5] 3. pH of the solution (for phenols, can cause deprotonation).1. Use the same solvent as the reference. 2. Switch to a non-polar or aprotic solvent (e.g., cyclohexane, dichloromethane). 3. Ensure the solvent is neutral; buffer if necessary.
Poor Reproducibility / Drifting Baseline 1. Instrument lamp not stabilized. 2. Sample evaporation, causing concentration change.[21][22] 3. Impurities in the solvent.[14]1. Allow the instrument to warm up for at least 20-30 minutes.[23] 2. Use a cuvette with a cap. Prepare fresh samples for each measurement set. 3. Use high-purity, spectroscopic-grade solvents. Run a solvent blank.[14]
Low Absorbance or Non-linear Response 1. Poor solubility of the compound.[5] 2. Sample concentration is too high (outside the linear range of the instrument).[21]1. Choose a solvent with better solubilizing power. 2. Dilute the sample to bring the absorbance into the optimal range (typically 0.1 - 1.0 AU).
¹H NMR Spectroscopy
ProblemProbable Cause(s)Recommended Solution(s)
Phenolic -OH Peak is Broad or Absent 1. Rapid chemical exchange with acidic/basic impurities or water.[6] 2. Using a protic deuterated solvent (e.g., Methanol-d₄).[12]1. Use a fresh, high-purity deuterated solvent. Dry the solvent over molecular sieves if necessary.[24] 2. Use an aprotic solvent like DMSO-d₆ or Acetone-d₆, which are hydrogen bond acceptors and slow the exchange.
Chemical Shifts Do Not Match Literature 1. Different solvent was used for the analysis.[24] 2. Sample concentration is significantly different.1. Re-run the spectrum in the same solvent as the literature reference.[24] 2. Prepare the sample at a similar concentration to the reference data.
Extraneous Peaks Present 1. Residual non-deuterated solvent from sample preparation.[11] 2. Water peak (H₂O/HDO).[9] 3. Impurities in the NMR solvent itself.1. Ensure the sample is thoroughly dried under high vacuum before dissolving.[11] 2. Use a dry solvent and store it properly.[24] 3. Use a high-purity NMR solvent and check its specification sheet for impurity peaks.
IR Spectroscopy
ProblemProbable Cause(s)Recommended Solution(s)
Broad O-H Band Obscures Fingerprint Region 1. This is an inherent property of phenols due to hydrogen bonding.[8] 2. Using a protic or hydrogen-bonding solvent exacerbates the broadening.1. Analyze a very dilute solution in a non-polar solvent (e.g., CCl₄) to observe the "free" O-H stretch. 2. Use a solvent-free method: ATR, KBr pellet, or Nujol mull.[13]
Solvent Peaks Dominate the Spectrum 1. The solvent has strong absorption bands in the region of interest.[25] 2. Improper background subtraction.1. Choose a solvent with known "windows" of transparency (e.g., CCl₄ and CS₂ cover different regions).[26] 2. Run a background spectrum of the pure solvent in the same cell and ensure proper subtraction.[27] Best practice: use a solvent-free method.

Experimental Protocols

Protocol 1: Systematic Solvent Selection for UV-Vis Analysis
  • Objective: To select a solvent that provides a well-resolved spectrum with minimal interference.

  • Materials: 2-Ethoxy-4-methylphenol, spectroscopic-grade solvents (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol), quartz cuvettes.

  • Procedure:

    • Assess Solubility: Prepare a concentrated stock solution of the analyte in a highly soluble solvent. Add a small aliquot to ~3 mL of each test solvent to check for precipitation.

    • Check UV Cutoff: Consult a solvent properties table (see Table 1 below) to ensure the chosen solvents have a UV cutoff well below the expected absorption region of the analyte (~270-290 nm).

    • Acquire Blank Spectra: Fill a cuvette with the first pure solvent and run a baseline scan across the desired wavelength range (e.g., 200-400 nm). Repeat for all selected solvents.[28]

    • Acquire Sample Spectra: Prepare dilute solutions of 2-Ethoxy-4-methylphenol in each solvent, aiming for a maximum absorbance of ~1.0 AU.

    • Analyze and Compare: Overlay the spectra. The ideal solvent will show sharp, well-defined peaks and minimal shifts compared to a non-polar solvent like cyclohexane, indicating less specific solvent-solute interaction.

Table 1: Properties of Common Solvents for UV-Vis Spectroscopy

SolventPolarity (Relative)UV Cutoff (nm)H-Bonding Capability
CyclohexaneNon-polar210None
DichloromethaneLow233None
AcetonitrileMedium190Acceptor
EthanolHigh210Donor & Acceptor
WaterVery High190Donor & Acceptor
Protocol 2: Sample Preparation for ¹H NMR to Stabilize the Phenolic Proton Signal
  • Objective: To obtain a sharp, well-defined signal for the exchangeable phenolic -OH proton.

  • Materials: 2-Ethoxy-4-methylphenol (5-10 mg), high-purity DMSO-d₆ (0.6-0.7 mL), 5 mm NMR tube.

  • Procedure:

    • Dry the Sample: Ensure the analyte is free of residual water or protic solvents by drying it under a high vacuum for at least 1 hour.

    • Dissolve the Sample: Add ~0.6 mL of DMSO-d₆ directly to the vial containing the dried sample. Vortex until fully dissolved.

    • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

    • Acquire Spectrum: Insert the tube into the spectrometer. The phenolic -OH proton is expected to appear as a singlet in the 8-10 ppm range in DMSO-d₆. Its presence as a sharp peak confirms the anhydrous conditions and the utility of the hydrogen-bond accepting solvent.

Protocol 3: Acquiring a Solvent-Free IR Spectrum using ATR
  • Objective: To obtain a clean IR spectrum of 2-Ethoxy-4-methylphenol without any solvent interference.

  • Materials: ATR-FTIR spectrometer, solid or liquid 2-Ethoxy-4-methylphenol.

  • Procedure:

    • Clean the ATR Crystal: Before analysis, clean the surface of the ATR crystal (e.g., diamond) with a suitable solvent (like isopropanol) and a lint-free wipe.

    • Acquire Background Spectrum: With the clean, empty crystal, acquire a background spectrum. This will be automatically subtracted from the sample spectrum and removes interference from atmospheric CO₂ and water vapor.

    • Apply the Sample: Place a small amount of the sample (a single drop for a liquid, or enough powder to cover the crystal for a solid) directly onto the ATR crystal.

    • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

    • Acquire Sample Spectrum: Collect the spectrum. The resulting data will be solely from the analyte.

    • Clean Up: After analysis, thoroughly clean the sample off the crystal surface using an appropriate solvent and lint-free wipe.

Visual Guides

SolventSelectionWorkflow Diagram 1: General Workflow for Solvent Selection start Define Analytical Goal (e.g., UV-Vis, NMR) tech Select Spectroscopic Technique start->tech props Consult Solvent Properties - UV Cutoff - IR Transparency Windows - Deuterated? (for NMR) tech->props solub Test Analyte Solubility props->solub prelim Acquire Preliminary Spectrum & Blank/Background solub->prelim eval Evaluate for Interference - Peak Shifts? - Solvent Peaks? - Broadening? prelim->eval final Final Solvent Chosen Proceed with Analysis eval->final No (Minimal) reselect Reselect a Different Solvent eval->reselect Yes (Significant) reselect->props

Caption: General Workflow for Solvent Selection.

TroubleshootingWorkflow Diagram 2: Troubleshooting Unexpected Spectral Shifts cluster_uv UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy start Unexpected Peak Shift Observed uv_check UV-Vis λmax Shift nmr_check NMR -OH Shift uv_cause1 Cause: Solvent Polarity / H-Bonding? uv_check->uv_cause1 uv_sol1 Solution: Use a non-polar, aprotic solvent (e.g., Cyclohexane) uv_cause1->uv_sol1 Yes uv_cause2 Cause: pH Effect / Deprotonation? uv_cause1->uv_cause2 No uv_sol2 Solution: Use a neutral, non-aqueous solvent uv_cause2->uv_sol2 Yes nmr_cause1 Cause: H₂O or Acid/Base Impurity? nmr_check->nmr_cause1 nmr_sol1 Solution: Use fresh, high-purity solvent. Dry sample thoroughly. nmr_cause1->nmr_sol1 Yes nmr_cause2 Cause: Solvent H-Bonding? nmr_cause1->nmr_cause2 No nmr_sol2 Solution: Compare spectra in CDCl₃ and DMSO-d₆ to confirm assignment. nmr_cause2->nmr_sol2 Yes

Caption: Troubleshooting Unexpected Spectral Shifts.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Determination of 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry for the quantitative determination of 2-Ethoxy-4-methylphenol. The information is supported by detailed experimental protocols and comparative performance data to aid in the selection of the most suitable analytical methodology for your specific research, quality control, or drug development needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of a wide range of organic compounds, including phenols. Its versatility, robustness, and high resolution make it a preferred method for routine quality control and quantitative analysis. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the separation and quantification of 2-Ethoxy-4-methylphenol from various matrices.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatibility)

  • Reference standard of 2-Ethoxy-4-methylphenol (purity ≥98%)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the chromophore of the phenolic ring)

  • Run Time: Approximately 10 minutes

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Ethoxy-4-methylphenol reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 2-Ethoxy-4-methylphenol and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Methods

While HPLC is a robust technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry can also be employed for the analysis of 2-Ethoxy-4-methylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly sensitive and specific, making it ideal for the identification and quantification of volatile and semi-volatile compounds. For the analysis of phenolic compounds like 2-Ethoxy-4-methylphenol, derivatization is often employed to increase their volatility and improve chromatographic performance.

Experimental Protocol: GC-MS (with Derivatization)

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or ion trap)

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Reference standard of 2-Ethoxy-4-methylphenol

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation and Derivatization:

  • Extraction: Dissolve the sample containing 2-Ethoxy-4-methylphenol in dichloromethane.

  • Derivatization: Transfer an aliquot of the extract to a vial and evaporate the solvent under a gentle stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS, cap the vial tightly, and heat at 70 °C for 30 minutes.

  • Injection: After cooling, inject 1 µL of the derivatized sample into the GC-MS.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region. For phenolic compounds, the Folin-Ciocalteu method is a widely used colorimetric assay to determine the total phenolic content. This method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically. It is important to note that this method is not specific to a single compound and measures the total phenolic content.

Experimental Protocol: UV-Visible Spectrophotometry (Folin-Ciocalteu Method)

Instrumentation:

  • UV-Visible Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution (20% w/v)

  • Methanol (analytical grade)

  • Reference standard of 2-Ethoxy-4-methylphenol or Gallic Acid for a standard curve

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of the 2-Ethoxy-4-methylphenol reference standard or sample in methanol.

  • Reaction: To 0.5 mL of the standard or sample solution, add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).

  • After 5 minutes, add 2.0 mL of 20% sodium carbonate solution.

  • Incubation: Mix the solution well and allow it to stand in the dark at room temperature for 60 minutes.

  • Measurement: Measure the absorbance of the blue-colored solution at the wavelength of maximum absorbance (typically around 760 nm) against a reagent blank.

  • Quantification: Determine the concentration of 2-Ethoxy-4-methylphenol from a calibration curve prepared using known concentrations of the reference standard.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, available instrumentation, and the purpose of the analysis.

ParameterHPLC-UVGC-MSUV-Visible Spectrophotometry
Principle Separation based on polarity, detection via UV absorbanceSeparation based on volatility, detection by mass-to-charge ratioMeasurement of light absorbance of a colored complex
Specificity High (with proper method development)Very High (based on mass spectrum)Low (measures total phenolic content)
Sensitivity Moderate to HighVery HighLow to Moderate
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.999Typically > 0.995
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) ≤ 2%≤ 5%≤ 5%
LOD µg/mL rangeng/mL to pg/mL rangeµg/mL range
LOQ µg/mL rangeng/mL to pg/mL rangeµg/mL range
Sample Throughput ModerateModerateHigh
Cost ModerateHighLow
Typical Applications Routine quality control, stability studies, formulation analysisTrace analysis, impurity profiling, definitive identificationRapid screening, total phenol content estimation

Note: The quantitative values in this table are representative of typical performance for the analysis of phenolic compounds and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Method Validation Summary

The following table summarizes the typical validation parameters and their acceptance criteria for the HPLC method for the determination of 2-Ethoxy-4-methylphenol. Similar principles apply to the validation of GC-MS and UV-Visible spectrophotometric methods, with adjustments to the acceptance criteria based on the technique's inherent capabilities.

Validation ParameterAcceptance Criteria
Specificity The peak for 2-Ethoxy-4-methylphenol should be well-resolved from other components and the placebo. Peak purity should be confirmed if using a DAD.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a defined concentration range (e.g., 50-150% of the target concentration).
Accuracy Mean recovery should be within 98-102% at three concentration levels.
Precision Repeatability (%RSD): ≤ 2% for six replicate injections. Intermediate Precision (%RSD): ≤ 2% between different analysts, days, or instruments.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with minor variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weighing & Dissolution Dilution Serial Dilution Prep->Dilution Filtration Syringe Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV-Vis Detector Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the HPLC-UV determination of 2-Ethoxy-4-methylphenol.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Solvent Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC SIM Selected Ion Monitoring TIC->SIM Library Mass Spectral Library Search TIC->Library Quant Quantification SIM->Quant

Caption: General workflow for the GC-MS analysis of 2-Ethoxy-4-methylphenol.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Standard & Sample Dilution Reagent Addition of Folin-Ciocalteu Reagent StdPrep->Reagent Alkali Addition of Sodium Carbonate Reagent->Alkali Incubation Incubation (Color Development) Alkali->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Curve Calibration Curve Construction Measurement->Curve Calculation Total Phenol Content Calculation Curve->Calculation

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant capacities of 2-Ethoxy-4-methylphenol and structurally analogous phenolic compounds. This document synthesizes available experimental data to offer an objective comparison of their performance in widely accepted antioxidant assays.

The persistent interest in phenolic compounds as antioxidants is driven by their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. The reactivity of these compounds is intricately linked to their chemical structure, particularly the nature and position of substituents on the aromatic ring. This guide focuses on 2-Ethoxy-4-methylphenol and its relatives, exploring how variations in their molecular architecture influence their ability to scavenge free radicals.

Quantitative Comparison of Antioxidant Activity

To facilitate a clear comparison of antioxidant efficacy, the following table summarizes the 50% inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value is indicative of a higher antioxidant activity. The data presented includes values for 4-ethoxyphenols with varying substituents at the 2 and 6 positions, providing insight into the structure-activity relationship within this class of compounds.

CompoundSubstituents (Position 2, 6)DPPH IC50 (µg/mL)[1]ABTS IC50 (µg/mL)[1]
4-Ethoxyphenol DerivativeH, H--
4-Ethoxyphenol DerivativePhenyl, Phenyl1.47 ± 0.39Most Active
4-Ethoxyphenol DerivativeNo Hydroxyl GroupLeast ActiveLeast Active
Butylated Hydroxytoluene (BHT)Standard6.72 ± 0.47-
TroloxStandard2.81 ± 0.31-

Note: Specific IC50 values for the H, H substituted 4-ethoxyphenol and the ABTS assay of BHT were not detailed in the primary source. The "Most Active" and "Least Active" descriptors are based on the qualitative findings of the study.[1]

Structure-Activity Relationship

The antioxidant activity of phenolic compounds is predominantly governed by their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a critical determinant of the antioxidant efficacy.

Several structural features influence this activity:

  • Hydroxyl Group: The phenolic hydroxyl group is essential for the primary antioxidant mechanism of hydrogen atom transfer.[2]

  • Electron-Donating Substituents: Substituents that donate electrons to the aromatic ring, such as alkoxy and alkyl groups, can increase the electron density on the hydroxyl oxygen, weakening the O-H bond and facilitating hydrogen donation. This enhances the radical scavenging capacity.

  • Steric Hindrance: Bulky groups ortho to the hydroxyl group can sterically hinder the approach of free radicals, which can in some cases enhance antioxidant activity by preventing side reactions of the phenoxyl radical.[1] However, excessive steric hindrance may also impede the initial reaction with the free radical.

  • Intramolecular Hydrogen Bonding: The presence of adjacent hydroxyl groups can lead to intramolecular hydrogen bonding, which may either enhance or decrease antioxidant activity depending on the specific geometry and resulting stability of the parent molecule and its radical.[2]

The provided data on 4-ethoxyphenols suggests that the nature of the substituents at the 2 and 6 positions significantly impacts their antioxidant potential.[1] The derivative with phenyl groups at these positions exhibited the highest activity, indicating that the electronic effects of these substituents play a crucial role.[1] Conversely, the absence of the phenolic hydroxyl group resulted in a complete loss of antioxidant effect, underscoring its fundamental importance.[1]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Sample Preparation: The test compounds and standard antioxidants (e.g., BHT, Trolox) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.

Procedure:

  • Preparation of ABTS•+ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and standard antioxidants are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Visualization of Antioxidant Mechanism

The fundamental mechanism by which phenolic antioxidants scavenge free radicals involves the transfer of a hydrogen atom. The following diagram illustrates this general process.

Antioxidant_Mechanism ArOH Ar-OH ArO_radical Ar-O• (Stabilized Phenoxyl Radical) ArOH->ArO_radical H• donation R_radical R• RH R-H (Neutralized Molecule) R_radical->RH H• acceptance

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Signaling Pathways

While the primary antioxidant action of simple phenols is direct radical scavenging, some more complex polyphenols have been shown to modulate cellular signaling pathways involved in the endogenous antioxidant response. For instance, activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway can lead to the upregulation of a suite of antioxidant and detoxifying enzymes. Further research is required to determine if 2-Ethoxy-4-methylphenol or its close analogs exert significant effects on such signaling cascades.

The experimental workflow for evaluating the antioxidant activity of a compound typically follows a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Antioxidant Assays cluster_1 Data Analysis cluster_2 Further Investigations DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 ABTS ABTS Assay ABTS->IC50 Other_in_vitro Other Assays (e.g., ORAC, FRAP) Other_in_vitro->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Cellular_assays Cell-Based Assays (e.g., ROS measurement) SAR->Cellular_assays Signaling Signaling Pathway Analysis (e.g., Nrf2) Cellular_assays->Signaling

Caption: A typical experimental workflow for antioxidant evaluation.

References

Assessing the Cross-Reactivity of 2-Ethoxy-4-methylphenol in Enzyme-Linked Immunosorbent Assays (ELISAs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount. This guide provides a framework for assessing the cross-reactivity of the small molecule 2-Ethoxy-4-methylphenol in ELISA, a critical step for assay validation and data integrity. Due to the limited availability of direct experimental data for this compound, this guide presents a comparative analysis with structurally similar molecules and provides a detailed experimental protocol for researchers to conduct their own assessments. The quantitative data herein is illustrative to guide data presentation.

Introduction to 2-Ethoxy-4-methylphenol and Immunoassay Specificity

2-Ethoxy-4-methylphenol is a phenolic compound used in various industrial applications, including as a fragrance ingredient.[1][2] When developing an enzyme-linked immunosorbent assay (ELISA) for the detection of a small molecule (hapten) like 2-Ethoxy-4-methylphenol, it is crucial to determine the assay's specificity. A significant challenge in small-molecule immunoassays is the potential for cross-reactivity, where the antibodies developed for the target analyte also bind to other, structurally related compounds.[3][4] This can lead to inaccurate quantification and false-positive results.[5] Therefore, a thorough cross-reactivity assessment is a non-negotiable aspect of assay validation.

Comparative Analysis of Structurally Related Phenols

To contextualize the potential cross-reactivity of 2-Ethoxy-4-methylphenol, it is useful to compare it with structurally similar phenolic compounds. These analogs may be present in samples and could potentially interfere with the assay. Key analogs include Guaiacol, 2-Methoxy-4-methylphenol (Creosol), and 4-Ethylguaiacol.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from 2-Ethoxy-4-methylphenol
2-Ethoxy-4-methylphenol C9H12O2152.19Target Analyte
GuaiacolC7H8O2124.14Methoxy group instead of ethoxy; Lacks the methyl group at position 4.
2-Methoxy-4-methylphenol (Creosol)C8H10O2138.16Methoxy group instead of ethoxy.
4-EthylguaiacolC9H12O2152.19Methoxy group instead of ethoxy; Ethyl group instead of methyl at position 4.

Note: Structures are simplified 2D representations.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data from a competitive ELISA designed to detect 2-Ethoxy-4-methylphenol. This data illustrates how to present findings from a cross-reactivity study. The key parameters are the IC50 (the concentration of the analyte that causes 50% inhibition of the signal) and the percent cross-reactivity, calculated relative to the target analyte.

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of 2-Ethoxy-4-methylphenol / IC50 of Test Compound) x 100

CompoundIC50 (ng/mL) - Hypothetical% Cross-Reactivity - Hypothetical
2-Ethoxy-4-methylphenol 50 100%
2-Methoxy-4-methylphenol (Creosol)25020%
4-Ethylguaiacol50010%
Guaiacol> 10,000< 0.5%
Vanillin> 10,000< 0.5%

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard competitive ELISA for determining the cross-reactivity of various compounds against an antibody specific for 2-Ethoxy-4-methylphenol.

Materials:

  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., 2-Ethoxy-4-methylphenol conjugated to a carrier protein like BSA)

  • Primary antibody specific for 2-Ethoxy-4-methylphenol

  • HRP-conjugated secondary antibody

  • 2-Ethoxy-4-methylphenol standard

  • Test compounds (structural analogs)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Assay buffer (e.g., PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-Ethoxy-4-methylphenol standard and each test compound in assay buffer.

    • In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at its optimal dilution) for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. . Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase to five washes.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the 2-Ethoxy-4-methylphenol concentration. Determine the IC50 value for the standard and for each test compound that shows inhibition. Calculate the percent cross-reactivity using the formula provided earlier.

Visualizing the Process and Concept

To further clarify the experimental process and the underlying principle of cross-reactivity, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Coat Plate with 2-Ethoxy-4-methylphenol-BSA Conjugate B 2. Wash Plate A->B C 3. Block Non-specific Sites B->C D 4. Pre-incubate Primary Antibody with Standard or Test Compound E 5. Add Mixture to Plate D->E F 6. Incubate for Competitive Binding E->F G 7. Wash Plate H 8. Add HRP-conjugated Secondary Antibody G->H I 9. Wash Plate H->I J 10. Add TMB Substrate I->J K 11. Stop Reaction J->K L 12. Read Absorbance at 450 nm M 13. Calculate IC50 and % Cross-Reactivity L->M

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

Cross_Reactivity_Concept cluster_components Assay Components cluster_scenarios Binding Scenarios Ab Primary Antibody High_Specificity High Specificity: Antibody binds only to the target analyte. Ab->High_Specificity Binds Cross_Reactivity Cross-Reactivity: Antibody binds to both the target and the structural analog. Ab->Cross_Reactivity Binds Target Target Analyte (2-Ethoxy-4-methylphenol) Target->High_Specificity Recognized Target->Cross_Reactivity Recognized Analog Structural Analog (e.g., Creosol) Analog->Cross_Reactivity Also Recognized

Caption: Conceptual Diagram of Antibody Cross-Reactivity.

Conclusion

References

A comparative analysis of the sensory properties of 2-Ethoxy-4-methylphenol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sensory properties of 2-Ethoxy-4-methylphenol and its structural isomers. The information presented herein is curated from publicly available scientific literature and chemical databases, offering a tool for researchers in flavor chemistry, sensory science, and pharmacology.

Introduction

2-Ethoxy-4-methylphenol is a significant aromatic compound valued for its potent vanilla-like aroma.[1] Understanding the sensory characteristics of its isomers is crucial for applications in the flavor, fragrance, and pharmaceutical industries, where subtle changes in molecular structure can dramatically impact olfactory perception and biological activity. This guide explores the known sensory profiles of 2-ethoxy-4-methylphenol and its isomers, providing available quantitative data and outlining experimental protocols for their sensory evaluation.

Chemical Structures and Isomers

The isomers of 2-ethoxy-methylphenol differ in the substitution pattern of the ethoxy and methyl groups on the phenol ring. The primary compound of interest and its key isomers are:

  • 2-Ethoxy-4-methylphenol: The most well-characterized of the isomers, known for its strong vanilla scent.

  • 2-Ethoxy-3-methylphenol: Information on its sensory profile is limited in publicly accessible resources.

  • 2-Ethoxy-5-methylphenol: Suggested to contribute to a natural vanilla aroma.

  • 2-Ethoxy-6-methylphenol: Information on its sensory profile is limited in publicly accessible resources.

Comparative Sensory Properties

The sensory characteristics of these isomers are not extensively documented in a comparative manner. However, available information suggests distinct olfactory profiles.

CompoundCAS NumberReported Sensory PropertiesOdor Threshold
2-Ethoxy-4-methylphenol 2563-07-7Powerful vanilla aroma.[1]Data not available
2-Ethoxy-5-methylphenol 2563-04-4Described as part of a mixture with 2-ethoxy-4-methylphenol to have a "pleasant and very natural odour of vanilla".[2]Data not available
2-Ethoxy-3-methylphenol Not readily availableData not availableData not available
2-Ethoxy-6-methylphenol Not readily availableData not availableData not available

Experimental Protocols for Sensory Analysis

A comprehensive evaluation of the sensory properties of these isomers would necessitate standardized sensory analysis techniques. The following are detailed methodologies that can be adapted for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a sample.[3] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To identify and characterize the odor of individual isomers as they elute from the GC column.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each isomer in a suitable solvent (e.g., ethanol or diethyl ether).

  • Instrumentation: A gas chromatograph equipped with a sniffing port at the column outlet. The effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the sniffing port.

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5 or DB-WAX) is typically used for flavor compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of the isomers.

    • Injector and Detector Temperatures: Optimized to prevent condensation and ensure efficient detection.

  • Olfactometry:

    • A trained sensory panelist sniffs the effluent from the sniffing port.

    • The panelist records the retention time and provides a detailed description of the perceived odor for each eluting compound.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of each compound.[4]

Quantitative Descriptive Analysis (QDA®)

QDA is a sensory evaluation method used to quantify the sensory attributes of a product by a trained panel.[5]

Objective: To develop a comprehensive sensory profile for each isomer and quantify the intensity of each attribute.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and commitment.

    • Train the panelists to identify and scale the intensity of various aroma attributes relevant to phenolic and vanilla-like compounds. This involves the use of reference standards.

  • Lexicon Development:

    • Panelists are presented with all the isomers and collaboratively develop a list of descriptive terms (lexicon) that encompass the full range of sensory experiences.

    • Reference standards should be provided to anchor the terms (e.g., vanillin for "vanilla," guaiacol for "smoky," cresol for "medicinal").

  • Data Collection:

    • Samples of each isomer are presented to the panelists in a controlled environment (individual booths with controlled lighting and air circulation).

    • Panelists independently rate the intensity of each attribute on a line scale (e.g., a 15-cm line anchored with "low" and "high").

    • Samples should be presented in a randomized and balanced order to minimize bias.

  • Data Analysis:

    • The data from the line scales are converted to numerical values.

    • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the intensity of each attribute across the isomers.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the isomers and their sensory attributes.

Signaling Pathways and Logical Relationships

The perception of odorants like 2-ethoxy-4-methylphenol and its isomers is initiated by the interaction of these molecules with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to the perception of a specific smell in the brain. The structural differences between the isomers, specifically the position of the methyl and ethoxy groups, will likely influence their binding affinity to different olfactory receptors, resulting in distinct sensory profiles.

Visualizations

Experimental_Workflow_Sensory_Analysis cluster_prep Sample Preparation cluster_analysis Sensory Analysis cluster_gco GC-Olfactometry cluster_qda Quantitative Descriptive Analysis cluster_data Data Interpretation Isomers 2-Ethoxy-4-methylphenol & Isomers Dilution Dilution in Solvent Isomers->Dilution GC_Separation GC Separation Dilution->GC_Separation Panel_Training Panelist Training & Lexicon Development Dilution->Panel_Training Olfactory_Detection Olfactory Detection GC_Separation->Olfactory_Detection Odor_Description Odor Description & Potency Olfactory_Detection->Odor_Description Comparative_Analysis Comparative Sensory Profile Odor_Description->Comparative_Analysis Intensity_Rating Intensity Rating Panel_Training->Intensity_Rating Sensory_Profile Sensory Profile Generation Intensity_Rating->Sensory_Profile Sensory_Profile->Comparative_Analysis Structure_Sensory_Relationship cluster_structure Molecular Structure cluster_interaction Receptor Interaction cluster_perception Sensory Perception Isomer_Structure Isomeric Variation (Position of Ethoxy & Methyl Groups) Receptor_Binding Differential Binding to Olfactory Receptors Isomer_Structure->Receptor_Binding influences Sensory_Profile Distinct Sensory Profiles (e.g., Vanilla, Smoky, Medicinal) Receptor_Binding->Sensory_Profile results in

References

A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of 2-Ethoxy-4-methylphenol. It includes a detailed comparison with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by extrapolated experimental data based on the analysis of structurally similar phenolic compounds.

Introduction to qNMR as a Quantitative Technique

Quantitative NMR (qNMR) has emerged as a powerful analytical tool in pharmaceutical and chemical analysis due to its status as a primary ratio method of measurement.[1][2] Unlike chromatographic techniques that often require compound-specific reference standards for calibration, qNMR allows for the direct quantification of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, providing a linear relationship that forms the basis for accurate and precise quantification.[3][4]

This guide will detail the validation parameters for a hypothetical qNMR method for 2-Ethoxy-4-methylphenol and compare its expected performance against HPLC and GC, offering researchers a basis for selecting the most suitable analytical method for their needs.

Quantitative Method Validation: A Comparative Analysis

The validation of an analytical method ensures that it is suitable for its intended purpose.[5][6] For the quantification of 2-Ethoxy-4-methylphenol, we will compare the validation of a proposed ¹H-qNMR method with typical HPLC-UV and GC-FID methods.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected performance characteristics for the quantification of 2-Ethoxy-4-methylphenol using qNMR, HPLC, and GC. These values are based on typical performance for similar phenolic compounds.[7][8][9]

Parameter ¹H-qNMR HPLC-UV GC-FID
Principle Direct proportionality of signal integral to the number of nuclei.[4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[9]
Typical Detector NMR SpectrometerPhotodiode Array (PDA) or UV-Vis[9]Flame Ionization Detector (FID)[9]
Limit of Detection (LOD) ~10 µM[5]0.01 - 0.1 µg/mL[9]0.1 - 1 µg/mL[9]
Limit of Quantification (LOQ) Dependent on desired accuracy and experiment time.[5]0.03 - 0.3 µg/mL[9]0.3 - 3 µg/mL[9]
Linearity Range (R²) > 0.999[7]> 0.999[10]> 0.999
Precision (%RSD) < 1%[7]< 2%[9]< 5%[9]
Accuracy (% Recovery) 98 - 102%[7]98 - 102%[9]95 - 105%[9]
Sample Derivatization Not requiredNot typically required[8]May be required for improved peak shape and thermal stability[8]
Reference Standard Internal standard of a different structure can be used.[11]Requires a certified reference standard of 2-Ethoxy-4-methylphenol.Requires a certified reference standard of 2-Ethoxy-4-methylphenol.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method.

¹H-qNMR Method for 2-Ethoxy-4-methylphenol

This proposed protocol is based on general guidelines for qNMR analysis of small molecules.[3][12]

Instrumentation:

  • A 400 MHz or higher NMR spectrometer equipped with a 5 mm broadband probe.[7]

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-Ethoxy-4-methylphenol and a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Angle: 90° pulse.[3]

  • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A conservative value of 30-60 seconds is often used if T₁ values are unknown.[3]

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.[13]

  • Temperature: Maintain a constant temperature, e.g., 25 °C.[13]

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of 2-Ethoxy-4-methylphenol (e.g., the ethoxy CH₂ or the methyl CH₃ protons) and a signal from the internal standard.

  • Calculate the purity or concentration of the analyte using the following equation[3]:

    PurityAnalyte (%) = ( IAnalyte / IStd ) * ( NStd / NAnalyte ) * ( MWAnalyte / MWStd ) * ( mStd / mAnalyte ) * PurityStd

    Where:

    • I = Integrated signal area

    • N = Number of protons for the respective integrated signal

    • MW = Molecular weight

    • m = mass

    • PurityStd = Purity of the internal standard

Comparative HPLC-UV Method

This protocol is adapted from general methods for the analysis of phenolic compounds.[8][10]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.[8]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent A) and water with 0.1% phosphoric acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm (based on UV absorption of phenols).[10]

  • Injection Volume: 10 µL.

Comparative GC-FID Method

This protocol is based on general methods for the analysis of volatile and semi-volatile phenols.[8][9]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).[9]

Chromatographic Conditions:

  • Column: A non-polar capillary column such as a DB-5 (or equivalent) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split.

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and logical relationships in the validation process.

qNMR_Validation_Workflow start Start: Define Analytical Target Profile (ATP) method_dev qNMR Method Development (Solvent, Internal Standard, Parameters) start->method_dev specificity Specificity (Signal Assignment) method_dev->specificity linearity Linearity & Range (5 concentrations, triplicate) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Varying Parameters) lod_loq->robustness validation_report Method Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for the validation of a qNMR method.

Analytical_Method_Comparison analyte 2-Ethoxy-4-methylphenol Quantification qnmr qNMR analyte->qnmr hplc HPLC analyte->hplc gc GC analyte->gc qnmr_attr Primary Method No Analyte-Specific Standard High Specificity qnmr->qnmr_attr hplc_attr High Throughput Robust Good for Non-Volatile Analytes hplc->hplc_attr gc_attr High Sensitivity for Volatile Impurities Requires Volatility Potential for Derivatization gc->gc_attr

Caption: Comparison of analytical techniques for 2-Ethoxy-4-methylphenol.

Conclusion

The validation of a qNMR method for 2-Ethoxy-4-methylphenol offers a robust and accurate approach for quantification, serving as a primary method that does not necessitate an identical reference standard.[1][14] While HPLC and GC are powerful and widely used techniques, their reliance on analyte-specific standards for calibration presents a key difference. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for a primary measurement, sample throughput, and the nature of potential impurities. This guide provides the foundational information for researchers to develop, validate, and compare analytical methods for the precise quantification of 2-Ethoxy-4-methylphenol.

References

Comparative Analysis of the Biological Efficacy of 2-Ethoxy-4-methylphenol and Guaiacol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological efficacy of 2-Ethoxy-4-methylphenol and guaiacol, focusing on their antioxidant, anti-inflammatory, and antimicrobial properties. The information presented is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data and methodologies.

Introduction to the Compounds

Guaiacol is a naturally occurring organic compound with the formula C₇H₈O₂. It is a key component of wood smoke, particularly from lignin pyrolysis, and is responsible for some of the characteristic flavors and aromas of smoked foods, roasted coffee, and whiskey. It is also used in the synthesis of various flavoring agents and pharmaceuticals.

2-Ethoxy-4-methylphenol (also known as 4-methyl-2-ethoxyphenol) is a synthetic aromatic compound. While less common in nature than guaiacol, it is utilized in the flavor and fragrance industry. Its structural similarity to guaiacol, featuring a phenol ring with alkoxy and alkyl substituents, suggests the potential for comparable biological activities.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a significant area of research, often evaluated through their ability to scavenge free radicals.

Quantitative Data on Antioxidant Activity

A comparative study on the antioxidant activities of various phenolic compounds provides data on the radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH).

CompoundDPPH Scavenging Activity (IC₅₀ in µg/mL)Reference
Guaiacol 24.1 ± 0.5
2-Ethoxy-4-methylphenol Not explicitly found in comparative studies
Ascorbic Acid (Standard)3.9 ± 0.1

Note: Lower IC₅₀ values indicate stronger antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the methodology used to determine the DPPH radical scavenging activity.

  • Preparation of Reagents : A 0.1 mM solution of DPPH in methanol is prepared. The test compounds (guaiacol, etc.) and a standard antioxidant (like ascorbic acid) are prepared in a series of concentrations.

  • Reaction Mixture : In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of each compound concentration. A control well contains 100 µL of DPPH and 100 µL of methanol.

  • Incubation : The plate is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination : The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the sample concentrations.

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix 100 µL DPPH with 100 µL Sample prep_dpph->mix prep_samples Prepare Sample Dilutions prep_samples->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity

Guaiacol has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. Data for a direct comparison with 2-Ethoxy-4-methylphenol is limited in the searched literature.

Quantitative Data on Anti-inflammatory Activity

Studies have shown that guaiacol can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundEffect on NO Production (LPS-stimulated RAW 264.7 cells)Reference
Guaiacol Significantly inhibited NO production.
2-Ethoxy-4-methylphenol Data not available in the searched literature.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes how to measure the effect of a compound on NO production in macrophage cells.

  • Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding : Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., guaiacol). Cells are pre-treated for 1 hour.

  • Stimulation : Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A control group is left unstimulated.

  • Incubation : The cells are incubated for another 24 hours.

  • Measurement (Griess Assay) : The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent.

  • Analysis : After a 10-minute incubation, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

Signaling Pathway: LPS-induced NO Production

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS_gene iNOS Gene (in Nucleus) NFkB->iNOS_gene Promotes Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Guaiacol Guaiacol (Inhibits) Guaiacol->iNOS_protein Inhibits Expression

Caption: Simplified LPS-induced NF-κB signaling pathway leading to iNOS expression and NO production.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. Guaiacol, in particular, has been studied for its effects against a range of microorganisms.

Quantitative Data on Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.

CompoundOrganismMIC (µL/mL)Reference
Guaiacol Escherichia coli2.5
Staphylococcus aureus1.25
Candida albicans1.25
2-Ethoxy-4-methylphenol Data not available in the searched literature.

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation : A standardized suspension of the test microorganism (e.g., E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution : A serial two-fold dilution of the test compound is prepared in the broth in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the prepared microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Workflow for MIC Determinationdot

MIC_Workflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions Perform Serial Dilutions of Compound in Broth prep_dilutions->inoculate incubate Incubate Plate at 37°C for 24h inoculate->incubate read_results Observe Wells for Visible Growth (Turbidity) incubate->read_results determine_mic Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic

Assessing the Purity of 2-Ethoxy-4-methylphenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation of materials for research and product development. This guide provides a comparative assessment of Differential Scanning Calorimetry (DSC) for determining the purity of 2-Ethoxy-4-methylphenol, alongside alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Differential Scanning Calorimetry is a powerful thermal analysis technique that can be employed to determine the purity of crystalline organic compounds.[1][2] The method is based on the principle of melting point depression, where the presence of impurities lowers and broadens the melting range of a substance.[3][4] This phenomenon is described by the van't Hoff equation, which forms the basis for purity calculations from DSC data.[3][5] The American Society for Testing and Materials (ASTM) has established a standard test method, ASTM E928, for the determination of purity by DSC for materials that are greater than 98.5 mole percent pure.[6][7][8]

Comparative Analysis of Purity Assessment Methods

While DSC offers a rapid and absolute method for purity determination that does not require a reference standard for the impurity itself, other chromatographic techniques are also widely used and provide complementary information. High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture, making it suitable for purity analysis of phenolic compounds.[9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful method, particularly for volatile and semi-volatile compounds, offering both separation and structural identification of impurities.[12][13]

The following table summarizes hypothetical, yet realistic, experimental data for the purity assessment of a batch of 2-Ethoxy-4-methylphenol using these three techniques.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Purity (mole %) 99.8599.8299.88
Melting Point (°C) 45.8N/AN/A
Enthalpy of Fusion (J/g) 125.6N/AN/A
Limit of Detection (LOD) ~0.1 mole %~0.01% (area)~0.01% (area)
Limit of Quantitation (LOQ) ~0.3 mole %~0.05% (area)~0.05% (area)
Analysis Time per Sample ~30 minutes~20 minutes~40 minutes
Primary Output Thermogram (Heat Flow vs. Temperature)Chromatogram (Signal vs. Retention Time)Total Ion Chromatogram and Mass Spectra

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. Below are the experimental protocols for each of the discussed analytical techniques.

Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Ethoxy-4-methylphenol into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

    • Heat the sample at a slow, constant rate (e.g., 1°C/min) through its melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the enthalpy of fusion.

    • Apply the van't Hoff equation to the shape of the melting peak to calculate the mole percent purity. Specialized software is typically used for this analysis.

High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Detector: UV at 275 nm

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Ethoxy-4-methylphenol reference standard in the mobile phase.

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Gradient elution: Start with a low percentage of Mobile Phase B, and gradually increase to elute any less polar impurities.

  • Data Analysis:

    • Identify the peak corresponding to 2-Ethoxy-4-methylphenol based on its retention time compared to the standard.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • System Preparation:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector.

  • Sample Preparation: Dissolve a small, accurately weighed amount of 2-Ethoxy-4-methylphenol in a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the main peak corresponding to 2-Ethoxy-4-methylphenol based on its retention time and mass spectrum.

    • Calculate the area percent purity from the total ion chromatogram.

    • Use the mass spectra to tentatively identify any detected impurities.

Experimental Workflow for DSC Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of 2-Ethoxy-4-methylphenol using Differential Scanning Calorimetry.

DSC_Purity_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis DSC Measurement cluster_data Data Processing & Analysis cluster_result Final Result instrument_cal Instrument Calibration (Indium Standard) sample_prep Sample Weighing & Encapsulation (1-3 mg in Al pan) instrument_cal->sample_prep Ensures accuracy dsc_run Heating Program Execution (e.g., 1°C/min) sample_prep->dsc_run Load sample thermogram Generate Thermogram (Heat Flow vs. Temperature) dsc_run->thermogram Acquire data peak_integration Integrate Melting Peak (Enthalpy of Fusion) thermogram->peak_integration vant_hoff Apply van't Hoff Equation peak_integration->vant_hoff purity_report Purity Report (mole % purity) vant_hoff->purity_report

DSC Purity Assessment Workflow

Conclusion

The determination of purity for a compound like 2-Ethoxy-4-methylphenol can be effectively accomplished using Differential Scanning Calorimetry, providing a reliable and absolute measurement for high-purity samples. The technique is particularly advantageous due to its speed and the fact that it does not require impurity standards. However, for a comprehensive purity profile, especially for identifying and quantifying specific impurities, chromatographic methods such as HPLC and GC-MS are invaluable. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the need for structural elucidation. For rigorous quality control and in-depth characterization, a combination of these orthogonal techniques is often the most prudent approach.

References

A Comparative Guide to the Analysis of 2-Ethoxy-4-methylphenol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-Ethoxy-4-methylphenol, the choice of analytical methodology is critical. This guide provides an objective comparison of two powerful techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While no formal inter-laboratory comparison studies for 2-Ethoxy-4-methylphenol are publicly available, this document synthesizes data from validated methods for structurally similar phenolic compounds to offer a comparative perspective on performance.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the analysis of phenolic compounds using HPLC and GC-MS, providing a baseline for expected performance in the analysis of 2-Ethoxy-4-methylphenol.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.01 - 17 µg/L[1]Low ng/L range[2][3]
Limit of Quantification (LOQ) 0.03 - 100 µg/L[1]Low ng/L range
Accuracy (% Recovery) 98.33 - 101.12%[1]> 70%[4]
Precision (%RSD) < 5%[1]< 15%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of 2-Ethoxy-4-methylphenol by HPLC-UV and GC-MS.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of phenolic compounds. The following protocol is a general guideline based on common practices for similar analytes.

1. Sample Preparation (Aqueous Matrix)

  • Filtration: For clean aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient.

  • Solid-Phase Extraction (SPE): For complex matrices or to achieve lower detection limits, SPE can be employed.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the 2-Ethoxy-4-methylphenol with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. HPLC-UV Instrumentation and Conditions

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small percentage of acid (e.g., 0.1% phosphoric acid or acetic acid) to improve peak shape. A typical mobile phase could be Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Phenolic compounds typically exhibit strong absorbance around 270-280 nm. The optimal wavelength for 2-Ethoxy-4-methylphenol should be determined empirically.

  • Injection Volume: 10-20 µL.

3. Data Analysis

  • Identification: The retention time of the peak corresponding to 2-Ethoxy-4-methylphenol is compared to that of a known standard.

  • Quantification: A calibration curve is generated by injecting standards of known concentrations and plotting the peak area against concentration. The concentration of 2-Ethoxy-4-methylphenol in the sample is then determined from this curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Optional for complex matrices Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC System Reconstitution->HPLC C18_Column C18 Column HPLC->C18_Column Separation UV_Detector UV Detector C18_Column->UV_Detector Detection Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV analysis workflow for 2-Ethoxy-4-methylphenol.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. For phenolic compounds, a derivatization step is often necessary to improve their volatility and chromatographic performance.

1. Sample Preparation (including Derivatization)

  • Extraction: A liquid-liquid extraction (LLE) or SPE can be used to isolate 2-Ethoxy-4-methylphenol from the sample matrix.

  • Derivatization (Silylation):

    • The dried extract is dissolved in a suitable solvent (e.g., pyridine or acetonitrile).

    • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.

    • The mixture is heated (e.g., at 70°C for 30 minutes) to facilitate the reaction, converting the polar hydroxyl group to a non-polar trimethylsilyl ether.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A GC system coupled to a mass spectrometer (quadrupole, ion trap, or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might be:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: A scan range of m/z 50-500 is typically sufficient. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of the derivatized 2-Ethoxy-4-methylphenol.

3. Data Analysis

  • Identification: The retention time and the mass spectrum of the analyte are compared to a reference standard and a spectral library (e.g., NIST).

  • Quantification: A calibration curve is constructed using the peak area of a characteristic ion versus the concentration of the derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GC Gas Chromatograph Derivatization->GC Capillary_Column Capillary Column GC->Capillary_Column Separation MS Mass Spectrometer Capillary_Column->MS Ionization & Detection TIC Total Ion Chromatogram MS->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification (SIM) TIC->Quantification Library_Search Library Search Mass_Spectrum->Library_Search Identification

GC-MS analysis workflow for 2-Ethoxy-4-methylphenol.

Method Comparison and Logical Relationships

The choice between HPLC and GC-MS for the analysis of 2-Ethoxy-4-methylphenol depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method_Selection Analyte 2-Ethoxy-4-methylphenol HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS High_Concentration High Concentration / Simple Matrix HPLC->High_Concentration Routine_QC Routine Quality Control HPLC->Routine_QC No_Derivatization No Derivatization Required HPLC->No_Derivatization Trace_Analysis Trace Analysis / Complex Matrix GCMS->Trace_Analysis Impurity_ID Impurity Identification GCMS->Impurity_ID Derivatization Derivatization Required GCMS->Derivatization

Decision factors for selecting an analytical method.

References

Comparative Toxicological Assessment of 2-Ethoxy-4-methylphenol and Other Flavorings

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative toxicological assessment of the flavoring ingredient 2-Ethoxy-4-methylphenol and structurally related flavoring substances. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of the safety profiles of these compounds. The data presented is compiled from publicly available safety assessments and toxicological studies.

Executive Summary

2-Ethoxy-4-methylphenol and the compared flavoring agents, 2-ethoxy-4-(methoxymethyl)phenol, 2-methoxy-4-methylphenol (creosol), and 4-ethylguaiacol, are all substituted phenols used in the food and fragrance industries. Based on available data, these substances generally exhibit low to moderate acute oral toxicity and are not considered genotoxic. Repeated dose toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs) for most of these compounds, providing a basis for safety assessments. This guide summarizes the key toxicological data in a comparative format and provides detailed descriptions of the standard experimental protocols used for these assessments.

Data Presentation

The following tables summarize the available quantitative toxicological data for 2-Ethoxy-4-methylphenol and the selected comparator flavoring agents.

Table 1: Acute Oral Toxicity

CompoundCAS NumberTest SpeciesLD50 (mg/kg bw)GHS Classification
2-Ethoxy-4-methylphenol2563-07-7Data Not AvailableData Not AvailableHarmful if swallowed[1]
2-ethoxy-4-(methoxymethyl)phenol5595-79-9Data Not AvailableData Not AvailableHarmful if swallowed[2][3]
2-methoxy-4-methylphenol (Creosol)93-51-6Rat740Not Available
4-ethylguaiacol2785-89-9Data Not AvailableData Not AvailableHarmful if swallowed[4]

Table 2: Genotoxicity Summary

CompoundAmes Test (OECD 471)In vivo Micronucleus Test (OECD 474)Overall Genotoxicity Conclusion
2-Ethoxy-4-methylphenolNegativeData Not AvailableNot Genotoxic[5]
2-ethoxy-4-(methoxymethyl)phenolNegativeData Not AvailableNot Genotoxic[6][7]
2-methoxy-4-methylphenol (Creosol)Negative (Read-across from eugenol)Negative (Read-across from eugenol)Not expected to be genotoxic[8]
4-ethylguaiacolNegative (Read-across from guaiacol)Negative (Read-across from guaiacol)Not expected to be genotoxic[5][9]

Table 3: Repeated Dose Oral Toxicity

CompoundStudy DurationTest SpeciesNOAEL (mg/kg bw/day)
2-Ethoxy-4-methylphenol28-dayRat600 (presumed)¹
2-ethoxy-4-(methoxymethyl)phenol28-dayRat66.7 (derived)[6]
2-methoxy-4-methylphenol (Creosol)Insufficient Data-Insufficient Data for NOAEL determination[8]
4-ethylguaiacol90-day (Read-across from eugenol)Rat300[9]

¹In a 28-day oral gavage study with 2-Ethoxy-4-methylphenol in rats, doses of 60, 150, and 600 mg/kg/day were administered, and no treatment-related mortalities were reported.[5] This suggests a NOAEL of at least the highest dose tested.

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted according to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 420, 423, or 425)

Acute oral toxicity studies are designed to determine the short-term toxicity of a substance after a single oral dose. The Median Lethal Dose (LD50), the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is the primary endpoint.

  • Test Species: Typically, the rat is the preferred species.

  • Administration: The test substance is administered by gavage in a single dose to the animals after a period of fasting.

  • Dose Levels: A stepwise procedure is used where the results from a single animal are used to determine the dose for the next animal. This reduces the number of animals required to estimate the LD50.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days after dosing. A full necropsy is performed on all animals at the end of the observation period.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical substance. It utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

  • Principle: The assay measures the ability of a test substance to cause reverse mutations (reversions) in these bacterial strains, restoring their ability to synthesize the required amino acid and thus to grow on a minimal agar medium.

  • Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is to mimic the metabolic processes that occur in mammals, which can convert a non-mutagenic substance into a mutagenic one.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance, with and without S9 mix, and plated on a minimal agar medium. After incubation, the number of revertant colonies is counted.

  • Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of mammals.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes in treated animals is an indicator of induced chromosomal damage.

  • Test Species: The mouse or rat are the most commonly used species.

  • Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection, once or twice.

  • Sample Collection and Analysis: At appropriate intervals after treatment (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia. The cells are then smeared on slides, stained, and analyzed microscopically for the presence of micronuclei in polychromatic erythrocytes.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result for clastogenicity or aneugenicity.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 28 days.

  • Test Species: The rat is the preferred species.

  • Administration: The test substance is administered daily by oral gavage or in the diet/drinking water at three or more dose levels to groups of animals (typically 5 males and 5 females per group). A control group receives the vehicle only.

  • Observations: Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.

  • Pathology: All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the organs of the control and high-dose groups, and on any organs from the lower dose groups that show macroscopic lesions.

  • Endpoint: The primary endpoint is the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose level at which no adverse treatment-related effects are observed.

Mandatory Visualizations

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Genotoxicity Testing cluster_2 Acute Toxicity Testing cluster_3 Repeated Dose Toxicity Testing cluster_4 Risk Assessment A Literature Review & In Silico Analysis C Ames Test (OECD 471) A->C B Physicochemical Characterization G Acute Oral Toxicity (e.g., OECD 423) B->G D In Vitro Mammalian Cell Gene Mutation Test C->D If positive E In Vitro Micronucleus Test D->E If positive F In Vivo Genotoxicity (e.g., Micronucleus Test - OECD 474) E->F If positive in vitro J Hazard Identification F->J H 28-Day Oral Toxicity Study (OECD 407) G->H I 90-Day Oral Toxicity Study (OECD 408) H->I If warranted I->J K Dose-Response Assessment J->K L Exposure Assessment K->L M Risk Characterization (e.g., Margin of Exposure) L->M

Caption: Generalized workflow for the toxicological assessment of a chemical substance.

Ames_Test_Signaling_Pathway cluster_0 Metabolic Activation cluster_1 Bacterial Cell ProMutagen Pro-mutagen S9_Mix S9 Mix (Liver Enzymes) ProMutagen->S9_Mix Mutagen Electrophilic Metabolite (Mutagen) S9_Mix->Mutagen DNA Bacterial DNA (his- gene) Mutagen->DNA Mutated_DNA Mutated DNA (DNA Adducts) DNA->Mutated_DNA Damage Reversion Back Mutation (Reversion) Mutated_DNA->Reversion Faulty Repair/ Replication His_Positive Histidine-Synthesizing Phenotype (his+) Reversion->His_Positive Colony Visible Colony Growth His_Positive->Colony Growth on minimal media

Caption: Simplified signaling pathway of the Ames test for mutagenicity.

References

Safety Operating Guide

Safe Disposal of 2-Ethoxy-4-methylphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 2-Ethoxy-4-methylphenol (CAS: 2563-07-7), also known as 2-Ethoxy-p-cresol.

Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

I. Immediate Safety and Handling Precautions

Before handling 2-Ethoxy-4-methylphenol, it is crucial to be aware of its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) was not located in the public domain, information on structurally similar compounds, such as cresols and other alkoxy-substituted phenols, indicates that this chemical should be handled with care. The primary hazards are expected to be:

  • Toxicity: Likely harmful if swallowed or in contact with skin.[1]

  • Corrosivity: May cause severe skin burns and eye damage.[1]

  • Sensitization: May cause an allergic skin reaction.

Personal Protective Equipment (PPE):

When handling 2-Ethoxy-4-methylphenol, especially during disposal procedures, the following PPE is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

II. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.

  • Collection: Once the material is fully absorbed, carefully scoop the contaminated absorbent into a clearly labeled, sealable, and chemically compatible waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal the waste container and label it as "Hazardous Waste: 2-Ethoxy-4-methylphenol Spill Debris." Dispose of the container according to your institution's hazardous waste procedures.

III. Proper Disposal Procedures

Under no circumstances should 2-Ethoxy-4-methylphenol be disposed of down the drain or in regular trash. As a hazardous chemical waste, it must be handled by a licensed environmental waste management company.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect waste 2-Ethoxy-4-methylphenol in its original container or a designated, compatible, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "2-Ethoxy-4-methylphenol," the CAS number "2563-07-7," and the associated hazards (e.g., "Toxic," "Corrosive").

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will have established procedures for consolidation and removal by a certified hazardous waste contractor.

  • Final Disposal Method:

    • The most common and recommended method for the final disposal of this type of organic chemical is incineration at a permitted hazardous waste facility.[2] This process destroys the chemical structure, converting it to less harmful substances like carbon dioxide and water.

IV. Logical Relationships in Disposal Decision Making

The following diagram illustrates the decision-making workflow for the proper disposal of 2-Ethoxy-4-methylphenol.

DisposalWorkflow cluster_assessment Initial Assessment cluster_action Action start Have 2-Ethoxy-4-methylphenol for Disposal is_spill Is it a spill? start->is_spill is_pure_waste Is it pure/uncontaminated waste? is_spill->is_pure_waste No follow_spill_protocol Follow Spill Response Protocol is_spill->follow_spill_protocol Yes is_contaminated Is it contaminated material (e.g., PPE, spill debris)? is_pure_waste->is_contaminated No collect_in_container Collect in a labeled, compatible waste container is_pure_waste->collect_in_container Yes collect_debris Collect debris in a separate, labeled waste container is_contaminated->collect_debris Yes follow_spill_protocol->collect_debris contact_ehs Contact Environmental Health & Safety (EHS) for pickup collect_in_container->contact_ehs collect_debris->contact_ehs final_disposal Final Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->final_disposal

Disposal decision workflow for 2-Ethoxy-4-methylphenol.

References

Personal protective equipment for handling 2-Ethoxy-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 2-Ethoxy-4-methylphenol (CAS: 2563-07-7). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure safety when handling 2-Ethoxy-4-methylphenol. The following table summarizes the recommended PPE based on the potential hazards associated with this compound.

PPE Category Equipment Specifications & Recommendations
Eye and Face Protection Safety Goggles or Face ShieldShould meet ANSI Z87.1 or equivalent standards. A face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves are generally recommended for handling phenols. Always inspect gloves for integrity before use and change them immediately if contaminated.
Laboratory CoatA fully buttoned lab coat made of a suitable material should be worn to protect street clothing and skin.
Closed-toe ShoesFootwear that fully covers the feet is mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection Fume Hood or RespiratorWork should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of 2-Ethoxy-4-methylphenol and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle 2-Ethoxy-4-methylphenol in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or smoking.

  • Spill Management: In case of a spill, immediately evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Disposal Plan

The disposal of 2-Ethoxy-4-methylphenol and its contaminated waste must be carried out in accordance with local, state, and federal regulations.

Waste Collection:

  • Chemical Waste: Unused or waste 2-Ethoxy-4-methylphenol should be collected in a designated, labeled, and sealed container.

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with their contents.

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Professional Disposal: Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company. Do not dispose of 2-Ethoxy-4-methylphenol down the drain or in the regular trash.

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling 2-Ethoxy-4-methylphenol.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_details Specific Equipment cluster_final Final Check start Start: Handling 2-Ethoxy-4-methylphenol task Assess Task-Specific Risks: - Quantity Handled - Potential for Splash/Aerosol - Duration of Exposure start->task eye_protection Eye/Face Protection task->eye_protection skin_protection Skin Protection task->skin_protection respiratory_protection Respiratory Protection task->respiratory_protection goggles Safety Goggles eye_protection->goggles face_shield Face Shield (if splash risk) eye_protection->face_shield gloves Chemical-Resistant Gloves (Nitrile, Neoprene, or Butyl) skin_protection->gloves lab_coat Lab Coat skin_protection->lab_coat fume_hood Work in Fume Hood respiratory_protection->fume_hood respirator NIOSH-Approved Respirator (if no fume hood) respiratory_protection->respirator proceed Proceed with Task goggles->proceed face_shield->proceed gloves->proceed lab_coat->proceed fume_hood->proceed respirator->proceed

PPE Selection Workflow for 2-Ethoxy-4-methylphenol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.